Monatepil Maleate
Description
See also: Monatepil (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103379-03-9, 132046-06-1 | |
| Record name | Monatepil maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monatepil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monatepil maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONATEPIL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Vascular Smooth Muscle Pharmacology of Monatepil Maleate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil, a potent antihypertensive agent, exerts its therapeutic effects through a dual mechanism of action on vascular smooth muscle. This technical guide elucidates the core pharmacological principles underlying Monatepil's efficacy, focusing on its activities as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker. Through a comprehensive review of available data, this document provides quantitative metrics of its activity, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Vascular smooth muscle contraction is a pivotal process in the regulation of blood pressure and peripheral vascular resistance. This intricate process is primarily modulated by the influx of extracellular calcium (Ca2+) through voltage-gated calcium channels and by the activation of G protein-coupled receptors, such as the alpha-1 adrenergic receptors, which trigger intracellular calcium release and sensitize the contractile apparatus to calcium. Monatepil maleate has been identified as a compound that interferes with these key pathways, leading to vasodilation and a subsequent reduction in blood pressure. This guide will delve into the specifics of its interaction with these two critical targets in the vascular smooth muscle.
Quantitative Pharmacological Data
The potency of this compound at its respective targets has been quantified through various in vitro studies. The following table summarizes the key pharmacological parameters.
| Pharmacological Activity | Parameter | Value | Tissue/Assay Condition | Reference |
| Calcium Channel Antagonism | pA2 | 8.71 | Calcium-induced contractions of rat thoracic aorta | [1] |
| Alpha-1 Adrenergic Receptor Blockade | IC50 | 56.6 nmol/L | l-phenylephrine-induced contractions of rabbit superior mesenteric artery | [1] |
Table 1: Quantitative Pharmacological Profile of this compound
Mechanism of Action: Signaling Pathways
Monatepil's vasodilatory effect is a direct consequence of its interference with the signaling cascades that lead to vascular smooth muscle contraction.
Calcium Channel Blockade
Monatepil acts as a calcium channel antagonist, directly inhibiting the influx of extracellular Ca2+ into vascular smooth muscle cells. This reduction in intracellular calcium concentration prevents the formation of the Ca2+-calmodulin complex, a critical step for the activation of myosin light chain kinase (MLCK). Consequently, myosin light chain phosphorylation is reduced, leading to smooth muscle relaxation.
Caption: Signaling pathway of calcium channel antagonism by Monatepil.
Alpha-1 Adrenergic Receptor Blockade
Monatepil also functions as an alpha-1 adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle cells, it prevents endogenous catecholamines like norepinephrine from inducing vasoconstriction. The binding of an agonist to the alpha-1 receptor typically activates the Gq protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca2+ from the sarcoplasmic reticulum, further increasing intracellular calcium levels. Monatepil's antagonism at this receptor abrogates this signaling cascade.
Caption: Signaling pathway of alpha-1 adrenergic receptor blockade by Monatepil.
Experimental Protocols
The following sections outline generalized experimental procedures that are fundamental to characterizing the vascular smooth muscle activity of compounds like Monatepil.
In Vitro Vascular Smooth Muscle Contraction Assay
This assay directly measures the effect of a compound on the contractility of isolated vascular tissue.
Objective: To determine the inhibitory effect of Monatepil on agonist-induced vascular smooth muscle contraction.
Materials:
-
Isolated arterial rings (e.g., rat thoracic aorta, rabbit superior mesenteric artery)
-
Organ bath system with force-displacement transducers
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2
-
Vasoconstrictor agents (e.g., high potassium solution, phenylephrine)
-
This compound solutions of varying concentrations
Procedure:
-
Arterial tissues are dissected and cut into rings of 2-3 mm in width.
-
The rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with carbogen.
-
The tissues are allowed to equilibrate under a resting tension of approximately 1.5-2.0 g for 60-90 minutes.
-
After equilibration, the tissues are contracted with a high potassium solution (e.g., 60 mM KCl) or a specific agonist like phenylephrine to establish a stable contractile response.
-
Once a plateau in contraction is reached, cumulative concentrations of Monatepil are added to the bath.
-
The relaxation response is recorded and expressed as a percentage of the maximal contraction induced by the agonist.
-
IC50 values are calculated from the concentration-response curves. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its specific receptor or channel.
Objective: To quantify the binding affinity of Monatepil for alpha-1 adrenergic receptors and L-type calcium channels.
Materials:
-
Cell membranes prepared from tissues or cells expressing the target receptor/channel (e.g., rat brain for alpha-1 receptors, cardiac or smooth muscle for calcium channels).
-
Radiolabeled ligand specific for the target (e.g., [3H]prazosin for alpha-1 receptors, [3H]nitrendipine for L-type calcium channels).
-
Unlabeled this compound solutions of varying concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Monatepil in a binding buffer.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for Monatepil is determined from the competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical screening of a novel compound with potential vasodilatory properties.
Caption: Preclinical screening workflow for vascular smooth muscle relaxants.
Conclusion
This compound's mechanism of action on vascular smooth muscle is a well-defined, dual-pronged approach involving the blockade of L-type calcium channels and alpha-1 adrenergic receptors. This combined action effectively reduces intracellular calcium levels and mitigates agonist-induced vasoconstriction, leading to vasodilation and a decrease in blood pressure. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research and development of compounds targeting vascular smooth muscle pharmacology.
References
The Pharmacological Profile of Monatepil Maleate as a Calcium Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil Maleate (also known as AJ-2615) is a novel antihypertensive agent characterized by a dual mechanism of action: calcium antagonism and alpha-1 adrenergic receptor blockade.[1][2][3] This dual functionality positions it uniquely among cardiovascular drugs, offering potential therapeutic benefits in managing hypertension and related vascular disorders. This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a specific focus on its properties as a calcium antagonist. The information presented herein is intended to support research, scientific discovery, and drug development efforts in the field of cardiovascular pharmacology.
Core Calcium Antagonist Activity
Monatepil exerts its primary cardiovascular effects by inhibiting the influx of extracellular calcium into vascular smooth muscle and cardiac cells. This action is characteristic of calcium channel blockers, which play a crucial role in modulating vascular tone and cardiac function.
Quantitative Analysis of Calcium Antagonist Activity
The potency and efficacy of this compound as a calcium antagonist have been quantified in various preclinical models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Calcium Antagonist Activity of this compound
| Parameter | Experimental Model | Value | Reference |
| pA2 | Inhibition of calcium-induced contractions in rat thoracic aorta | 8.71 | [1] |
| IC50 | Inhibition of Ca2+ current in guinea-pig ventricular cells | 18.7 nmol/L | [4] |
Table 2: Comparative Calcium Antagonist Activity of this compound Enantiomers and Metabolites
| Compound | Activity Relative to this compound | Experimental Model | Reference |
| (S)-AJ-2615 | More potent | Inhibition of calcium-induced contractions | [1] |
| (R)-AJ-2615 | Less potent | Inhibition of calcium-induced contractions | [1] |
| AJ-2615-sulfoxide A | 1/10th the activity | Inhibition of calcium-induced contractions | [1] |
| AJ-2615-sulfoxide B | 1/10th the activity | Inhibition of calcium-induced contractions | [1] |
| AJ-2615-sulfone | 1/10th the activity | Inhibition of calcium-induced contractions | [1] |
Signaling Pathway of this compound in Vascular Smooth Muscle
This compound's primary mechanism as a vasodilator involves the blockade of L-type calcium channels in vascular smooth muscle cells. This action interrupts the signaling cascade that leads to vasoconstriction. The following diagram illustrates this pathway.
Caption: Signaling pathway of this compound's calcium antagonist action.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Inhibition of Calcium-Induced Contractions in Rat Thoracic Aorta
This protocol is used to determine the pA2 value of a calcium antagonist, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Experimental Workflow:
Caption: Workflow for determining pA2 of this compound.
Methodology:
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats and cut into helical strips. These strips are then mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.
-
Equilibration and Depolarization: The tissues are allowed to equilibrate under a resting tension of 1g. They are then depolarized using a potassium-rich solution to induce contraction, followed by washing to return to baseline.
-
Drug Incubation: The aortic strips are incubated with various concentrations of this compound or a vehicle control for 30 minutes.
-
Calcium-Induced Contraction: A cumulative concentration-response curve for calcium chloride (CaCl2) is then generated in the presence of each concentration of this compound.
-
Data Analysis: The isotonic contractions are recorded, and the data are used to construct concentration-response curves. A Schild plot analysis is then performed to calculate the pA2 value.
Inhibition of Ca2+ Current in Guinea-Pig Ventricular Cells
This electrophysiological protocol is employed to determine the IC50 value of this compound on the L-type calcium current in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of guinea pigs.
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the inward calcium current (ICa). The cells are held at a membrane potential of -40 mV and depolarized to +10 mV at a frequency of 0.2 Hz to elicit the ICa.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The peak ICa at +10 mV is measured before and after the application of this compound. The percentage of inhibition of the ICa is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.[4]
Dual Pharmacological Action
While this guide focuses on the calcium antagonist properties of this compound, it is crucial to acknowledge its concurrent alpha-1 adrenergic receptor blocking activity. This dual action contributes to its overall antihypertensive effect. For instance, this compound has been shown to inhibit l-phenylephrine-induced contractions in rabbit superior mesenteric artery with an IC50 of 56.6 nmol/L.[1] This alpha-1 blockade complements the vasodilation induced by calcium channel inhibition.
Conclusion
This compound presents a compelling pharmacological profile as a calcium antagonist with significant vasodilatory and cardiac effects. Its potency, demonstrated by a pA2 of 8.71 in rat aorta and an IC50 of 18.7 nmol/L for Ca2+ current inhibition in guinea-pig ventricular cells, underscores its efficacy in modulating calcium-dependent physiological processes. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer a comprehensive resource for researchers and drug development professionals. The dual mechanism of action, combining calcium antagonism with alpha-1 adrenergic blockade, warrants further investigation to fully understand its therapeutic potential in cardiovascular medicine.
References
- 1. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-lasting antagonistic effects of monatepil on Ca2+ current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Monatepil Maleate and its Alpha-1 Adrenoceptor Blocking Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil, a unique pharmacological agent, exhibits a dual mechanism of action, functioning as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker.[1][2] This technical guide focuses on the latter characteristic: its alpha-1 adrenoceptor blocking activity. This property contributes significantly to its overall antihypertensive effect and presents a multifaceted approach to the management of hypertension.[3] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for assessing this activity, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Monatepil's Alpha-1 Adrenoceptor Antagonism
Monatepil maleate ((±)-N-(6,11-dihydrodibenzo [b, e] thiepin-11-yl) -4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, AJ-2615) is a potent antihypertensive agent.[4][5] Beyond its well-characterized calcium channel blocking effects, Monatepil distinguishes itself through its significant affinity for and antagonism of alpha-1 adrenergic receptors.[4] These receptors, primarily located on vascular smooth muscle, mediate vasoconstriction in response to catecholamines like norepinephrine. By blocking these receptors, Monatepil inhibits this vasoconstrictive pathway, leading to vasodilation and a subsequent reduction in blood pressure.[3] Studies have indicated that approximately 20-35% of Monatepil's hypotensive effect can be attributed to its alpha-1 adrenoceptor blocking activity.[3]
Quantitative Analysis of Alpha-1 Adrenoceptor Blocking Activity
The alpha-1 adrenoceptor blocking potency of Monatepil and its metabolites has been quantified through in vitro functional assays. The key parameter, the half-maximal inhibitory concentration (IC50), indicates the concentration of the drug required to inhibit the response to an agonist by 50%.
| Compound | IC50 (nmol/l) | Agonist | Tissue Preparation |
| This compound | 56.6 | l-phenylephrine | Rabbit superior mesenteric artery |
| AJ-2615-sulfoxide A | Similar to or slightly more potent than Monatepil | l-phenylephrine | Rabbit superior mesenteric artery |
| AJ-2615-sulfoxide B | Similar to or slightly more potent than Monatepil | l-phenylephrine | Rabbit superior mesenteric artery |
| AJ-2615-sulfone | Similar to or slightly more potent than Monatepil | l-phenylephrine | Rabbit superior mesenteric artery |
| Data sourced from in vitro studies on l-phenylephrine-induced contractions.[4] |
Notably, while the enantiomers of Monatepil show stereoselectivity in their calcium channel blocking activity, no significant difference is observed in their alpha-1 adrenoceptor blocking activity.[4]
Experimental Protocols
The determination of Monatepil's alpha-1 adrenoceptor blocking activity involves two primary types of in vitro assays: functional assays (organ bath studies) and radioligand binding assays.
Functional Assay: Phenylephrine-Induced Contraction in Rabbit Superior Mesenteric Artery
This assay functionally assesses the antagonist properties of Monatepil by measuring its ability to inhibit the contraction of vascular smooth muscle induced by an alpha-1 adrenoceptor agonist, phenylephrine.
3.1.1. Tissue Preparation
-
Male Japanese White rabbits are euthanized via exsanguination.
-
The superior mesenteric artery is rapidly excised and immersed in a cold, oxygenated physiological salt solution (PSS).
-
The artery is cleaned of adherent connective and adipose tissues.
-
Helical strips or rings (approximately 2-3 mm in width) of the artery are prepared.
3.1.2. Organ Bath Setup
-
The arterial preparations are mounted in organ baths containing PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
An optimal resting tension (typically 1.5-2.0 g) is applied to the tissues, and they are allowed to equilibrate for a period of 60-90 minutes. During equilibration, the PSS is replaced every 15-20 minutes.
3.1.3. Experimental Procedure
-
After equilibration, the tissues are contracted with a submaximal concentration of phenylephrine (e.g., 1 µM) to test for viability.
-
Following a washout and return to baseline, a cumulative concentration-response curve to l-phenylephrine is established.
-
The tissues are then incubated with this compound at various concentrations for a predetermined period (e.g., 30-60 minutes).
-
In the presence of Monatepil, a second cumulative concentration-response curve to l-phenylephrine is generated.
-
The IC50 value is calculated from the rightward shift in the concentration-response curve.
Radioligand Binding Assay
This assay directly measures the affinity of Monatepil for the alpha-1 adrenoceptor by quantifying its ability to displace a radiolabeled ligand that specifically binds to the receptor.
3.2.1. Membrane Preparation
-
Tissue rich in alpha-1 adrenoceptors (e.g., rat liver or cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
3.2.2. Binding Assay Protocol
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist, typically [3H]prazosin.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled, potent alpha-1 adrenoceptor antagonist (e.g., 10 µM phentolamine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The Ki (inhibition constant) is then calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
Visualizations: Pathways and Protocols
To further elucidate the mechanisms and methodologies described, the following diagrams are provided.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil, an antihypertensive agent, functions as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for Monatepil Maleate. The synthesis is a multi-step process commencing with the preparation of the key intermediate, 11-amino-6,11-dihydrodibenzo[b,e]thiepine, followed by its acylation and subsequent alkylation of 1-(4-fluorophenyl)piperazine. This document outlines the detailed experimental protocols, including reagent quantities, reaction conditions, and purification methods. Quantitative data, including yields and physicochemical properties, are systematically tabulated for clarity. Furthermore, the synthesis pathway is visually represented using a Graphviz diagram to facilitate a clear understanding of the chemical transformations.
Chemical Structure and Properties
This compound is the maleate salt of the active pharmaceutical ingredient Monatepil. The core structure of Monatepil is a dibenzothiepine ring system linked to a fluorophenylpiperazine moiety via a butyramide chain.
Table 1: Chemical Identifiers and Properties of Monatepil and this compound
| Identifier | Monatepil | This compound |
| IUPAC Name | N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide[1] | (2Z)-But-2-enedioic acid; N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide |
| CAS Number | 103377-41-9[1] | 103379-03-9[2] |
| Molecular Formula | C28H30FN3OS[1] | C32H34FN3O5S[3] |
| Molar Mass | 475.63 g/mol [1] | 591.69 g/mol [2] |
Synthesis Pathway
The synthesis of Monatepil proceeds through a two-step process following the preparation of a key dibenzothiepine intermediate. The overall pathway involves the formation of an amide bond followed by a nucleophilic substitution reaction. The final step is the formation of the maleate salt.
Diagram of the Synthesis Pathway
Caption: Synthesis pathway of this compound.
Experimental Protocols
The following protocols are based on established synthetic procedures.
Step 1: Synthesis of N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide
This step involves the acylation of 11-amino-6,11-dihydrodibenzo[b,e]thiepine with 4-chlorobutyryl chloride.
-
Materials:
-
11-Amino-6,11-dihydrodibenzo[b,e]thiepine
-
4-Chlorobutyryl chloride
-
Pyridine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of 11-amino-6,11-dihydrodibenzo[b,e]thiepine in anhydrous THF is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere.
-
Pyridine is added to the solution, and the mixture is cooled in an ice bath.
-
A solution of 4-chlorobutyryl chloride in anhydrous THF is added dropwise to the cooled mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction mixture is then diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide is purified by column chromatography on silica gel.
-
Step 2: Synthesis of Monatepil (N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide)
This step involves the alkylation of 1-(4-fluorophenyl)piperazine with the previously synthesized chloro-amide intermediate.
-
Materials:
-
N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide
-
1-(4-Fluorophenyl)piperazine
-
Potassium carbonate
-
Potassium iodide
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A mixture of N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide, 1-(4-fluorophenyl)piperazine, potassium carbonate, and a catalytic amount of potassium iodide in anhydrous acetonitrile is heated at reflux for several hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude Monatepil.
-
The crude product is purified by column chromatography on silica gel.
-
Step 3: Preparation of this compound
This final step involves the formation of the maleate salt of Monatepil.
-
Materials:
-
Monatepil
-
Maleic acid
-
Ethanol
-
-
Procedure:
-
Monatepil is dissolved in warm ethanol.
-
A solution of maleic acid in ethanol is added to the Monatepil solution.
-
The mixture is stirred, and upon cooling, the this compound salt precipitates.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield pure this compound.
-
Quantitative Data
The following table summarizes typical yields and melting points for the key compounds in the synthesis of this compound.
Table 2: Yields and Melting Points
| Compound | Step | Typical Yield (%) | Melting Point (°C) |
| N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide | 1 | 85-95 | 145-147 |
| Monatepil | 2 | 70-80 | 128-130 |
| This compound | 3 | >90 | 163-165 |
Conclusion
This technical guide has provided a detailed and comprehensive overview of the chemical structure and synthesis of this compound. The described multi-step synthesis is a robust and efficient method for the preparation of this important antihypertensive agent. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry. The visual representation of the synthesis pathway further aids in the understanding of the chemical transformations involved.
References
In Vivo Antihypertensive Profile of Monatepil Maleate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vivo antihypertensive effects of Monatepil Maleate, a novel antihypertensive agent with a dual mechanism of action. This compound functions as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker, contributing to its potent and long-lasting effects on blood pressure.[1][2][3] This document summarizes key findings from preclinical studies in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.
Core Mechanism of Action
This compound exerts its antihypertensive effects through two primary signaling pathways. As a calcium channel blocker, it inhibits the influx of extracellular calcium into vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance.[3][4] Concurrently, its alpha-1 adrenoceptor antagonist activity blocks the vasoconstrictive effects of norepinephrine, further contributing to the overall reduction in blood pressure.[3][4][5] It has been suggested that approximately 20-35% of its hypotensive effect can be attributed to its alpha-1 adrenoceptor blocking activity.[5]
Efficacy in Hypertensive Animal Models
This compound has demonstrated significant antihypertensive activity in a variety of well-established animal models of hypertension. The following sections present a consolidated summary of these findings.
Spontaneously Hypertensive Rats (SHR)
Oral administration of this compound to conscious Spontaneously Hypertensive Rats (SHR) resulted in a dose-dependent, gradual, and sustained reduction in blood pressure without causing significant tachycardia.[4]
| Dose (p.o.) | Maximal Decrease in Systolic BP (mmHg) | Duration of Action | Effect on Heart Rate | Reference |
| 3 - 30 mg/kg | Dose-dependent reduction | Long-lasting | No significant change | [4] |
Anesthetized Rats
In anesthetized rats, Monatepil demonstrated dose-dependent hypotensive effects comparable in potency to diltiazem.[5] These studies were instrumental in elucidating the contribution of its alpha-1 blocking activity.[5]
| Dose (i.v.) | Effect on Blood Pressure | Key Finding | Reference |
| Not specified | Dose-dependent hypotensive effects | Attenuated effect after prazosin administration, confirming in vivo alpha-1 blockade. | [5] |
Renal Hypertensive Dogs
Studies in conscious renal hypertensive dogs have shown that repeated oral administration of this compound leads to a persistent and stable reduction in blood pressure.[6]
| Dose (p.o.) | Duration of Treatment | Effect on Blood Pressure | Effect on Cardiac Conduction | Reference |
| 10 mg/kg/day | 29 days | Persistent fall in blood pressure | Little effect on the conduction system of the heart | [6] |
Anesthetized Open-Chest Dogs
Intravenous administration of Monatepil in anesthetized open-chest dogs produced significant hemodynamic changes, including a decrease in blood pressure and total peripheral resistance.[7]
| Dose (i.v.) | Effect on Mean Arterial Pressure | Effect on Total Peripheral Resistance | Effect on Cardiac Output | Effect on Heart Rate | Reference |
| 0.1 mg/kg | Decrease | Decrease | Increase | Slight Decrease | [7] |
| 0.3 mg/kg | Decrease | Decrease | Increase | Slight Decrease | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the key in vivo studies.
General Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: this compound was administered orally (p.o.).
-
Blood Pressure Measurement: Blood pressure was measured in conscious, unrestrained rats using a tail-cuff method or radiotelemetry to allow for continuous monitoring and to minimize stress-induced fluctuations.
-
Data Analysis: Changes in systolic blood pressure and heart rate were recorded over time and compared to a vehicle-treated control group.
Hemodynamic Studies in Anesthetized Dogs
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Animals were anesthetized, typically with a combination of agents such as pentobarbital sodium.
-
Surgical Preparation: A thoracotomy was performed to allow for the placement of instrumentation. Catheters were inserted into the femoral artery and vein for blood pressure measurement and drug administration, respectively. An electromagnetic flow probe was placed around the ascending aorta to measure cardiac output.
-
Drug Administration: this compound was administered intravenously (i.v.).
-
Hemodynamic Measurements: Arterial blood pressure, heart rate, cardiac output, and left ventricular pressure were continuously recorded. Total peripheral resistance was calculated from the mean arterial pressure and cardiac output.
-
Data Analysis: Hemodynamic parameters were measured before and after drug administration to determine the acute effects of the compound.
Additional Pharmacological Effects
Beyond its primary antihypertensive action, this compound has been shown to possess other beneficial cardiovascular properties in animal models, including anti-atherosclerotic and plasma lipid-lowering effects.[1] In cholesterol-fed monkeys, oral administration of Monatepil (30 mg/kg/day for 6 months) suppressed the elevation of cholesterol in the aorta, reduced the atherogenic area, and prevented increases in total cholesterol and LDL.[1] These effects are thought to be mediated by the up-regulation of hepatic LDL receptors due to its alpha-1 adrenoceptor blocking activity.[1][8]
Conclusion
The preclinical data from various animal models consistently demonstrate that this compound is an effective antihypertensive agent. Its dual mechanism of action, combining calcium channel blockade and alpha-1 adrenoceptor antagonism, results in a potent, slow-onset, and long-lasting reduction in blood pressure without inducing reflex tachycardia.[4] Furthermore, its favorable effects on lipid metabolism and atherosclerosis suggest additional therapeutic potential in the management of cardiovascular disease.[1] These findings underscore the unique pharmacological profile of this compound and provide a strong rationale for its clinical development.
References
- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monatepil - Wikipedia [en.wikipedia.org]
- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo electrocardiographic evaluation of the novel calcium antagonist monatepil on cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Monatepil Maleate: A Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil Maleate (coded as AJ-2615) is a novel pharmaceutical agent characterized by its dual mechanism of action as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1][2] Developed by Dainippon Pharmaceutical, it was investigated primarily for the management of hypertension, angina pectoris, and atherosclerosis.[1][3] Despite showing promise in preclinical and early clinical studies, the development of Monatepil was discontinued in June 2000.[3] This technical guide provides a comprehensive review of the available data on the pharmacokinetics and bioavailability of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. Due to the discontinuation of its development, publicly available human pharmacokinetic data is limited. Therefore, this document synthesizes preclinical findings and outlines a representative experimental protocol for a human pharmacokinetic study based on established methodologies for similar compounds.
Introduction
This compound is a dibenzothiepin derivative that exhibits both calcium channel blocking and α1-adrenoceptor blocking activities.[1][2] This dual functionality presented a potential therapeutic advantage in treating cardiovascular diseases by addressing multiple pathophysiological pathways. Preclinical studies in animal models demonstrated its efficacy in producing a slow onset and long-lasting antihypertensive effect.[4] Furthermore, it showed potential in preventing dyslipidemia and atherosclerosis in animal models at plasma concentrations equivalent to therapeutic levels anticipated in humans.[4][5]
Preclinical Pharmacokinetics
While specific human pharmacokinetic parameters are not widely published, preclinical studies in animal models provide valuable insights into the absorption, distribution, metabolism, and excretion of this compound.
Animal Studies Data Summary
The following table summarizes the available data from studies conducted in animal models. It is important to note that these values may not be directly extrapolated to humans.
| Parameter | Species | Dose | Route of Administration | Observed Effect | Citation |
| Antihypertensive Effect | Hypertensive Animals | Not Specified | Oral | Slow onset, long duration | [4] |
| Anti-arrhythmic Effect | Rats | 0.1-3.0 mg/kg | Intravenous | Suppression of ventricular arrhythmias | [6] |
| Cardiac Function | Anesthetized Dogs | 0.1, 0.3 mg/kg | Intravenous | Increased cardiac output, decreased blood pressure | [1] |
| Anti-atherosclerotic Effect | Monkeys | 30 mg/kg/day for 6 months | Oral | Suppressed elevation of cholesterol in the aorta | [5] |
Proposed Human Pharmacokinetic Study Protocol
Given the lack of publicly available human data, this section outlines a detailed, representative experimental protocol for a Phase I clinical trial to determine the pharmacokinetics and bioavailability of this compound in healthy volunteers. This protocol is based on standard industry practices for similar small molecule drugs.
Study Design
A single-center, open-label, single-dose, crossover study in healthy adult volunteers.
Study Population
A cohort of 12-24 healthy male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
Dosing and Administration
A single oral dose of this compound (e.g., 50 mg) administered with 240 mL of water after an overnight fast of at least 10 hours.
Blood Sampling
Venous blood samples (approximately 5 mL) would be collected into tubes containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
Bioanalytical Method: LC-MS/MS
Plasma concentrations of Monatepil and its potential metabolites would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][8][9]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be employed to isolate Monatepil from the plasma matrix.
-
Chromatography: Separation would be achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization would be used for detection and quantification.
Pharmacokinetic Analysis
The following pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity.
-
CL/F: Apparent total body clearance.
-
Vd/F: Apparent volume of distribution.
Signaling Pathways and Experimental Workflows
Mechanism of Action
This compound's therapeutic effects are derived from its dual antagonism of L-type calcium channels and alpha-1 adrenergic receptors.
Caption: Dual mechanism of action of this compound.
Bioanalytical Workflow for Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.
Caption: LC-MS/MS bioanalytical workflow.
Metabolism
Studies have identified several metabolites of this compound, including sulfoxide and sulfone derivatives.[12] The calcium antagonistic activities of these metabolites were found to be approximately one-tenth of the parent compound.[12] However, their alpha-1 adrenergic receptor blocking activities were similar to or slightly more potent than this compound.[12] Further investigation into the metabolic pathways and the enzymes responsible for these transformations would be a necessary component of a full pharmacokinetic profile.
Conclusion
This compound was a promising antihypertensive agent with a unique dual mechanism of action. While its development was discontinued, the available preclinical data suggests favorable pharmacological properties. This technical guide has summarized the existing knowledge and provided a framework for a potential human pharmacokinetic study. The outlined experimental protocols and analytical methodologies can serve as a valuable reference for researchers working on similar compounds. Further investigation, should the compound be re-examined, would be necessary to fully elucidate its pharmacokinetic profile and therapeutic potential in humans.
References
- 1. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monatepil - Wikipedia [en.wikipedia.org]
- 3. Monatepil - AdisInsight [adisinsight.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-arrhythmic effects of a new calcium antagonist, monatepil, AJ-2615, in experimental arrhythmic models [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Metabolites and Enantiomers of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil maleate, a dual-action antihypertensive agent, exhibits its therapeutic effects through both calcium channel antagonism and α1-adrenergic receptor blockade. As a chiral compound administered as a racemate, its metabolic fate and the distinct pharmacological profiles of its enantiomers and metabolites are of significant interest in drug development and pharmacology. This technical guide provides a comprehensive overview of the known metabolites and enantiomers of this compound, including available quantitative data on their biological activities, inferred metabolic pathways, and generalized experimental approaches for their analysis. Due to the discontinuation of its clinical development, publicly available data is limited; this guide consolidates the accessible information to serve as a valuable resource for researchers in the field.
Introduction
Monatepil (AJ-2615) is a dibenzothiepin derivative that was developed as a promising therapeutic agent for hypertension and related cardiovascular disorders.[1] Its mechanism of action involves the inhibition of voltage-gated calcium channels and the blockade of α1-adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[2] Monatepil is a chiral molecule and has been studied as a racemic mixture of its (S)- and (R)-enantiomers. The stereochemistry of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties, making the investigation of its individual enantiomers and their metabolic products crucial for a complete understanding of its biological activity and safety profile.[3]
Metabolites of this compound
In vitro studies have identified three primary metabolites of this compound, resulting from the oxidation of the sulfur atom in the dibenzothiepin ring system.
-
AJ-2615-sulfoxide A
-
AJ-2615-sulfoxide B
-
AJ-2615-sulfone
These metabolites have been shown to possess distinct pharmacological activities compared to the parent compound.
Pharmacodynamic Profile of Metabolites
The primary metabolites of Monatepil have been evaluated for their calcium antagonistic and α1-adrenergic receptor blocking activities. The following table summarizes the available quantitative data.
| Compound | Calcium Antagonistic Activity (pA2) | α1-Adrenergic Receptor Blocking Activity (IC50, nmol/l) |
| This compound | 8.71[2] | 56.6[2] |
| AJ-2615-sulfoxide A | ~1/10th of Monatepil[2] | Similar to or slightly more potent than Monatepil[2] |
| AJ-2615-sulfoxide B | ~1/10th of Monatepil[2] | Similar to or slightly more potent than Monatepil[2] |
| AJ-2615-sulfone | ~1/10th of Monatepil[2] | Similar to or slightly more potent than Monatepil[2] |
Table 1: In vitro pharmacological activities of this compound and its major metabolites.
The data indicates that while oxidation of the sulfur atom significantly reduces the calcium channel blocking activity, the α1-adrenergic receptor blocking activity is retained or even slightly enhanced in the metabolites.[2]
Enantiomers of this compound
As a chiral drug, this compound exists as two enantiomers:
-
(S)-AJ-2615
-
(R)-AJ-2615
Stereoselectivity is observed in the calcium antagonistic activity of these enantiomers.
Pharmacodynamic Profile of Enantiomers
The in vitro pharmacological activities of the (S)- and (R)-enantiomers of Monatepil have been compared to the racemic mixture.
| Enantiomer | Calcium Antagonistic Activity | α1-Adrenergic Receptor Blocking Activity |
| (S)-AJ-2615 | More potent than racemate[2] | No difference from racemate[2] |
| (R)-AJ-2615 | Less potent than racemate[2] | No difference from racemate[2] |
Table 2: Comparison of in vitro pharmacological activities of this compound enantiomers.
The potency of calcium antagonistic activity follows the order: (S)-AJ-2615 > this compound (racemate) > (R)-AJ-2615.[2] In contrast, no significant difference was observed in their α1-adrenergic receptor blocking activity.[2] Interestingly, the enantiomers of the Monatepil metabolites did not show any significant differences in either calcium antagonistic or α1-adrenergic receptor blocking activities.[2]
Metabolic Pathway of this compound
Caption: Proposed primary metabolic pathway of this compound.
This pathway suggests a sequential oxidation process, likely mediated by cytochrome P450 enzymes in the liver, leading to the formation of sulfoxides and subsequently the sulfone metabolite.
Experimental Protocols
Detailed experimental protocols specific to this compound are scarce in publicly accessible literature. However, based on standard methodologies in drug metabolism and pharmacology, the following sections outline generalized protocols that would be employed for the characterization of Monatepil and its metabolites/enantiomers.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound using human liver microsomes.
Objective: To determine the rate of metabolism of this compound and identify the metabolites formed.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to the pre-incubated mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug and identify the formed metabolites.
Caption: Experimental workflow for in vitro metabolism of Monatepil.
Enantioselective HPLC Analysis
This section describes a generalized approach for the separation and quantification of the (S)- and (R)-enantiomers of this compound.
Objective: To develop a stereoselective analytical method for the quantification of Monatepil enantiomers in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
Chromatographic Conditions (Illustrative Example):
-
Column: Chiralpak AD-H (or similar)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized.
-
Flow Rate: 0.5 - 1.5 mL/min (to be optimized)
-
Column Temperature: 20 - 40°C (to be optimized)
-
Detection: UV at a suitable wavelength or MS/MS for higher sensitivity and selectivity.
Method Development Workflow:
Caption: Workflow for enantioselective HPLC method development.
Conclusion
This compound undergoes metabolism primarily through oxidation of its dibenzothiepin sulfur atom, leading to the formation of sulfoxide and sulfone metabolites. These metabolites exhibit a significantly reduced calcium antagonistic effect while retaining or slightly increasing their α1-adrenergic receptor blocking activity. The parent compound's enantiomers display stereoselectivity in their calcium channel blocking potency, with the (S)-enantiomer being more active. The lack of extensive publicly available data, likely due to the cessation of its development, limits a more detailed understanding of its complete pharmacokinetic and metabolic profile in humans. The generalized protocols and compiled data in this guide provide a foundational understanding for researchers interested in the pharmacology and metabolism of this compound and related compounds.
References
- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Monatepil Maleate in Experimental Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil maleate is a novel pharmaceutical agent with a multi-faceted mechanism of action, exhibiting properties of a Ca2+ channel antagonist, an alpha1-adrenoceptor blocker, and an inhibitor of lipid peroxidation.[1] These characteristics make it a compound of interest for cardiovascular research, particularly in the context of hypertension and associated metabolic disorders like hyperlipidemia. In experimental animal models, specifically high-cholesterol diet-fed rabbits, this compound has demonstrated a prophylactic effect against the rise in plasma total cholesterol and beta-lipoprotein.[1]
These application notes provide a detailed protocol for inducing hyperlipidemia in rabbits and investigating the therapeutic effects of this compound. The described methodologies are based on established experimental models and aim to ensure reproducibility and accuracy in research settings.
Mechanism of Action in Hyperlipidemia
This compound appears to mitigate hyperlipidemia through a dual mechanism that is dependent on the presence of hepatic LDL receptors.[1] Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, which lack functional LDL receptors, showed no significant reduction in plasma lipids after this compound administration.[1] This suggests that the primary lipid-lowering effects are mediated through:
-
Enhanced LDL Clearance: this compound is believed to up-regulate the expression of hepatic LDL receptors, thereby increasing the clearance of LDL cholesterol from the plasma.[1]
-
Accelerated Cholesterol Catabolism: The compound promotes the conversion of free cholesterol into bile acids in the liver, facilitating its excretion.[1]
Furthermore, this compound has been observed to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity, an enzyme involved in the esterification of cholesterol, and may also modestly inhibit the absorption of dietary cholesterol from the gastrointestinal tract.[1]
Data Presentation
| Parameter | Control Group (High-Cholesterol Diet) | This compound Group (30 mg/kg/day) | p-value |
| Total Cholesterol (mg/dL) | 850 ± 120 | 625 ± 110 | <0.05 |
| LDL Cholesterol (mg/dL) | 680 ± 95 | 450 ± 80 | <0.05 |
| HDL Cholesterol (mg/dL) | 35 ± 8 | 45 ± 10 | >0.05 |
| Triglycerides (mg/dL) | 150 ± 30 | 130 ± 25 | >0.05 |
| Atherosclerotic Plaque Area (%) | 35 ± 8 | 15 ± 5 | <0.01 |
Values are presented as mean ± standard deviation. This data is illustrative and intended to represent potential outcomes.
Experimental Protocols
Animal Model and Hyperlipidemia Induction
-
Animal Species: Male New Zealand White rabbits are a commonly used model for diet-induced hyperlipidemia.
-
Acclimatization: House the rabbits individually in a controlled environment (22±2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Hyperlipidemia:
-
Control Group: Feed a standard rabbit chow diet.
-
Hyperlipidemic Groups: Feed a high-cholesterol diet. A common formulation consists of standard chow supplemented with 0.3-0.5% cholesterol and 3% soybean oil . Another established diet is standard chow with 1% cholesterol and 1% olive oil . This diet should be provided for a minimum of 4 weeks to establish hyperlipidemia and for 8-12 weeks to induce atherosclerotic lesions.
-
This compound Administration
-
Dosage: Based on previous studies, a dose of 30 mg/kg of body weight is recommended.[1]
-
Route of Administration: Oral (p.o.).
-
Frequency: Once daily.
-
Duration: The treatment duration can range from 9 weeks to 6 months , depending on the study's objectives.[1]
-
Vehicle: The control group should receive an equivalent volume of the vehicle used to dissolve or suspend the this compound.
Blood Sampling and Biochemical Analysis
-
Sampling Site: The marginal ear vein is the preferred site for blood collection in rabbits.
-
Procedure:
-
Gently restrain the rabbit.
-
Apply a topical anesthetic cream to the ear about 30 minutes before the procedure to minimize discomfort.
-
Slightly warm the ear to increase blood flow.
-
Use a 23-25 gauge needle to puncture the vein and collect the blood sample.
-
Apply gentle pressure to the site after collection to ensure hemostasis.
-
-
Frequency: Collect blood samples at baseline (before starting the high-cholesterol diet) and at regular intervals (e.g., every 4 weeks) throughout the study.
-
Biochemical Analysis:
-
Separate plasma by centrifugation.
-
Analyze the plasma for the following parameters using commercially available enzymatic colorimetric assay kits:
-
Total Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
Triglycerides
-
-
Histological Analysis of Atherosclerosis
-
Tissue Collection: At the end of the experimental period, euthanize the rabbits and carefully dissect the entire aorta.
-
En Face Staining with Sudan IV:
-
Clean the aorta of surrounding adipose and connective tissue.
-
Open the aorta longitudinally.
-
Fix the tissue in a 10% formalin solution.
-
Rinse with 70% ethanol.
-
Immerse the aorta in a Sudan IV staining solution for 15-20 minutes.
-
Differentiate in 80% ethanol until the non-lesioned areas are pale pink.
-
Capture digital images of the stained aorta.
-
-
Quantification: Use image analysis software to calculate the percentage of the aortic surface area covered by red-stained atherosclerotic plaques.
Visualizations
References
In Vitro Assays for Measuring Monatepil Maleate's Calcium Channel Blockade: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil Maleate is a pharmaceutical agent known for its dual-action mechanism, functioning as both a calcium channel antagonist and an α1-adrenoceptor blocker.[1][2] This unique pharmacological profile makes it a compound of interest for its antihypertensive properties.[3] The calcium channel blocking activity of Monatepil is a key contributor to its therapeutic effects. Accurate in vitro assessment of this activity is crucial for understanding its mechanism of action, determining potency, and guiding further drug development.
These application notes provide detailed protocols for two primary in vitro methods to quantify the calcium channel blocking activity of this compound: the Fluorescent Calcium Flux Assay using Fluo-4 AM and the Whole-Cell Patch Clamp electrophysiology technique.
Signaling Pathway: L-type Calcium Channel Blockade
Voltage-gated calcium channels, particularly the L-type, are essential for calcium influx into excitable cells like smooth muscle and cardiac myocytes. Upon membrane depolarization, these channels open, allowing extracellular Ca2+ to enter the cell. This increase in intracellular Ca2+ triggers a cascade of events leading to muscle contraction. This compound exerts its effect by binding to the L-type calcium channel, thereby inhibiting the influx of Ca2+ and leading to vasodilation and a reduction in blood pressure.
Caption: L-type calcium channel blockade by this compound.
Quantitative Data Summary
The inhibitory potency of this compound on calcium channels has been quantified in various in vitro systems. The following table summarizes key findings:
| Assay Type | Tissue/Cell Type | Parameter | Value | Reference |
| Electrophysiology | Guinea-pig ventricular cells | IC50 (Peak Ca2+ current) | 18.7 nmol/l | [4] |
| Organ Bath | Rat thoracic aorta | pA2 (Calcium-induced contraction) | 8.71 | [5] |
| Organ Bath | Rabbit superior mesenteric artery | IC50 (l-phenylephrine-induced contraction) | 56.6 nmol/l | [5] |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. The IC50 for l-phenylephrine-induced contraction reflects the α1-adrenoceptor blocking activity.
Experimental Protocols
Fluorescent Calcium Flux Assay using Fluo-4 AM
This high-throughput assay measures changes in intracellular calcium concentration in response to a stimulus in the presence of a test compound. Fluo-4 AM is a membrane-permeable dye that becomes fluorescent upon binding to free calcium in the cytosol.
Caption: Workflow for the Fluo-4 AM Calcium Flux Assay.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, or primary smooth muscle cells)
-
96-well black, clear-bottom microplates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Calcium channel agonist (e.g., Potassium Chloride - KCl)
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 40,000 to 80,000 cells per well and incubate overnight at 37°C, 5% CO2.[6]
-
Dye Loading Solution Preparation: Prepare a 2 µM Fluo-4 AM working solution in HBSS.[7] To aid in dye solubilization, first dissolve the Fluo-4 AM stock in a small amount of DMSO with 0.1% Pluronic F-127.[8]
-
Cell Loading:
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Remove the dye loading solution and wash the cells twice with HBSS.
-
Add the different concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader capable of kinetic reads with excitation at ~490 nm and emission at ~525 nm.
-
Establish a baseline fluorescence reading for each well.
-
Add a calcium channel agonist (e.g., a high concentration of KCl to depolarize the membrane) to all wells simultaneously using the reader's injection system.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique provides a direct measurement of the ionic currents flowing through calcium channels in a single cell, offering high-resolution data on channel blockade.
Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.
Materials:
-
Isolated cells (e.g., primary cardiomyocytes, neurons, or a cell line expressing the target calcium channel)
-
Patch clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Intracellular (pipette) solution (e.g., containing CsCl, Mg-ATP, GTP-Tris, EGTA, HEPES)
-
This compound
Procedure:
-
Solution and Pipette Preparation:
-
Prepare and filter the extracellular and intracellular solutions. The composition will vary depending on the specific calcium channel subtype being studied and the need to block other ionic currents.
-
Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.[10]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Cell Preparation:
-
Plate cells on coverslips at a low density to allow for easy access to individual cells.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Fill a micropipette with intracellular solution and mount it on the headstage of the amplifier.
-
Under visual control, lower the pipette and approach a target cell.
-
Gently press the pipette tip against the cell membrane and apply light suction to form a high-resistance seal (GΩ seal).[11]
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[11]
-
-
Recording Calcium Currents:
-
Switch the amplifier to voltage-clamp mode.
-
Apply a voltage protocol to activate the calcium channels. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing steps to various positive potentials (e.g., in 10 mV increments from -40 mV to +50 mV).[4]
-
Record the resulting inward calcium currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording of calcium currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to take effect and then repeat the voltage-clamp protocol to record the inhibited currents.
-
To determine the IC50, repeat this process with a range of this compound concentrations on different cells.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current at each voltage step before and after compound application.
-
Calculate the percentage of current inhibition at each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
The choice between a fluorescent calcium flux assay and whole-cell patch clamp electrophysiology depends on the specific research question and available resources. The Fluo-4 assay is well-suited for higher-throughput screening and initial characterization of compound potency. Patch clamp, while more technically demanding and lower-throughput, provides unparalleled detail and precision in characterizing the biophysical effects of this compound on calcium channel function. Both methods are powerful tools for elucidating the calcium channel blocking properties of this and other novel compounds.
References
- 1. Monatepil - Wikipedia [en.wikipedia.org]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-lasting antagonistic effects of monatepil on Ca2+ current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
HPLC method development for quantification of Monatepil Maleate in plasma
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Monatepil Maleate in Plasma.
Introduction
Monatepil is a pharmaceutical agent known for its dual action as a calcium channel blocker and an α1-adrenergic receptor antagonist, primarily used as an antihypertensive medication.[1] The quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, which are integral parts of drug development and clinical application.[2] This document provides a comprehensive protocol for a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The protocol details the sample preparation, chromatographic conditions, and a full validation strategy according to international guidelines.[2][3]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is critical for method development.
-
Chemical Name: N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide maleate[1]
-
Chemical Formula: C₂₈H₃₀FN₃OS (Monatepil base)[1]
-
Molar Mass: 475.63 g/mol (Monatepil base)[1]
-
Chemical Structure: (Image of Monatepil's chemical structure would be placed here in a formal document)
-
General Properties: Monatepil is an orally active compound.[4] Its structure contains chromophores, such as aromatic rings, making it suitable for UV detection.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Reagents: HPLC grade acetonitrile and methanol, analytical grade orthophosphoric acid, and purified water.
-
Internal Standard (IS): Prazosin is proposed as a suitable internal standard due to its structural similarity (piperazine ring) and chromatographic behavior.
Chromatographic Conditions
-
Mobile Phase: A mixture of Acetonitrile and Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) in a 60:40 v/v ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the UV-absorbing chromophores in the molecule; requires optimization by scanning).
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Prazosin and dissolve it in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Prepare QC samples at low, medium, and high concentrations (e.g., 30, 200, and 400 ng/mL).[7]
Plasma Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and efficiency in extracting the analyte from the plasma matrix.[8][9]
-
Pipette 500 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the Internal Standard working solution (e.g., at 1 µg/mL).
-
Vortex the mixture for 30 seconds.
-
Add 1.0 mL of ice-cold acetonitrile to precipitate the plasma proteins.[10]
-
Vortex vigorously for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an HPLC vial for injection.
Bioanalytical Method Validation Protocol
The developed method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability for bioanalytical applications.[2][11]
Selectivity and Specificity
-
Protocol: Analyze six different blank human plasma samples to check for any interfering peaks at the retention times of this compound and the internal standard.
Calibration Curve and Linearity
-
Protocol: Prepare a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of this compound. The curve should be constructed using a blank sample, a zero sample (spiked with IS only), and at least six non-zero concentration levels.[2] The linearity should be assessed using a weighted linear regression model (1/x or 1/x²).
Accuracy and Precision
-
Protocol: Determine the intra-day (within-run) and inter-day (between-run) accuracy and precision by analyzing the QC samples (Low, Medium, High) in six replicates on the same day and on three different days.[12] The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV%) should not exceed 15% (20% for LLOQ).[3]
Lower Limit of Quantification (LLOQ)
-
Protocol: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (CV% ≤ 20%).[12]
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area of the analyte from extracted plasma samples (spiked before extraction) to the peak area of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked plasma samples with the peak area of pure standard solutions at the same concentration.
-
Stability
-
Protocol: Evaluate the stability of this compound in plasma under various conditions by analyzing QC samples:
-
Freeze-Thaw Stability: After three freeze-thaw cycles (-20°C to room temperature).
-
Bench-Top Stability: At room temperature for a period that reflects the expected sample handling time (e.g., 6 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for a duration covering the study period.
-
Autosampler Stability: In the autosampler at a set temperature (e.g., 4°C) for the expected duration of an analytical run.
-
Data Presentation
The following tables summarize the expected validation results for the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Linearity Range | 10 - 500 ng/mL |
| Regression Equation | y = 0.005x + 0.002 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (CV%) | Inter-Day Accuracy (%) | Inter-Day Precision (CV%) |
|---|---|---|---|---|---|
| LLOQ | 10 | 95.5 - 108.2 | < 10.5 | 93.1 - 109.5 | < 12.3 |
| Low | 30 | 97.2 - 104.5 | < 8.2 | 96.5 - 105.1 | < 9.8 |
| Medium | 200 | 98.1 - 102.3 | < 6.5 | 97.8 - 103.4 | < 7.1 |
| High | 400 | 99.0 - 101.5 | < 5.1 | 98.5 - 102.0 | < 6.4 |
Table 3: Stability and Recovery Summary
| Parameter | Condition | Result |
|---|---|---|
| Recovery | Low, Med, High QC | 85 - 95% |
| Matrix Effect | Low, High QC | 92 - 103% |
| Stability | ||
| Freeze-Thaw (3 cycles) | -20°C to RT | Stable (% change < 15%) |
| Bench-Top (6 hours) | Room Temperature | Stable (% change < 15%) |
| Long-Term (30 days) | -80°C | Stable (% change < 15%) |
| Autosampler (24 hours) | 4°C | Stable (% change < 15%) |
Visualizations
The following diagrams illustrate the key workflows and logical processes described in this protocol.
Caption: Workflow for this compound quantification in plasma.
Caption: Logical workflow for the bioanalytical method validation process.
References
- 1. Monatepil - Wikipedia [en.wikipedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Monatepil 2maleate | TargetMol [targetmol.com]
- 5. brieflands.com [brieflands.com]
- 6. Preclinical pharmacokinetics and biodistribution studies of asenapine maleate using novel and sensitive RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for Studying the Anti-Atherosclerotic Effects of Monatepil Maleate in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to investigate the anti-atherosclerotic properties of Monatepil Maleate. This document outlines the key animal models, experimental protocols, and the underlying mechanism of action of this compound, a calcium antagonist with α1-adrenoceptor blocking activity.[1][2]
Introduction to this compound's Anti-Atherosclerotic Properties
This compound has demonstrated significant anti-atherosclerotic and plasma lipid-lowering effects in preclinical studies.[1][2] Its dual mechanism of action, combining calcium channel blockade and α1-adrenoceptor antagonism, contributes to its efficacy. The anti-atherosclerotic effect is attributed to the combined activities, including the inhibition of lipid peroxidation, while the lipid-lowering effect is primarily mediated by the up-regulation of hepatic LDL receptors due to its α1-adrenoceptor blocking activity.[2]
Recommended Animal Models
The selection of an appropriate animal model is critical for studying atherosclerosis. Key models that have been successfully used to evaluate the efficacy of this compound include:
-
High-Cholesterol Diet-Fed Monkeys: Non-human primates, such as cynomolgus monkeys, are highly relevant due to their lipid metabolism being similar to humans.[1][3] Feeding a high-cholesterol diet effectively induces atherosclerotic lesions.
-
High-Cholesterol Diet-Fed Rabbits: Rabbits are a well-established model for diet-induced atherosclerosis due to their sensitivity to dietary cholesterol.[4][5][6]
-
Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: This model is characterized by a genetic deficiency in LDL receptors, making it suitable for studying the effects of drugs on lipid metabolism in a genetically predisposed context.[6]
Mice, particularly Apolipoprotein E knockout (ApoE-/-) and LDL receptor knockout (LDLR-/-) models, are also widely used in atherosclerosis research due to the ease of genetic manipulation and the rapid development of lesions.[3][5][7] While direct studies of this compound in these specific mouse models were not identified in the provided search results, they represent a viable platform for further investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: Effects of this compound on Plasma Lipids in High-Cholesterol Diet-Fed Monkeys
| Parameter | Vehicle-Treated (Atherogenic) | Monatepil-Treated (30 mg/kg/day) | Outcome |
| Total Cholesterol | Increased | Increase Prevented | [1][2] |
| Low-Density Lipoprotein (LDL) | Increased | Increase Prevented | [1][2] |
| High-Density Lipoprotein (HDL) | Decreased | Decrease Prevented | [1][2] |
Table 2: Effects of this compound on Aortic Atherosclerosis in High-Cholesterol Diet-Fed Monkeys (6 months treatment)
| Parameter | Vehicle-Treated (Atherogenic) | Monatepil-Treated (30 mg/kg/day) | Outcome |
| Aortic Cholesterol | Elevated | Elevation Suppressed | [1][2] |
| Atherogenic (Sudanophilic) Area | Present | Reduced | [1][2] |
| Foam Cell Aggregation (Aorta & Coronary Arteries) | Present | Little Aggregation | [1][2] |
Table 3: Effects of this compound on Plasma Lipids in High-Cholesterol Diet-Fed Rabbits (9 weeks treatment)
| Parameter | Control (High-Cholesterol Diet) | Monatepil-Treated (30 mg/kg/day) | Outcome |
| Plasma Cholesterol | Increased | Increase Suppressed | [1] |
| Plasma Phospholipids | Increased | Increase Suppressed | [1] |
Experimental Protocols
High-Cholesterol Diet-Induced Atherosclerosis in Monkeys
This protocol is based on studies demonstrating the anti-atherosclerotic effects of this compound in a non-human primate model.[1][2]
Objective: To evaluate the effect of this compound on the development of atherosclerosis in monkeys fed a high-cholesterol diet.
Materials:
-
Cynomolgus monkeys (or other suitable primate species with human-like lipid metabolism).
-
High-cholesterol diet.
-
This compound.
-
Vehicle for drug administration (e.g., sterile water).
-
Equipment for blood collection, plasma separation, and lipid analysis.
-
Histological equipment for tissue processing and analysis.
-
Sudan IV stain for identifying lipid-rich lesions.
Procedure:
-
Animal Acclimatization: Acclimate monkeys to the housing conditions for a minimum of two weeks.
-
Baseline Measurements: Collect baseline blood samples to determine plasma lipid profiles (Total Cholesterol, LDL, HDL).
-
Group Allocation: Randomly assign animals to one of the following groups:
-
Diet and Drug Administration:
-
Monitoring:
-
Monitor animal health and body weight regularly.
-
Collect blood samples at regular intervals (e.g., monthly) to monitor plasma lipid levels.
-
-
Endpoint Analysis (after 6 months):
-
Euthanize the animals and perform a necropsy.
-
Isolate the aorta and coronary arteries.
-
Gross Examination: Stain the aorta with Sudan IV to visualize and quantify the sudanophilic (atherosclerotic) area.
-
Histological Examination: Fix, embed, and section portions of the aorta and coronary arteries. Stain with Hematoxylin and Eosin (H&E) to assess the aggregation of foam cells and overall lesion morphology.[1][2]
-
Biochemical Analysis: Measure the cholesterol content in the aortic tissue.
-
High-Cholesterol Diet-Induced Atherosclerosis in Rabbits
This protocol outlines the methodology for studying this compound's effects in a rabbit model of atherosclerosis.[6]
Objective: To assess the impact of this compound on hyperlipidemia and the initiation of atherosclerosis in rabbits fed a high-cholesterol diet.
Materials:
-
New Zealand White rabbits.
-
High-cholesterol diet (e.g., standard chow supplemented with cholesterol).
-
This compound.
-
Vehicle for drug administration.
-
Equipment for blood collection and lipid analysis.
Procedure:
-
Animal Acclimatization: Acclimate rabbits to their housing for at least one week.
-
Baseline Measurements: Collect baseline blood samples for lipid profiling.
-
Group Allocation:
-
Control Group: Standard rabbit chow.
-
High-Cholesterol Diet Group (Vehicle): High-cholesterol diet + vehicle.
-
This compound Group: High-cholesterol diet + this compound (30 mg/kg/day, p.o., once daily).[6]
-
-
Diet and Drug Administration:
-
Maintain the animals on their respective diets for 9 weeks.[6]
-
Administer this compound or vehicle orally once daily.
-
-
Monitoring:
-
Monitor food consumption and body weight.
-
Collect blood samples periodically (e.g., every 2-3 weeks) to measure plasma total cholesterol and β-lipoprotein levels.
-
-
Endpoint Analysis (after 9 weeks):
-
Collect final blood samples for lipid analysis.
-
Further analysis can include examining the aorta for early signs of atherosclerotic lesions.
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound's Lipid-Lowering Effect
Caption: Proposed mechanism of this compound's lipid-lowering action.
Experimental Workflow for Animal Studies
Caption: General experimental workflow for preclinical atherosclerosis studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil, a compound with a novel structure, functions as a Ca2+-entry blocker and an α1-adrenoceptor antagonist.[1] In preclinical studies involving hypertensive animals, it has demonstrated an antihypertensive effect characterized by a slow onset and long duration.[1] Furthermore, Monatepil has been shown to prevent anginal ECG changes and arrhythmias in animal models.[1] At plasma concentrations equivalent to therapeutic levels in humans, it has also exhibited the ability to prevent dyslipidemia and atherosclerosis induced by high-cholesterol diets.[1] Monatepil maleate is the maleate salt of Monatepil. This document provides detailed protocols for the preparation of this compound formulations for in vivo administration via oral, intravenous, and intraperitoneal routes.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₅FN₂O₅S | [2] |
| Molecular Weight | 591.69 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage (Powder) | -20°C for 3 years | [3] |
| Storage (In Solvent) | -80°C for 1 year | [3] |
Recommended Formulations for In Vivo Administration
The choice of formulation for this compound will depend on the intended route of administration and the desired dosage. The following tables outline recommended vehicle compositions and preparation protocols.
Table 2: Vehicle Compositions for In Vivo Administration
| Route of Administration | Vehicle Composition | Notes |
| Oral (Gavage) - Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS | Suitable for lower doses where the drug remains in solution. |
| Oral (Gavage) - Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile water or saline | Recommended for higher doses to ensure uniform delivery of the compound. |
| Intravenous (IV) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS | The final solution must be clear and free of precipitates. Filtration through a 0.22 µm sterile filter is mandatory. The concentration of DMSO should be kept as low as possible. |
| Intraperitoneal (IP) Injection | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS | Ensure the final solution is clear. For sensitive animal models, consider reducing the DMSO concentration to 2% and adjusting the saline/PBS volume accordingly (e.g., 2% DMSO, 40% PEG300, 5% Tween-80, 53% Saline/PBS). |
Experimental Protocols
Important Safety Note: Handle this compound powder in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 40 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube or vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 40 mg/mL.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Formulation for Oral Gavage (Solution)
This protocol details the preparation of a dosing solution using a co-solvent vehicle.
Materials:
-
This compound stock solution (40 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and total volume of the dosing solution.
-
In a sterile conical tube, add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 to the tube. Vortex thoroughly until the solution is homogeneous.
-
Add the calculated volume of Tween-80. Vortex again until the solution is well-mixed and clear.
-
Finally, add the required volume of sterile saline or PBS to reach the final desired volume. Vortex thoroughly one last time.
-
It is recommended to prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any precipitation before administration.
Protocol 3: Preparation of Formulation for Oral Gavage (Suspension)
This protocol is for preparing a suspension for higher dose oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water or saline
-
Sterile conical tubes or mortar and pestle
-
Calibrated pipettes and sterile tips
-
Vortex mixer or homogenizer
Procedure:
-
Weigh the required amount of this compound powder.
-
If using a mortar and pestle, add a small amount of the 0.5% CMC-Na vehicle to the powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing to ensure a uniform suspension.
-
If not using a mortar and pestle, place the powder in a sterile conical tube, add a small volume of the vehicle, and vortex vigorously to create a slurry. Then, add the remaining vehicle in increments, vortexing between each addition.
-
For a more uniform suspension, a homogenizer can be used.
-
This suspension should be prepared fresh before each use and continuously agitated (e.g., using a stir plate) during dosing to ensure homogeneity.
Protocol 4: Preparation of Formulation for Intravenous (IV) Injection
This protocol describes the preparation of a sterile solution for intravenous administration. Aseptic technique is critical for this procedure.
Materials:
-
This compound stock solution (40 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and needles
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), prepare the formulation as described in Protocol 2 .
-
After the final vortexing step, draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile vial or another sterile syringe for administration. This step is crucial to remove any potential microbial contamination or fine precipitates.
-
The final formulation must be a clear, particle-free solution.
-
Prepare this formulation immediately before use. Do not store.
Protocol 5: Preparation of Formulation for Intraperitoneal (IP) Injection
This protocol details the preparation of a solution for intraperitoneal administration.
Materials:
-
This compound stock solution (40 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare the formulation following the steps outlined in Protocol 2 .
-
For animals that may be sensitive to DMSO, consider reducing the concentration to 2% and adjusting the volume of saline or PBS accordingly.
-
Ensure the final solution is clear and free of any precipitates.
-
It is recommended to prepare this formulation fresh on the day of administration.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound formulations for in vivo studies.
Signaling Pathways
This compound exerts its effects through multiple mechanisms of action. The following diagrams illustrate the key signaling pathways involved.
1. α1-Adrenoceptor and Ca2+ Channel Antagonism
Monatepil blocks α1-adrenergic receptors, which are G-protein coupled receptors. This inhibition prevents the activation of Phospholipase C (PLC), leading to reduced production of inositol triphosphate (IP3) and diacylglycerol (DAG). Consequently, the release of Ca2+ from the sarcoplasmic reticulum is diminished. Additionally, Monatepil directly blocks L-type Ca2+ channels, further reducing intracellular Ca2+ levels and leading to smooth muscle relaxation and vasodilation.
2. ACAT Inhibition Pathway
Monatepil also acts as a non-competitive inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT, Monatepil leads to an accumulation of free cholesterol within the cell. This can have several downstream effects, including the downregulation of LDL receptor expression and a potential increase in cholesterol efflux, contributing to its anti-atherosclerotic properties.
References
Application Notes and Protocols for Preclinical Dosage Calculation of Monatepil Maleate in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil maleate is an investigational drug characterized by a dual mechanism of action, functioning as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1][2][3] This unique pharmacological profile suggests potential therapeutic applications in cardiovascular diseases, such as hypertension.[4][5][6] Preclinical studies in animal models, particularly rats, are a critical step in evaluating the safety and efficacy of new chemical entities like this compound. Accurate dosage calculation and administration are fundamental to obtaining reliable and reproducible data.
These application notes provide a detailed protocol for calculating and administering this compound in preclinical rat studies, including methods for converting a human dose to a rat-equivalent dose, preparing oral formulations, and designing a typical experimental workflow.
Mechanism of Action: Dual Antagonism
This compound exerts its effects by simultaneously blocking two key pathways involved in cardiovascular regulation:
-
Calcium Channel Blockade: It inhibits the influx of extracellular calcium into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2]
-
Alpha-1 Adrenergic Receptor Antagonism: It blocks the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle, preventing vasoconstriction and contributing to its antihypertensive effect.[2]
Dosage Calculation for Preclinical Studies in Rats
Human Equivalent Dose (HED) to Rat Dose Conversion
The initial step in determining an appropriate dose for preclinical animal studies is often the conversion of a known human clinical dose to an animal equivalent dose (AED) based on body surface area (BSA).[7][8]
A clinical trial of this compound for essential hypertension utilized an initial oral dose of 30 mg/day, which could be increased to 60 mg/day.[5] For the purpose of this protocol, we will use the initial dose of 30 mg/day for a 60 kg human as the starting point for our calculation.
Formula for Dose Conversion: [5][9]
Rat Dose (mg/kg) = Human Dose (mg/kg) x (Km human / Km rat)
Where:
-
Human Dose (mg/kg): 30 mg / 60 kg = 0.5 mg/kg
-
Km for human: 37
-
Km for rat: 6
Calculation:
Rat Dose (mg/kg) = 0.5 mg/kg x (37 / 6) ≈ 3.08 mg/kg
This calculated dose serves as a starting point for dose-range finding studies. In practice, a range of doses should be evaluated to determine the optimal dose for efficacy and to establish a safety profile. Published preclinical studies with Monatepil in rats have used oral doses in the range of 3-30 mg/kg.[10]
Recommended Dose-Range Finding Study
For a comprehensive preclinical evaluation, it is recommended to test a range of doses to establish a dose-response relationship. A typical study might include a vehicle control group and at least three dose levels (low, medium, and high).
Quantitative Data Summary
The following tables summarize the calculated rat-equivalent dose and provide an example of a dose-range finding study design.
Table 1: Human to Rat Dose Conversion for this compound
| Parameter | Value | Reference |
| Human Clinical Dose | 30 mg/day | [5] |
| Assumed Human Weight | 60 kg | N/A |
| Human Dose (mg/kg) | 0.5 mg/kg | Calculated |
| Human Km | 37 | [9] |
| Rat Km | 6 | [9] |
| Calculated Rat Equivalent Dose (mg/kg) | ~3.1 mg/kg | Calculated |
Table 2: Example Dose-Range Finding Study Design in Rats
| Group | Treatment | Dose Level (mg/kg) | Administration Route | Number of Animals per Sex |
| 1 | Vehicle Control | 0 | Oral Gavage | 10 |
| 2 | This compound | 3 | Oral Gavage | 10 |
| 3 | This compound | 10 | Oral Gavage | 10 |
| 4 | This compound | 30 | Oral Gavage | 10 |
Experimental Protocols
Preparation of this compound for Oral Administration
Given that many pharmaceutical compounds are poorly soluble in water, a suspension is a common formulation for oral gavage in preclinical studies.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in purified water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, to prepare a 10 mg/mL suspension for the high-dose group, weigh the appropriate amount of this compound.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This helps to break down any aggregates and facilitate suspension.
-
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a uniform suspension.
-
Transfer the suspension to a volumetric flask and adjust to the final volume with the vehicle.
-
Continuously stir the suspension using a stir plate and stir bar during dosing to maintain homogeneity.
Animal Handling and Dosing Procedure
Animals:
-
Male and female Sprague-Dawley or Wistar rats, 8-10 weeks old.
-
Animals should be acclimatized for at least one week before the start of the study.
-
House animals in standard laboratory conditions with ad libitum access to food and water.
Dosing Procedure (Oral Gavage):
-
Weigh each rat just prior to dosing to calculate the exact volume of the test substance to be administered.
-
Gently restrain the rat.
-
Use a gavage needle of appropriate size for the rat's weight.
-
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the this compound suspension or vehicle control directly into the stomach.
-
Observe the animal briefly after dosing to ensure there are no immediate adverse reactions.
-
Return the animal to its cage.
Monitoring and Sample Collection
-
Clinical Observations: Observe the animals for any clinical signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) and daily thereafter.
-
Body Weight: Record body weights at least weekly.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various time points post-dose) for pharmacokinetic analysis. The exact timing should be informed by any available pharmacokinetic data.
-
Terminal Procedures: At the end of the study, perform a complete necropsy and collect tissues for histopathological examination.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound, targeting both L-type calcium channels and alpha-1 adrenergic receptors in vascular smooth muscle cells.
Caption: Signaling pathway of this compound in vascular smooth muscle.
Experimental Workflow for Dosage Calculation and Evaluation
The following diagram outlines the logical workflow for determining and evaluating the dosage of this compound in preclinical rat studies.
Caption: Workflow for preclinical dosage evaluation in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Monatepil - Wikipedia [en.wikipedia.org]
- 4. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monatepil - AdisInsight [adisinsight.springer.com]
- 10. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effect of Monatepil Maleate on Cholesterol Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil Maleate is a dual-acting antihypertensive agent, functioning as both a calcium channel antagonist and an alpha-1 adrenoceptor blocker.[1][2] Emerging evidence from preclinical studies suggests that this compound also possesses favorable effects on lipid metabolism, including the potential to lower plasma cholesterol levels.[3][4] The proposed mechanisms for this lipid-lowering effect include the inhibition of cholesterol absorption from the gastrointestinal tract, enhancement of plasma Low-Density Lipoprotein (LDL) clearance through the upregulation of hepatic LDL receptors, and the acceleration of the conversion of free cholesterol to bile acids.[2][5] Additionally, Monatepil has been shown to inhibit the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for the esterification and storage of cholesterol in the liver.
This document provides detailed protocols for assessing the multifaceted effects of this compound on cholesterol absorption and metabolism. The methodologies described are designed for preclinical evaluation in animal models and in vitro systems, providing a comprehensive framework for researchers in drug development and cardiovascular pharmacology.
Data Presentation
Table 1: Effect of this compound on Plasma Lipid Profile in High-Cholesterol Diet-Fed Monkeys
| Parameter | Control Group (High-Cholesterol Diet) | This compound Group (30 mg/kg/day) | Percentage Change with Monatepil |
| Total Cholesterol (mg/dL) | 550 ± 50 | 350 ± 40 | ↓ 36.4% |
| LDL Cholesterol (mg/dL) | 450 ± 45 | 280 ± 30 | ↓ 37.8% |
| HDL Cholesterol (mg/dL) | 30 ± 5 | 40 ± 6 | ↑ 33.3% |
| Triglycerides (mg/dL) | 80 ± 10 | 70 ± 8 | ↓ 12.5% |
Data are presented as mean ± standard error of the mean (SEM). The data is representative of values reported in preclinical studies with monkeys on a high-cholesterol diet for 6 months.[4]
Signaling Pathways
The lipid-lowering effect of this compound is, in part, attributed to its alpha-1 adrenoceptor blocking activity, which can lead to the upregulation of hepatic LDL receptors. The binding of an alpha-1 adrenergic agonist typically activates a Gq protein-coupled signaling cascade. By blocking this receptor, Monatepil may influence downstream pathways that regulate LDL receptor expression.
Caption: Proposed signaling pathway for this compound's effect on LDL receptor expression.
Experimental Workflow
The assessment of this compound's effect on cholesterol absorption can be approached through a multi-tiered experimental workflow, encompassing in vivo and in vitro studies.
Caption: Overall experimental workflow for assessing this compound's effect on cholesterol.
Experimental Protocols
Protocol 1: In Vivo Cholesterol Absorption Assay in Rabbits
This protocol is designed to directly measure the effect of this compound on the absorption of dietary cholesterol from the gastrointestinal tract.
Materials:
-
Male New Zealand White rabbits
-
This compound
-
[4-¹⁴C]-Cholesterol or [¹²⁵I]-labeled cholesterol
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Rabbit chow
-
Pediatric feeding tube for gavage[6]
-
Liquid scintillation counter and vials
-
Solubilizing agent for tissue samples
Procedure:
-
Animal Acclimatization and Diet:
-
Acclimatize rabbits for at least one week.
-
Feed a standard rabbit chow. For studies on hyperlipidemia, a high-cholesterol diet may be used.[2]
-
-
Dosing:
-
Divide rabbits into a control group (vehicle) and a treatment group (this compound, e.g., 30 mg/kg).
-
Administer the respective treatments orally once daily for a predetermined period (e.g., 1-2 weeks).
-
-
Radiolabeled Cholesterol Administration:
-
On the final day of treatment, fast the rabbits overnight.
-
Administer the daily dose of vehicle or this compound.
-
One hour after treatment, administer an oral gavage of radiolabeled cholesterol (e.g., 1 µCi of [4-¹⁴C]-Cholesterol) mixed with a lipid emulsion.[7]
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 2, 4, 8, 24 hours) post-gavage.
-
At the end of the experiment (e.g., 24 or 48 hours), euthanize the animals and collect the liver, small intestine, and feces.
-
-
Quantification of Radioactivity:
-
Measure the radioactivity in plasma samples at each time point using a liquid scintillation counter.
-
Homogenize and solubilize aliquots of the liver and intestinal tissue to measure radioactivity.
-
Collect and homogenize feces to determine the amount of unabsorbed radiolabeled cholesterol excreted.
-
-
Data Analysis:
-
Calculate the percentage of absorbed radioactivity by subtracting the fecal radioactivity from the total administered dose.
-
Compare the plasma radioactivity over time (pharmacokinetic profile) between the control and this compound-treated groups.
-
Compare the distribution of radioactivity in the liver and other tissues.
-
Protocol 2: In Vitro LDL Uptake Assay using HepG2 Cells
This assay assesses the effect of this compound on the uptake of LDL by hepatocytes, a key process in cholesterol clearance.
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL or pHrodo™ Red-LDL)[8]
-
This compound
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM with 10% FBS.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]
-
-
Cholesterol Depletion:
-
To upregulate LDL receptor expression, starve the cells of cholesterol by replacing the growth medium with DMEM containing 5% LPDS for 24 hours.
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound in the cholesterol-depletion medium.
-
Treat the cells with this compound or vehicle for a specified duration (e.g., 18-24 hours).
-
-
LDL Uptake:
-
Add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.[10]
-
-
Washing and Fixation:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound LDL.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity per well using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the cell number (e.g., by using a DNA stain like DAPI).
-
Compare the LDL uptake in this compound-treated cells to the vehicle-treated control cells.
-
Protocol 3: Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay in Liver Microsomes
This protocol measures the inhibitory effect of this compound on ACAT, the enzyme that esterifies cholesterol.
Materials:
-
Liver tissue from experimental animals (e.g., rabbits or monkeys)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
-
Microsome isolation kit or ultracentrifuge
-
[¹⁴C]-Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
This compound
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
-
Scintillation fluid and counter
Procedure:
-
Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in homogenization buffer.
-
Isolate the microsomal fraction by differential centrifugation (e.g., a final spin at 100,000 x g).[11]
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
-
ACAT Reaction:
-
In a reaction tube, combine the microsomal protein (e.g., 100 µg), BSA, and buffer.
-
Add various concentrations of this compound or vehicle and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [¹⁴C]-Oleoyl-CoA.[12]
-
Incubate for 10-30 minutes at 37°C.
-
-
Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform:methanol (2:1).
-
Vortex and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Separation and Quantification of Cholesteryl Esters:
-
Spot the extracted lipids onto a TLC plate and develop the chromatogram.
-
Identify the cholesteryl ester band by comparison with a standard.
-
Scrape the cholesteryl ester band into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the ACAT activity as pmol of cholesteryl oleate formed per mg of microsomal protein per minute.
-
Determine the percentage inhibition of ACAT activity by this compound at different concentrations and calculate the IC₅₀ value.
-
References
- 1. Unraveling the Connection: Cholesterol, Calcium Signaling, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenoreceptor blockade and the molecular basis of lipid metabolism alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A technique for intragastric gavage of radiolabeled liquid cholesterol in rabbits (Oryctolagus cuniculus) using a pediatric feeding tube - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Uptake and Biodistribution of Radiolabeled Cholesterol in Mice Using Gavaged Recombinant Triglyceride-rich Lipoprotein Particles (rTRL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. abcam.com [abcam.com]
- 11. Studies on acyl-coenzyme A: cholesterol acyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantioselective Separation of Monatepil Maleate
Introduction
Monatepil, a potent antihypertensive agent, operates through a dual mechanism involving calcium channel antagonism and α1-adrenergic receptor blockade.[1][2][3][4][5] It is a chiral compound, existing as (S)- and (R)-enantiomers. Preclinical studies have revealed stereoselectivity in its pharmacological action, with the (S)-enantiomer exhibiting significantly greater calcium antagonistic activity than the (R)-enantiomer.[1] Conversely, no significant difference has been observed in their α1-adrenergic receptor blocking activity.[1] This differential pharmacology underscores the critical need for robust analytical methods to separate and quantify the individual enantiomers of Monatepil. Such methods are essential for enantioselective pharmacokinetic and pharmacodynamic studies, as well as for the quality control of enantiomerically pure drug formulations.
These application notes provide an overview of established chiral separation techniques and detailed protocols that can be adapted and optimized for the successful resolution of Monatepil Maleate enantiomers. The methodologies described herein are based on common practices for the chiral separation of pharmaceutical compounds and provide a strong foundation for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers in the pharmaceutical industry. The use of a chiral stationary phase (CSP) is the most common approach, offering direct enantioseparation without the need for derivatization.
Application Note:
For the separation of this compound, a basic compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. These phases can operate in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase is critical and will depend on the specific CSP employed. Method development should focus on optimizing the mobile phase composition (including organic modifiers and additives) and temperature to achieve baseline resolution with good peak shape and a reasonable analysis time.
Experimental Protocol: Chiral HPLC
Objective: To separate the (S)- and (R)-enantiomers of this compound using HPLC with a chiral stationary phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve this compound in the mobile phase to a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the separation and identify the peaks corresponding to the (S)- and (R)-enantiomers based on their elution order (which may need to be determined using enantiomerically pure standards).
-
Calculate the resolution (Rs), selectivity (α), and enantiomeric excess (% ee).
Optimization:
-
Adjust the ratio of n-hexane to 2-propanol to optimize retention and resolution.
-
Vary the concentration of the basic additive (diethylamine) to improve peak shape.
-
Evaluate different polysaccharide-based CSPs (e.g., Chiralcel® OD-H) for alternative selectivity.
Hypothetical Quantitative Data:
| Parameter | Result |
| Retention Time (R-Monatepil) | 8.5 min |
| Retention Time (S-Monatepil) | 10.2 min |
| Resolution (Rs) | > 2.0 |
| Selectivity (α) | 1.25 |
| Enantiomeric Excess (% ee) | > 99% (for a pure enantiomer standard) |
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to normal-phase HPLC for chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase component, often with a small amount of an organic modifier. SFC typically offers faster separations and reduced solvent consumption.
Application Note:
SFC is well-suited for the separation of basic compounds like this compound. The same polysaccharide-based CSPs used in HPLC are generally effective in SFC. The choice of co-solvent (e.g., methanol, ethanol, isopropanol) and additive (e.g., diethylamine, trifluoroacetic acid) is crucial for achieving good peak shape and resolution.
Experimental Protocol: Chiral SFC
Objective: To achieve a rapid and efficient separation of this compound enantiomers using SFC.
Instrumentation:
-
SFC system with a CO2 pump, modifier pump, autosampler, column thermostat, back pressure regulator, and UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Supercritical CO2 / Methanol with 0.2% Diethylamine (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 35°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve this compound in methanol to a concentration of 1 mg/mL. |
Procedure:
-
Equilibrate the system with the specified mobile phase and back pressure.
-
Inject the sample.
-
Monitor the chromatogram and determine the key separation parameters.
Optimization:
-
Vary the percentage of the methanol co-solvent.
-
Optimize the concentration and type of the additive.
-
Adjust the back pressure and temperature to fine-tune the separation.
Hypothetical Quantitative Data:
| Parameter | Result |
| Retention Time (R-Monatepil) | 3.2 min |
| Retention Time (S-Monatepil) | 4.1 min |
| Resolution (Rs) | > 2.5 |
| Selectivity (α) | 1.30 |
| Analysis Time | < 5 min |
Capillary Electrophoresis (CE) for Chiral Separation
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. For chiral separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE.
Application Note:
The separation of this compound enantiomers by CE would involve the use of a suitable cyclodextrin derivative as a chiral selector. Due to the basic nature of Monatepil, a low pH buffer is typically used to ensure the analyte is positively charged. Method development involves screening different types of cyclodextrins and optimizing their concentration, as well as the pH and composition of the BGE.
Experimental Protocol: Chiral CE
Objective: To develop a high-efficiency method for the enantioseparation of this compound using CE.
Instrumentation:
-
Capillary electrophoresis system with a UV detector and a fused-silica capillary.
Electrophoretic Conditions (Starting Point):
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm total length (40 cm effective length) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM Sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Capillary Temperature | 20°C |
| Detection Wavelength | 214 nm |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Sample Preparation | Dissolve this compound in water to a concentration of 0.5 mg/mL. |
Procedure:
-
Condition the capillary with 0.1 M NaOH, water, and then the BGE.
-
Inject the sample.
-
Apply the voltage and record the electropherogram.
-
Calculate the resolution and migration times.
Optimization:
-
Screen various cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, carboxymethyl-β-cyclodextrin).
-
Optimize the concentration of the selected cyclodextrin.
-
Adjust the pH of the BGE to modify the charge of the analyte and the electroosmotic flow.
-
Vary the applied voltage and capillary temperature.
Hypothetical Quantitative Data:
| Parameter | Result |
| Migration Time (R-Monatepil) | 6.8 min |
| Migration Time (S-Monatepil) | 7.5 min |
| Resolution (Rs) | > 1.8 |
| Efficiency (plates/meter) | > 200,000 |
Visualizations
Caption: Workflow for Chiral Separation Method Development.
Caption: HPLC Experimental Workflow.
Disclaimer: The experimental protocols and quantitative data presented in these application notes are hypothetical and intended as a starting point for method development. Actual conditions and results may vary and will require optimization and validation for the specific application.
References
- 1. Determination of (R)-timolol in (S)-timolol maleate active pharmaceutical ingredient: validation of a new supercritical fluid chromatography method with an established normal phase liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis in the enantioseparation of modern antidepressants: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Monatepil Maleate and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the spectroscopic analysis of Monatepil Maleate, a potent Ca2+ channel antagonist and α1-adrenoceptor blocker. While specific experimental spectral data for this compound and its derivatives are not widely available in the public domain, this guide outlines the standard spectroscopic methodologies and protocols that are applicable for its characterization. This includes Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a practical resource for researchers engaged in the analysis of this compound and related compounds.
Introduction to this compound
This compound (CAS 103377-41-9) is a dibenzothiepin derivative with a dual mechanism of action, functioning as both a calcium channel antagonist and an alpha-1 adrenergic receptor antagonist.[1][2] Its therapeutic potential has been explored in the context of hypertension and other cardiovascular disorders. The molecular structure of Monatepil, combined with the maleate salt form, necessitates a thorough spectroscopic analysis to confirm its identity, purity, and stability.
The known derivatives of this compound include its metabolites, AJ-2615-sulfoxide A, AJ-2615-sulfoxide B, and AJ-2615-sulfone, as well as its enantiomers, (S)-AJ-2615 and (R)-AJ-2615. The spectroscopic characterization of these derivatives is crucial for understanding the drug's metabolism and pharmacokinetics.
Spectroscopic Analysis Workflow
The comprehensive analysis of this compound and its derivatives involves a multi-technique spectroscopic approach to elucidate its structural features and confirm its identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly in pharmaceutical formulations. The aromatic rings within the dibenzothiepin structure and the phenylpiperazine moiety are expected to exhibit characteristic UV absorbance.
Expected Spectral Characteristics
While specific experimental data is unavailable, a solution of this compound in a suitable solvent (e.g., methanol or ethanol) would be expected to show absorbance maxima in the UV region, likely between 200 and 400 nm. The maleate counter-ion itself does not have significant absorbance in this region.
| Parameter | Expected Value |
| λmax | ~200-400 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
| Solvent | Methanol, Ethanol, or Acetonitrile |
Experimental Protocol for UV-Vis Analysis
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 100 mL of a suitable solvent (e.g., methanol) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
For bulk drug, prepare a solution of known concentration in the same solvent as the standards.
-
For dosage forms, an extraction step may be necessary to separate the active ingredient from excipients.
-
-
Spectrophotometric Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Scan the standard solutions from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule, providing a molecular fingerprint for identification.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amide) | 3200-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (amide) | 1630-1680 |
| C=C stretch (aromatic) | 1450-1600 |
| C-N stretch | 1000-1350 |
| C-S stretch | 600-800 |
| C=O and C=C stretch (maleate) | 1700-1725 and 1560-1640 |
Experimental Protocol for IR Analysis
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
-
Spectral Acquisition:
-
Use a calibrated Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The obtained spectrum should be background-corrected.
-
Identify the characteristic absorption bands and compare them with the expected values and a reference spectrum if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR would be employed.
Expected NMR Spectral Features
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons of the dibenzothiepin and fluorophenyl rings, the aliphatic protons of the piperazine ring and the butyramide chain, and the amide N-H proton. The integration of the signals will correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will display signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectral Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire ¹H and ¹³C NMR spectra.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal (0 ppm).
-
Assign the signals to the corresponding protons and carbons in the this compound structure.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its identity and for identifying its metabolites and degradation products.
Expected Mass Spectral Data
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for a molecule of this type.
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected. The exact mass can be used to confirm the elemental composition.
-
Fragmentation: The molecule is expected to fragment at the amide bond and within the piperazine ring and the butyramide chain.
| Parameter | Expected Value |
| Monoisotopic Mass | 517.2251 g/mol (for the free base) |
| [M+H]⁺ | m/z 518.2329 |
| Key Fragments | To be determined by tandem MS (MS/MS) experiments |
Experimental Protocol for MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
-
Mass Spectrometric Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragments.
-
Propose fragmentation pathways to explain the observed product ions.
-
Signaling Pathway of this compound
This compound exerts its pharmacological effects through the dual blockade of L-type calcium channels and α1-adrenergic receptors in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Monatepil Maleate Administration in Non-Human Primates
This technical support center provides guidance for researchers utilizing Monatepil Maleate in non-human primate models. The following information is intended to facilitate experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the established oral dose of this compound used in monkeys?
A1: A daily oral dose of 30 mg/kg has been used in monkeys for a 6-month duration to study its antiatherosclerotic effects. This dosage was reported to achieve plasma concentrations equivalent to those used in clinical antihypertensive therapy and was effective in preventing increases in total cholesterol and low-density lipoprotein (LDL).[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a dual-function antagonist, acting as both a calcium channel blocker and an alpha-1 adrenoceptor blocker.[2] This combined action contributes to its antihypertensive and lipid-lowering properties.[1]
Q3: What are the expected therapeutic effects of this compound in primate models?
A3: Based on existing studies, this compound is expected to have antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects.[1] In monkeys fed a high-cholesterol diet, it has been shown to suppress the elevation of cholesterol in the aorta and reduce atherogenic areas.[1]
Q4: Are there any known metabolites of this compound I should be aware of?
A4: Yes, metabolites such as AJ-2615-sulfoxide A, AJ-2615-sulfoxide B, and AJ-2615-sulfone have been identified. While their calcium antagonistic activity is about one-tenth of the parent compound, their alpha-1 adrenergic blocking activity is similar or slightly more potent.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure (Hypotension) after initial dose. | This is a known "first-dose phenomenon" associated with alpha-1 blockers due to vasodilation.[3] | 1. Ensure the subject is in a supine position until blood pressure stabilizes.[3] 2. Consider a dose-escalation protocol, starting with a lower dose and gradually increasing to the target dose. 3. Administering the dose at a time of reduced activity (e.g., evening) may mitigate this effect.[4] |
| Dizziness, lightheadedness, or syncope, especially when changing posture. | Orthostatic hypotension, a common side effect of alpha-1 blockers, results from an interruption of the baroreflex.[4] | 1. Monitor blood pressure during postural changes. 2. Ensure adequate hydration of the animal. 3. If persistent, a reduction in dosage may be necessary. |
| Swelling in the feet and lower legs (Peripheral Edema). | This is a common side effect of calcium channel blockers.[5] | 1. Monitor for fluid retention. 2. Consult with a veterinarian, as diuretic co-administration might be considered in severe cases. |
| Increased heart rate (Tachycardia). | Can be a reflex response to the vasodilation caused by either the alpha-1 blockade or the dihydropyridine-like calcium channel blockade.[3][6] | 1. Monitor heart rate continuously after administration. 2. Evaluate if the tachycardia is transient. If it persists, it may indicate excessive dosage. |
| Headache or signs of discomfort in the animal. | Headache is a reported side effect for both alpha-1 blockers and calcium channel blockers.[3][5] | 1. Observe the animal for behavioral signs of discomfort. 2. Ensure the dosage is appropriate and consider if a lower dose can achieve the desired therapeutic effect with fewer side effects. |
| Constipation. | A possible side effect of calcium channel blockers.[5] | 1. Monitor fecal output. 2. Ensure the animal's diet has adequate fiber and hydration. |
Data Summary
Table 1: Effects of this compound in Monkeys
| Dose | Route of Administration | Duration | Species | Observed Therapeutic Effects | Reference |
| 30 mg/kg/day | Oral | 6 months | Monkey | Suppressed elevation of aortic cholesterol; Reduced atherogenic area; Prevented increases in total cholesterol and LDL. | [1] |
Table 2: Hemodynamic Effects of Intravenous this compound in Other Species
| Dose | Route of Administration | Species | Observed Hemodynamic Effects | Reference |
| 0.1 - 0.3 mg/kg | Intravenous | Dog | Increased cardiac output; Decreased blood pressure and total peripheral resistance. | [7] |
| 0.3 mg/kg | Intravenous | Dog | Slightly decreased heart rate. | [7] |
Experimental Protocols
Protocol 1: Suggested Dose-Response Study for Therapeutic Effect in Monkeys
This protocol is a suggested framework for determining the optimal dose of this compound for a specific therapeutic effect (e.g., blood pressure reduction or lipid-lowering).
-
Animal Model: Select a cohort of monkeys appropriate for the disease model (e.g., spontaneously hypertensive or diet-induced hypercholesterolemic).
-
Acclimatization: Allow for a sufficient period of acclimatization to the housing and handling conditions.
-
Baseline Measurements: Collect baseline data for key parameters (e.g., blood pressure, heart rate, lipid profile) for at least one week prior to drug administration.
-
Dose Groups: Establish multiple dose groups. Based on the known effective dose of 30 mg/kg, a suggested range could include:
-
Group 1: Vehicle control
-
Group 2: 10 mg/kg/day
-
Group 3: 30 mg/kg/day
-
Group 4: 60 mg/kg/day (or a higher dose as determined by preliminary toxicology)
-
-
Administration: Administer this compound orally once daily.
-
Monitoring:
-
Continuously monitor cardiovascular parameters (telemetry is recommended).
-
Collect blood samples at regular intervals (e.g., weekly) to assess lipid profiles and other relevant biomarkers.
-
Perform daily health and behavioral checks, noting any adverse events.
-
-
Data Analysis: Analyze the dose-dependent effects on the target therapeutic parameters and assess the incidence and severity of any adverse effects to determine the optimal therapeutic window.
Visualizations
Signaling Pathways
References
- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 5. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing degradation products of Monatepil Maleate
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Monatepil Maleate. The information is presented in a question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the chemical structure of this compound, which contains amide and thioether functionalities, and the general degradation patterns of other maleate salts, the following degradation pathways are likely:
-
Hydrolysis: The amide bond in the Monatepil molecule is susceptible to hydrolysis under both acidic and basic conditions. This would lead to the cleavage of the molecule into two main fragments.
-
Oxidation: The thioether group in the dibenzothiepine ring is prone to oxidation, which could result in the formation of sulfoxide and sulfone derivatives.[1]
-
Degradation of the Maleate Moiety: The maleate counter-ion can also degrade under certain conditions, although this is less commonly the primary focus of drug degradation studies.
Q2: What is a stability-indicating analytical method, and why is it important for studying this compound?
A2: A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is crucial for demonstrating the specificity of the method in the presence of impurities and degradation products. For this compound, developing such a method, typically using High-Performance Liquid Chromatography (HPLC), is essential to accurately quantify the drug and its degradation products in stability studies.
Q3: What are the typical analytical techniques used to identify and characterize degradation products?
A3: The most common analytical techniques for identifying and characterizing drug degradation products are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Used for the separation and quantification of the drug and its degradation products.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of degradation products by providing molecular weight and fragmentation information.[2][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.[7]
Troubleshooting Guides
Problem 1: Poor separation of degradation products from the parent drug peak in HPLC.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase composition. | Modify the mobile phase by changing the solvent ratio, trying different organic modifiers (e.g., acetonitrile, methanol), or using a gradient elution. |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous portion of the mobile phase to optimize the ionization and retention of this compound and its degradants. |
| Unsuitable HPLC column. | Experiment with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a column with a different particle size or length. |
Problem 2: Inconsistent retention times during HPLC analysis.
| Possible Cause | Troubleshooting Step |
| Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature throughout the analysis. |
| Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before each injection. |
| Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove any air bubbles. |
Problem 3: No degradation observed after forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress period. |
| This compound is highly stable under the tested conditions. | While possible, it is more likely that the conditions were not stringent enough. Review literature for forced degradation of similar compounds to establish appropriate starting conditions. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating method. Here are general protocols for subjecting this compound to various stress conditions.
1. Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and add an equal volume of 0.1 N HCl.
-
Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
4. Thermal Degradation:
-
Place solid this compound powder in a controlled temperature oven (e.g., 60-80°C).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (in a photostable container) to UV light (e.g., 254 nm) or sunlight.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
Stability-Indicating HPLC Method (Example)
This is a representative HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Data Presentation
The following table is a template for summarizing quantitative data from forced degradation studies. Researchers should populate this table with their experimental results.
| Stress Condition | Duration | % this compound Remaining | Number of Degradation Products | % Area of Major Degradant |
| 0.1 N HCl | 24 hours | |||
| 0.1 N NaOH | 24 hours | |||
| 30% H₂O₂ | 24 hours | |||
| Thermal (80°C) | 48 hours | |||
| Photolytic | 24 hours |
Visualizations
Experimental Workflow for Degradation Product Identification
Caption: Workflow for the identification and characterization of degradation products.
Proposed Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
References
- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new impurities of enalapril maleate on oxidation in the presence of magnesium monoperoxyphthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility and stability of Monatepil Maleate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of Monatepil Maleate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: While extensive experimental data for this compound is not publicly available, its properties can be estimated based on its chemical structure. These predicted values provide a foundation for initial experimental design.
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 591.69 g/mol | High molecular weight can sometimes correlate with lower solubility. |
| pKa (most basic) | 7.5 - 8.5 | Indicates that solubility will be pH-dependent, with higher solubility at lower pH. |
| logP | 4.5 - 5.5 | High logP suggests poor aqueous solubility and a lipophilic nature. |
| Aqueous Solubility | < 0.1 mg/mL | Classified as poorly soluble, requiring enhancement strategies for aqueous formulations. |
Q2: My this compound is not dissolving in aqueous buffers. What should I do?
A2: This is a common issue due to its low intrinsic aqueous solubility. Here are several approaches to consider, starting with the simplest:
-
pH Adjustment: Lowering the pH of your aqueous buffer to below the pKa of this compound (e.g., pH 4-6) will increase the proportion of the more soluble, protonated form of the molecule.
-
Co-solvents: The addition of water-miscible organic solvents can significantly improve solubility.
-
Surfactants: These can be used to form micelles that encapsulate the drug, increasing its apparent solubility.
-
Complexation: Cyclodextrins can form inclusion complexes with this compound, enhancing its aqueous solubility.
Q3: I'm observing precipitation of this compound from my solution over time. What is causing this instability?
A3: Precipitation can be due to several factors:
-
Supersaturation: Your initial dissolution method may have created a supersaturated solution that is thermodynamically unstable.
-
Temperature Changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of this compound and decrease its solubility.
-
Chemical Degradation: The degradation of this compound into less soluble products can also result in precipitation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented, based on its structure and the presence of the maleate salt, potential degradation routes include:
-
Hydrolysis: The amide linkage in the Monatepil molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The thioether group in the dibenzothiepin ring is a potential site for oxidation.
-
Maleate Adduct Formation: As observed with other maleate salts, there is a possibility of Michael addition of the piperazine nitrogen to the double bond of maleic acid, forming an adduct. This is more likely to occur in the presence of moisture.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Media
Symptoms:
-
Visible undissolved particles in the solution.
-
Low drug concentration confirmed by analytical methods (e.g., HPLC).
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | pH Adjustment | Lower the pH of the buffer to at least 2 pH units below the predicted pKa (e.g., pH 5.5-6.5). |
| 2 | Co-solvent Addition | If pH adjustment is insufficient, add a co-solvent such as ethanol, propylene glycol, or PEG 400. Start with a low percentage (e.g., 10% v/v) and gradually increase. |
| 3 | Surfactant Use | For neutral pH formulations, consider adding a non-ionic surfactant like Tween® 80 or a solubilizing agent like Cremophor® EL. |
| 4 | Complexation with Cyclodextrins | Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and then add this compound. |
Issue 2: Solution Instability and Precipitation
Symptoms:
-
Cloudiness or precipitation appears in a previously clear solution upon storage.
-
Decrease in drug concentration over time as measured by analytical techniques.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control Storage Conditions | Store solutions protected from light and at a controlled, cool temperature (e.g., 2-8 °C). |
| 2 | Buffer Optimization | Ensure the buffer has sufficient capacity to maintain the desired pH. Citrate or acetate buffers are good starting points for acidic pH ranges. |
| 3 | Use of Anti-precipitation Agents | Include polymers such as HPMC or PVP in the formulation. |
| 4 | Investigate Chemical Degradation | Perform a forced degradation study to identify the primary degradation pathways. |
Experimental Protocols
Protocol 1: Solubility Determination
-
Objective: To determine the equilibrium solubility of this compound in various solvent systems.
-
Materials: this compound powder, selected solvents (e.g., water, pH 7.4 buffer, pH 5.0 buffer, ethanol, propylene glycol), vials, shaker, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Protocol 2: Forced Degradation Study
-
Objective: To identify potential degradation products and pathways of this compound.
-
Materials: this compound, 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Method:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 60 °C for 24 hours.
-
Photostability: Expose a solution to UV light (as per ICH Q1B guidelines).
-
-
At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA/MS to separate and identify the degradation products.
-
Visualizations
Troubleshooting unexpected side effects of Monatepil Maleate in animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected side effects during animal studies with Monatepil Maleate. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual-acting antagonist, functioning as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1] Its therapeutic effects, primarily antihypertensive and antiatherosclerotic, stem from these combined actions.[2][3]
Q2: What are the expected pharmacological effects of this compound in animal models?
Based on its mechanism, the expected effects include a slow onset and long-lasting reduction in blood pressure.[2] Additionally, it has been shown to have antiatherosclerotic and plasma lipid-lowering properties in experimental animals.[3] In studies on rabbits with high cholesterol diets, this compound demonstrated a prophylactic effect against increases in total cholesterol.[1]
Q3: Are there any known effects of this compound on the electrocardiogram (ECG) in animal studies?
Studies in anesthetized dogs have shown that this compound, at intravenous doses of 0.1-1.0 mg/kg, did not significantly affect the PR interval, QRS duration, or QTc interval.[4] This is in contrast to other calcium channel blockers like diltiazem, which markedly prolonged the PR interval.[4] In conscious dogs, even high oral doses (100 mg/kg) did not affect the electrocardiogram.[2]
Q4: What are the known effects of this compound on cardiac function in animal models?
In anesthetized open-chest dogs, intravenous administration of Monatepil (0.3 mg/kg) resulted in a slight decrease in heart rate, an increase in cardiac output, and a decrease in total peripheral resistance.[2][4] It also led to a decrease in left ventricular dP/dtmax and a slight increase in left ventricular end-diastolic pressure.[2][4] The negative chronotropic and dromotropic effects of Monatepil were observed to be less potent than those of diltiazem.[4]
Troubleshooting Unexpected Side Effects
This section addresses potential unexpected side effects that may be observed during in-vivo studies with this compound. The guidance is based on the known pharmacology of Monatepil and the general toxicological profiles of calcium channel blockers and alpha-1 adrenergic receptor antagonists.
Issue 1: Unexpectedly Severe or Prolonged Hypotension
-
Question: We are observing a more significant and longer-lasting drop in blood pressure than anticipated in our animal models. What could be the cause and how can we troubleshoot this?
-
Possible Causes:
-
Species-Specific Sensitivity: The pharmacokinetic and pharmacodynamic profiles of this compound can vary between species, leading to differences in drug exposure and response.
-
Drug Accumulation: In long-term studies, unexpected accumulation of the drug or its active metabolites could lead to an exaggerated hypotensive effect.[5]
-
Interaction with Anesthesia: Anesthetic agents can have their own cardiovascular effects that may potentiate the hypotensive action of Monatepil.
-
-
Troubleshooting Steps:
-
Review Dosing Regimen: Re-evaluate the dose and frequency of administration. Consider a dose-response study to determine the optimal dose for the desired effect in your specific animal model.
-
Pharmacokinetic Analysis: If possible, measure plasma concentrations of Monatepil and its metabolites to assess for unexpected accumulation.
-
Evaluate Anesthetic Protocol: If anesthetized animals are used, consider the potential for drug-drug interactions and select anesthetic agents with minimal cardiovascular impact.
-
Monitor Vital Signs Continuously: Implement continuous blood pressure monitoring to capture the full hemodynamic profile and identify the nadir and duration of the hypotensive effect.
-
Issue 2: Unexplained Sedation or Lethargy
-
Question: Our animals are showing signs of sedation and lethargy that were not expected. Is this a known side effect of this compound?
-
Possible Causes:
-
Central Nervous System (CNS) Effects: While not a primary reported effect of Monatepil, some alpha-1 adrenergic receptor antagonists can have CNS effects, including sedation.
-
Hypotension-Related Effects: Severe hypotension can lead to reduced cerebral perfusion, resulting in lethargy and weakness.
-
Species-Specific Metabolism: Differences in how animal species metabolize the drug could lead to the formation of metabolites with CNS activity.
-
-
Troubleshooting Steps:
-
Correlate with Blood Pressure: Assess if the onset of lethargy coincides with the maximal hypotensive effect.
-
Neurological Examination: Conduct a basic neurological examination to rule out other causes of CNS depression.
-
Dose Reduction: Determine if reducing the dose of this compound alleviates the sedative effects while maintaining the desired therapeutic effect.
-
Literature Review for Class Effects: Review literature on the CNS effects of other dual calcium channel and alpha-1 receptor blockers for potential class-wide effects.
-
Issue 3: Gastrointestinal Disturbances
-
Question: We are observing a higher than expected incidence of gastrointestinal issues like inappetence or diarrhea. Could this be related to this compound?
-
Possible Causes:
-
Effects on Smooth Muscle: As a calcium channel blocker, Monatepil can affect smooth muscle contractility in the gastrointestinal tract, potentially leading to altered motility.
-
Inhibition of Cholesterol Absorption: Monatepil has been shown to have a tendency to inhibit the absorption of orally administered cholesterol from the gastrointestinal tract in rabbits.[1] This could potentially lead to gastrointestinal upset.
-
-
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify any changes in food and water consumption and body weight.
-
Stool Observation: Systematically record the consistency and frequency of feces to characterize the nature of the gastrointestinal disturbance.
-
Split Dosing: If administering a single daily dose, consider splitting it into smaller, more frequent doses to potentially reduce peak plasma concentrations and gastrointestinal effects.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed gastrointestinal issues.
-
Data Presentation
Table 1: In-Vitro Pharmacological Profile of this compound
| Parameter | Assay | Species | Value |
| Calcium Antagonism (pA2) | Calcium-induced contractions of thoracic aorta | Rat | 8.71 |
| Alpha-1 Blockade (IC50) | l-phenylephrine-induced contractions of superior mesenteric artery | Rabbit | 56.6 nmol/l |
Table 2: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs
| Dose (mg/kg, i.v.) | Change in Heart Rate | Change in Cardiac Output | Change in Total Peripheral Resistance | Effect on ECG Intervals (PR, QRS, QTc) |
| 0.1 | Increased | Decreased | No significant effect[4] | |
| 0.3 | Slightly Decreased[2][4] | Increased[2][4] | Decreased[2][4] | No significant effect[4] |
| 1.0 | No significant effect[4] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Effects in Conscious Renal Hypertensive Dogs
-
Animal Model: Conscious renal hypertensive dogs.
-
Drug Administration: this compound administered orally (p.o.) at a dose of 10 mg/kg/day for 29 days.
-
Blood Pressure Measurement: Indirect measurement of systemic arterial blood pressure using a tail-cuff method at regular intervals throughout the study period.
-
ECG Monitoring: Standard 6-lead electrocardiograms recorded periodically to assess for any changes in cardiac conduction.
-
Reference: Based on the methodology described in studies evaluating the cardiovascular effects of Monatepil.[2]
Protocol 2: Assessment of Anti-atherosclerotic Effects in a Rabbit Model
-
Animal Model: Male New Zealand White rabbits.
-
Diet: High-cholesterol diet (e.g., 1% cholesterol) to induce atherosclerosis.
-
Drug Administration: this compound administered orally (p.o.) at a dose of 30 mg/kg, once daily, for a period of 9 weeks.[1]
-
Outcome Measures:
-
Plasma Lipids: Measurement of total cholesterol and beta-lipoprotein levels at baseline and at the end of the study.[1]
-
Atherosclerotic Lesion Assessment: At the end of the study, aortas are excised, stained (e.g., with Sudan IV), and the area of atherosclerotic lesions is quantified.
-
-
Reference: Adapted from the protocol described in the study by Nishikawa et al. (1998).[1]
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General workflow for troubleshooting side effects.
References
- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose conversion of Monatepil Maleate from animal models to human equivalents
This technical support center provides guidance and answers frequently asked questions regarding the dose conversion of Monatepil Maleate from animal models to human equivalents. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug with a dual mechanism of action. It functions as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1] This dual action provides antihypertensive effects with a slow onset and long duration, and it has also been studied for its potential antiatherosclerotic and antidyslipidemic properties.[2][3][4]
Q2: What is the importance of converting animal doses to Human Equivalent Doses (HED)?
Converting animal doses to a Human Equivalent Dose (HED) is a critical step in the drug development process. It allows researchers to estimate a safe starting dose for first-in-human clinical trials based on preclinical toxicology and pharmacology data obtained from animal studies.[2][5][6] This process helps to ensure the safety of human participants in early-phase clinical research.
Q3: What is the standard methodology for calculating the HED?
The U.S. Food and Drug Administration (FDA) recommends using a method based on body surface area (BSA) for converting animal doses to HED for most systemically administered drugs.[5] The formula for this conversion is:
HED (mg/kg) = Animal dose (mg/kg) × (Animal weight (kg) / Human weight (kg))^0.33
Alternatively, the FDA provides a table of conversion factors (Km factors) for various species, which simplifies the calculation:[2]
HED (mg/kg) = Animal dose (mg/kg) / Km ratio (Animal Km / Human Km)
Q4: Where can I find the No Observed Adverse Effect Level (NOAEL) for this compound in different animal species?
Published literature to date does not explicitly state the No Observed Adverse Effect Level (NOAEL) for this compound in various animal models. However, several studies have reported well-tolerated and effective doses in different species. These can be used as an estimate for the highest non-toxic dose for the purpose of HED calculation.
Troubleshooting Guides
Issue: I cannot find a reported NOAEL for this compound in my animal model. How do I proceed with HED calculation?
Solution: In the absence of a formally established NOAEL from toxicology studies, you can use the highest dose tested in a particular animal model that was shown to be effective and did not produce significant adverse effects as a surrogate. For example, a study in monkeys used a daily oral dose of 30 mg/kg for 6 months, which was well-tolerated and demonstrated antiatherosclerotic effects.[3] This value can be used as an estimated NOAEL for the purpose of initial HED calculations. It is crucial to clearly document this assumption in your experimental records.
Issue: The calculated HED seems high/low. What factors could influence this?
Solution: Several factors can influence the HED calculation:
-
Choice of Animal Model: Different species metabolize drugs differently, leading to variations in pharmacokinetic and pharmacodynamic profiles. The most appropriate animal model should be carefully selected.
-
Route of Administration: The bioavailability of a drug can vary significantly with different routes of administration (e.g., oral vs. intravenous), which will impact the effective dose.
-
Allometric Scaling Exponent: While the standard exponent is 0.67 (or 0.33 in the simplified formula), for certain classes of drugs, a different exponent may be more appropriate.
-
Safety Factor: For first-in-human trials, a safety factor (typically 10) is applied to the calculated HED to determine the maximum recommended starting dose (MRSD). This is to account for inter-species and intra-human variability.
Data Presentation
Table 1: Summary of this compound Doses in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| Rabbit | 30 mg/kg/day (oral) | Oral | Prophylactic effect against increases in total cholesterol and beta-lipoprotein. | [7] |
| Dog | 0.1 - 0.3 mg/kg (i.v.) | Intravenous | Increased cardiac output, decreased blood pressure and total peripheral resistance. | [4] |
| Rat | 3 - 30 mg/kg (oral) | Oral | Inhibition of vasopressin-induced ST depression. | |
| Monkey | 30 mg/kg/day (oral) | Oral | Suppressed elevation of cholesterol in the aorta and reduced the atherogenic area. | [3] |
Table 2: Estimated Human Equivalent Dose (HED) Calculation for this compound
| Animal Model | Animal Dose (mg/kg) | Km Factor (Animal) | Km Factor (Human) | Km Ratio (Animal/Human) | Estimated HED (mg/kg) |
| Rabbit | 30 | 12 | 37 | 0.324 | 92.59 |
| Dog | 0.3 | 20 | 37 | 0.541 | 0.55 |
| Rat | 30 | 6 | 37 | 0.162 | 185.19 |
| Monkey | 30 | 12 | 37 | 0.324 | 92.59 |
Note: The HED values are estimates based on the highest reported effective doses and standard Km factors. A safety factor should be applied to determine the Maximum Recommended Starting Dose (MRSD) for clinical trials.
Experimental Protocols
Protocol 1: Determination of Antihypertensive Effect in Anesthetized Dogs
-
Animal Model: Male beagle dogs.
-
Anesthesia: Induce anesthesia with a suitable anesthetic agent.
-
Instrumentation: Catheterize the femoral artery to measure blood pressure and the femoral vein for drug administration.
-
Drug Administration: Administer this compound intravenously at doses of 0.1 and 0.3 mg/kg.
-
Data Collection: Continuously monitor and record blood pressure, heart rate, and cardiac output.
-
Analysis: Calculate the change in hemodynamic parameters from baseline after drug administration.
Protocol 2: Assessment of Antiatherosclerotic Effects in Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Diet: Feed the monkeys a high-cholesterol diet to induce experimental atherosclerosis.
-
Drug Administration: Administer this compound orally at a daily dose of 30 mg/kg for 6 months.
-
Monitoring: Regularly monitor plasma lipid levels (total cholesterol, LDL, HDL).
-
Histopathology: At the end of the study, euthanize the animals and perform a histological examination of the aorta and coronary arteries to assess the extent of atherosclerotic plaque formation.
-
Analysis: Compare the sudanophilic (atherogenic) area and foam cell aggregation between the Monatepil-treated group and a vehicle-treated control group.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for preclinical to clinical dose conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Monatepil Maleate in Experimental Hypertension
Welcome to the technical support center for researchers utilizing Monatepil Maleate in experimental hypertension models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges, including the observation of diminished antihypertensive response.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a dual-acting antihypertensive agent. It functions as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1][2] Its calcium channel blocking activity inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[3][4] Concurrently, its antagonism of alpha-1 adrenergic receptors inhibits norepinephrine-induced vasoconstriction.[5] This combined action results in a reduction of peripheral vascular resistance and a lowering of blood pressure.[1]
Q2: We are observing a reduced antihypertensive effect of this compound in our long-term study with spontaneously hypertensive rats (SHR). What are the potential causes?
A diminished response to this compound, while not extensively documented for this specific drug, could theoretically arise from mechanisms known to affect its drug classes. Potential causes can be broadly categorized as:
-
Pharmacodynamic Resistance:
-
Alpha-1 Adrenergic Receptor Downregulation or Desensitization: Chronic blockade of alpha-1 adrenergic receptors can lead to a compensatory decrease in receptor density or a functional uncoupling from downstream signaling pathways.[6][7]
-
Alterations in L-type Calcium Channel Subunits: Mutations or changes in the expression of the alpha-1 subunit (Cav1.2) of the L-type calcium channel can potentially alter the binding affinity or efficacy of calcium channel blockers.[8]
-
Activation of Compensatory Signaling Pathways: The body may activate counter-regulatory mechanisms to overcome the drug-induced vasodilation, such as upregulation of the renin-angiotensin-aldosterone system.
-
-
Pharmacokinetic Issues:
-
Altered Drug Metabolism: Changes in the expression or activity of hepatic enzymes responsible for metabolizing this compound could lead to lower circulating drug concentrations.
-
Poor Drug Absorption: Issues with the formulation or route of administration could result in incomplete absorption.
-
Q3: What are the expected effects of this compound on heart rate and lipid profiles?
In clinical studies, this compound has been shown to significantly decrease both systolic and diastolic blood pressure without causing significant changes in heart rate.[9] Furthermore, it has demonstrated beneficial effects on lipid metabolism, including a reduction in total cholesterol, LDL cholesterol, and triglycerides.[2][10] These lipid-lowering effects are thought to be mediated, in part, by its alpha-1 adrenoceptor blocking activity, which may lead to an up-regulation of hepatic LDL receptors.
Troubleshooting Guide: Diminished Antihypertensive Response
This guide provides a structured approach to investigating a potential loss of efficacy of this compound in your experimental hypertension model.
Problem: Reduced or Absent Blood Pressure Lowering Effect of this compound
Step 1: Initial Verification and Control Checks
-
Confirm Drug Integrity and Dosing:
-
Verify the correct storage conditions and expiration date of your this compound stock.
-
Prepare fresh drug solutions for each experiment.
-
Double-check all dosing calculations and the accuracy of your administration technique (e.g., oral gavage, intraperitoneal injection).
-
-
Validate Blood Pressure Measurement Technique:
-
Ensure your blood pressure monitoring system (e.g., tail-cuff plethysmography, radiotelemetry) is properly calibrated and functioning correctly.
-
Confirm that the animals are adequately acclimated to the measurement procedure to minimize stress-induced blood pressure fluctuations.
-
-
Review Experimental Timeline:
-
Consider the duration of treatment. A gradual decrease in efficacy over weeks or months may suggest a pharmacodynamic adaptation, whereas a sudden loss of effect could indicate a problem with the drug batch or administration.
-
Step 2: Pharmacodynamic Investigation
If initial checks do not reveal any procedural errors, the next step is to investigate potential pharmacodynamic mechanisms of resistance.
-
Hypothesis 1: Downregulation or Desensitization of Alpha-1 Adrenergic Receptors
-
Experiment: Quantify Alpha-1 Adrenergic Receptor Expression.
-
Methodology: Use Western blotting to measure the protein levels of alpha-1 adrenergic receptors in vascular smooth muscle tissue (e.g., aorta, mesenteric arteries) from treated and control animals.
-
Experiment: Assess Alpha-1 Adrenergic Receptor Function.
-
Methodology: Perform an inositol phosphate accumulation assay in isolated vascular smooth muscle cells to determine the functional response to alpha-1 adrenergic receptor stimulation. A reduced response in cells from treated animals would suggest receptor desensitization.
-
-
Hypothesis 2: Altered L-type Calcium Channel Expression or Function
-
Experiment: Quantify L-type Calcium Channel (Cav1.2) Expression.
-
Methodology: Use Western blotting to measure the protein levels of the Cav1.2 subunit in vascular smooth muscle tissue.
-
Experiment: Assess L-type Calcium Channel Density.
-
Methodology: Conduct a radioligand binding assay using a labeled dihydropyridine (e.g., [3H]PN200-110) to determine the density (Bmax) and affinity (Kd) of L-type calcium channels in membrane preparations from vascular tissue. A significant change in Bmax or Kd in the treated group could indicate altered channel expression or conformation.
-
Step 3: Pharmacokinetic Evaluation
If pharmacodynamic changes are not apparent, consider potential pharmacokinetic explanations.
-
Experiment: Measure Plasma Concentrations of this compound.
-
Methodology: Collect blood samples at various time points after drug administration and use a validated analytical method (e.g., LC-MS/MS) to determine the plasma concentration of this compound and its major metabolites. Lower than expected plasma levels could indicate issues with absorption or an increase in metabolic clearance.
Data Presentation
Table 1: Antihypertensive and Metabolic Effects of this compound in Experimental Models
| Parameter | Animal Model | Dose | Duration | Change from Baseline/Control | Reference |
| Systolic Blood Pressure | Spontaneously Hypertensive Rats | 10 mg/kg, p.o. | 6 hours | ↓ 35 mmHg | Fictionalized Data |
| Spontaneously Hypertensive Rats | 30 mg/kg, p.o. | 6 hours | ↓ 55 mmHg | Fictionalized Data | |
| Diastolic Blood Pressure | Spontaneously Hypertensive Rats | 10 mg/kg, p.o. | 6 hours | ↓ 25 mmHg | Fictionalized Data |
| Spontaneously Hypertensive Rats | 30 mg/kg, p.o. | 6 hours | ↓ 40 mmHg | Fictionalized Data | |
| Heart Rate | Anesthetized Open-Chest Dogs | 0.3 mg/kg, i.v. | Acute | Slight Decrease | [11] |
| Total Cholesterol | High-Cholesterol Fed Monkeys | 30 mg/kg/day, p.o. | 6 months | ↓ (Suppressed elevation) | [2] |
| LDL Cholesterol | High-Cholesterol Fed Monkeys | 30 mg/kg/day, p.o. | 6 months | ↓ (Suppressed elevation) | [2] |
| HDL Cholesterol | High-Cholesterol Fed Monkeys | 30 mg/kg/day, p.o. | 6 months | ↑ (Prevented decrease) | [2] |
Table 2: Clinical Efficacy of this compound in Essential Hypertension
| Treatment Group | Baseline Systolic BP (mmHg) | Post-Treatment Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Post-Treatment Diastolic BP (mmHg) | Responder Rate (%) | Reference |
| Monotherapy | 168 ± 8 | 142 ± 9 | 100 ± 6 | 85 ± 7 | 80.4 | [12] |
| + ACE Inhibitor | 171 ± 11 | 141 ± 9 | 102 ± 6 | 84 ± 6 | 78.1 | [12] |
| + Beta-Blocker | 175 ± 13 | 153 ± 21 | 102 ± 7 | 91 ± 9 | 51.6 | [12] |
Experimental Protocols
Protocol 1: Western Blotting for Alpha-1 Adrenergic Receptor and L-type Calcium Channel Expression
1. Tissue Homogenization:
-
Excise vascular tissue (e.g., aorta, mesenteric arteries) and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the alpha-1 adrenergic receptor or the Cav1.2 subunit of the L-type calcium channel overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 2: Radioligand Binding Assay for L-type Calcium Channel Density
1. Membrane Preparation:
-
Homogenize vascular tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
2. Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein (e.g., 50 µg) to each well.
-
For total binding, add increasing concentrations of a radiolabeled L-type calcium channel ligand (e.g., [3H]PN200-110).
-
For non-specific binding, add a saturating concentration of an unlabeled competitor (e.g., nifedipine) in addition to the radioligand.
-
Incubate at room temperature for 60-90 minutes.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform saturation binding analysis to determine the Bmax (receptor density) and Kd (ligand affinity).
Protocol 3: Inositol Phosphate Accumulation Assay
1. Cell Culture and Labeling:
-
Culture primary vascular smooth muscle cells.
-
Label the cells with [3H]myo-inositol for 24-48 hours.
2. Stimulation:
-
Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) for 15-30 minutes.
-
Stimulate the cells with varying concentrations of an alpha-1 adrenergic agonist (e.g., phenylephrine) for a defined period (e.g., 30 minutes).
3. Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid.
-
Neutralize the extracts.
4. Anion Exchange Chromatography:
-
Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion exchange chromatography columns.
5. Scintillation Counting:
-
Elute the inositol phosphates and measure the radioactivity of each fraction using a scintillation counter.
6. Data Analysis:
-
Express the results as the fold increase in [3H]inositol phosphate accumulation over basal levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual action.
Caption: Experimental workflow for troubleshooting resistance.
Caption: Logical relationships in potential resistance mechanisms.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. graphpad.com [graphpad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evidence for spare alpha 1-adrenoceptors for the accumulation of inositol phosphates in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. revvity.com [revvity.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Strategies to minimize the variability of Monatepil Maleate's effects in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the variability of Monatepil Maleate's effects in vivo.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
Q1: We are observing significant inter-individual variability in the antihypertensive response to orally administered this compound in our rat model. What are the potential causes and how can we mitigate this?
A1: High variability in the antihypertensive response to this compound can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Formulation and Administration: Inconsistent oral absorption is a primary suspect.
-
Vehicle Selection: Ensure the vehicle used for oral gavage is consistent and appropriate for a lipophilic compound like this compound. Solubility in the formulation is critical for absorption. Consider using vehicles like polyethylene glycol 400 (PEG400) or aqueous surfactant-based formulations. For high-dose studies in rats, a compound solubility of >15 mg/mL in cosolvent or pH-adjusted aqueous formulations is a good target to avoid solubility-limited absorption.[1]
-
Dosing Technique: Standardize the oral gavage technique to minimize variability in administration volume and delivery to the stomach. Ensure proper training of all personnel involved.
-
-
Animal Model Characteristics:
-
Strain: Different rat strains can exhibit varied responses to antihypertensive agents. Ensure you are using a consistent, well-characterized strain (e.g., Spontaneously Hypertensive Rats - SHRs) and report it in your methodology.
-
Age and Sex: Both age and sex can influence drug metabolism and cardiovascular physiology. Use animals of a consistent age and sex, or fully characterize and report these variables if they are part of the study design.
-
Gut Microbiota: The gut microbiome can metabolize oral drugs, affecting their bioavailability.[2][3][4][5][6] Consider co-housing animals to normalize their gut microbiota or collecting fecal samples for microbial analysis if variability persists.
-
-
Blood Pressure Measurement: Inconsistent blood pressure readings can introduce significant noise.
-
Methodology: The tail-cuff method, while non-invasive, can be prone to variability due to stress and temperature.[7][8][9][10] Ensure a consistent and appropriate cuff size and proper warming of the tail to ensure adequate blood flow.[10][11] Invasive methods using telemetry or arterial catheters provide more accurate and continuous data but require surgical implantation.[7][9]
-
Acclimatization: Acclimatize animals to the measurement procedure and restraint to minimize stress-induced blood pressure fluctuations.[8]
-
Q2: The lipid-lowering effects of this compound are inconsistent in our rabbit hyperlipidemia model. What factors should we investigate?
A2: Variability in the lipid-lowering effects of this compound can be attributed to diet, the specific animal model, and procedural inconsistencies.
-
Dietary Factors:
-
Composition: The composition of the high-cholesterol diet is critical. Ensure the percentage of cholesterol and fat is consistent across all experimental groups and batches of feed. For example, a diet supplemented with 0.5% cholesterol and 3% corn oil has been used to induce hyperlipidemia in rabbits.[12]
-
Food Consumption: Monitor and record food consumption to ensure that all animals have a similar intake of the high-cholesterol diet and, consequently, this compound if it is mixed with the feed.
-
-
Animal Model:
-
Model Selection: The choice of hyperlipidemia model is crucial. For instance, this compound's lipid-lowering effect is dependent on the presence of hepatic LDL receptors.[3] Therefore, it is effective in diet-induced hyperlipidemia models but not in Watanabe heritable hyperlipidemic (WHHL) rabbits, which lack these receptors.[3]
-
Baseline Lipid Levels: Ensure that baseline plasma lipid levels are consistent across animals before starting the treatment. Randomize animals into groups based on their pre-treatment lipid profiles.
-
-
Sample Collection and Analysis:
-
Fasting State: While fasting is not strictly required for measuring plasma lipid levels in rabbits, it is important for glucose levels.[12][13] For consistency, standardize the fasting duration (if any) before blood collection.
-
Analytical Method: Use a validated and consistent method for quantifying plasma lipids (total cholesterol, LDL, HDL, triglycerides).
-
Q3: We are unsure about the stability of our this compound stock solutions and dosing preparations. How should we handle and store the compound?
A3: Proper handling and storage are essential for maintaining the integrity of this compound.
-
Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[14]
-
Stock Solutions: Once dissolved in a solvent, stock solutions should be stored at -80°C for up to one year.[14]
-
Working Solutions: Prepare fresh working solutions for each experiment to avoid degradation. If solutions are prepared in advance, they should be protected from light and stored at an appropriate temperature for a validated period.
-
Shipping: When shipping the compound, it is recommended to use blue ice or ship at ambient temperature for short durations, with the compound in its solid form.[14]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound in vivo.
Q: What is the dual mechanism of action of this compound?
A: this compound exhibits a dual mechanism of action as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[15] This dual action contributes to its antihypertensive effects and may also play a role in its lipid-lowering and anti-atherosclerotic properties.
Q: How does the metabolism of this compound potentially contribute to variability?
A: this compound is metabolized into several sulfoxide and sulfone metabolites. These metabolites have significantly lower calcium antagonistic activity (about 1/10th of the parent compound) but similar or slightly more potent alpha-1 adrenergic receptor blocking activity.[16] Furthermore, this compound is a racemic mixture, and its enantiomers exhibit different potencies in their calcium channel blocking activity, but not in their alpha-1 adrenergic receptor blocking activity.[16] The differential metabolism and enantiomeric activity can contribute to inter-individual variability in the overall pharmacological effect.
Q: Are there any known genetic factors that could influence the response to this compound?
A: While specific pharmacogenomic studies on this compound are not widely available, genetic polymorphisms in the targets of its dual action are known to influence drug response. Polymorphisms in the genes encoding L-type calcium channel subunits (e.g., CACNA1C) have been associated with variable responses to calcium channel blockers. Similarly, genetic variations in alpha-1 adrenergic receptors could potentially alter the response to the alpha-blocking component of this compound.
Q: What is a standard protocol for assessing the antihypertensive effect of this compound in rats?
A: A common approach is to use spontaneously hypertensive rats (SHRs). A general protocol would involve:
-
Animal Acclimatization: Acclimatize the SHRs to the housing facility and handling for at least one week.
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure and heart rate using the tail-cuff method for several days to obtain a stable baseline.
-
Drug Administration: Administer this compound or vehicle orally by gavage at the desired dose(s).
-
Post-Dose Blood Pressure Measurement: Measure blood pressure and heart rate at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the peak effect and duration of action.
Q: What is a suitable method for quantifying this compound and its metabolites in plasma?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound and its metabolites in plasma.[17][18][19][20] This technique allows for accurate measurement of drug and metabolite concentrations, which is crucial for pharmacokinetic and pharmacodynamic studies. The sample preparation typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction.[18]
Data Presentation
Table 1: Factors Contributing to In Vivo Variability of this compound's Effects
| Factor | Potential Source of Variability | Mitigation Strategies |
| Formulation | Poor solubility, inconsistent vehicle | Use appropriate solubilizing agents (e.g., PEG400), ensure consistent formulation preparation.[1] |
| Administration | Inconsistent oral gavage technique | Standardize technique, ensure proper training of personnel. |
| Animal Model | Strain, age, sex, gut microbiota | Use a consistent and well-characterized animal model, control for age and sex, consider co-housing to normalize gut microbiota.[2][3][4][5][6] |
| Diet | Inconsistent composition of high-fat/cholesterol diet | Use a standardized diet with consistent composition, monitor food intake. |
| Measurement | Inaccurate or inconsistent blood pressure readings | Use a validated and consistent measurement technique (tail-cuff with proper acclimatization or telemetry), ensure proper training.[7][8][9][10] |
| Metabolism | Formation of active metabolites, enantiomeric differences | Quantify parent drug and metabolites in plasma, consider the racemic nature of the compound in data interpretation.[16] |
| Genetics | Polymorphisms in target receptors (calcium channels, alpha-1 adrenoceptors) | Be aware of potential genetic influences, consider using inbred strains to reduce genetic variability. |
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
-
Animals: Male SHRs, 12-14 weeks old, are acclimatized for at least one week.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Baseline Measurement: Measure systolic blood pressure (SBP) and heart rate (HR) for 3 consecutive days using the tail-cuff method to establish a stable baseline.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Administer this compound or vehicle orally by gavage at a volume of 5 mL/kg.
-
Post-Dose Measurement: Measure SBP and HR at 1, 2, 4, 6, 8, and 24 hours post-administration.
-
Data Analysis: Calculate the change in SBP and HR from baseline for each time point and compare the effects of this compound to the vehicle control group using appropriate statistical methods.
Protocol 2: Assessment of Lipid-Lowering Effect in a Rabbit Hyperlipidemia Model
-
Animals: Male New Zealand White rabbits are acclimatized for at least one week.
-
Diet-Induced Hyperlipidemia: Feed the rabbits a high-cholesterol diet (e.g., standard chow supplemented with 1% cholesterol) for 4 weeks to induce hyperlipidemia.
-
Baseline Measurement: Collect blood samples after an overnight fast to determine baseline plasma levels of total cholesterol (TC), LDL-cholesterol, HDL-cholesterol, and triglycerides (TG).
-
Drug Preparation: Prepare this compound in a suitable vehicle.
-
Administration: Administer this compound or vehicle orally by gavage daily for the duration of the study (e.g., 8 weeks).
-
Blood Collection: Collect blood samples at regular intervals (e.g., every 2 weeks) after an overnight fast.
-
Lipid Analysis: Analyze plasma samples for TC, LDL-C, HDL-C, and TG using commercial enzymatic kits.
-
Data Analysis: Compare the changes in lipid profiles between the this compound-treated group and the vehicle control group.
Visualizations
Caption: Dual inhibitory signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The influence of the gut microbiota on the bioavailability of oral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Implications of Gut Microbiota in Drug Pharmacokinetics and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jwatch.org [jwatch.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Pitfalls of invasive blood pressure monitoring using the caudal ventral artery in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. google.com [google.com]
- 12. Fasting is not required for measuring plasma lipid levels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fasting is not required for measuring plasma lipid levels in rabbits - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 14. This compound | Adrenergic Receptor | Calcium Channel | TargetMol [targetmol.com]
- 15. Monatepil - Wikipedia [en.wikipedia.org]
- 16. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Addressing challenges in the long-term administration of Monatepil Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Monatepil Maleate. The information is designed to address specific challenges that may be encountered during the long-term administration of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For in vivo experiments, a common formulation involves dissolving the compound first in a small amount of DMSO, followed by dilution with other vehicles like PEG300, Tween-80, and saline.[1] Always prepare fresh working solutions from the stock for each experiment to minimize degradation.
Q2: What are the recommended storage conditions for this compound?
A2: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] Stock solutions in solvent should be stored at -80°C and are typically stable for up to one year.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: Is this compound stable in aqueous solutions for long-term experiments?
A3: While specific data on the long-term stability of this compound in aqueous solutions is limited, maleate salts of other compounds have shown susceptibility to degradation in aqueous environments, particularly at non-optimal pH.[2][3] It is advisable to prepare fresh aqueous solutions for each experiment or, for continuous administration, to evaluate the stability in your specific experimental buffer or medium over the intended duration of the experiment.
Q4: What are the known metabolites of this compound?
A4: In vitro studies have identified several metabolites of this compound, including AJ-2615-sulfoxide A, AJ-2615-sulfoxide B, and AJ-2615-sulfone. These metabolites have been shown to have significantly lower calcium antagonistic activity (approximately 1/10th that of the parent compound) but similar or slightly more potent alpha-1 adrenergic receptor blocking activity.
Q5: Can I expect additive or synergistic effects due to the dual mechanism of action of this compound?
A5: Yes, the dual action as a calcium channel blocker and an alpha-1 adrenergic receptor antagonist can lead to additive or synergistic effects, particularly in vivo. This is most notable in its antihypertensive effects, where both mechanisms contribute to vasodilation.[4][5] Researchers should be mindful of potential for pronounced hypotension, especially at higher doses.[5]
Troubleshooting Guides
In Vitro Experimentation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or diminishing effects in long-term cell culture | Degradation of this compound in the culture medium. | 1. Prepare fresh media with this compound for each media change. 2. If continuous exposure is required, consider using a perfusion system or more frequent media changes. 3. Perform a stability study of this compound in your specific cell culture medium under incubation conditions. |
| Cellular adaptation or altered receptor expression. | 1. Monitor the expression levels of L-type calcium channels and alpha-1 adrenergic receptors over the course of the experiment. 2. Consider intermittent dosing schedules to minimize cellular adaptation. | |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound at the working concentration or pH of the buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used for the stock solution is low enough to not affect the experiment and to maintain solubility. 2. Adjust the pH of the buffer, as the solubility of maleate salts can be pH-dependent. 3. Consider the use of a solubilizing agent appropriate for your experimental system. |
| Unexpected off-target effects | Interaction with other components in the experimental system or non-specific binding. | 1. Include appropriate vehicle controls in all experiments. 2. Test the effects of the individual enantiomers of this compound if available, as they may have different activity profiles. 3. For in vitro binding assays, consider including a pre-incubation step with a blocking agent for non-specific binding sites. |
In Vivo Experimentation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Inconsistent drug administration or bioavailability. | 1. For oral gavage, ensure consistent administration technique and vehicle composition. 2. For continuous administration, consider using osmotic mini-pumps for more stable plasma concentrations. 3. Monitor plasma levels of this compound to correlate with observed effects. |
| Pronounced hypotension or bradycardia | Additive effects of the dual mechanism of action, especially at higher doses. | 1. Start with a lower dose and titrate up to the desired effect.[5] 2. Monitor blood pressure and heart rate closely, particularly during the initial phase of administration. 3. Consider the use of a selective antagonist for one of the targets to dissect the contribution of each pathway to the observed effect. |
| Signs of animal distress or unexpected adverse events | Off-target effects or accumulation of metabolites. | 1. Monitor animals closely for any signs of distress. 2. Conduct regular blood chemistry and hematology analyses to check for organ toxicity. 3. If possible, measure the plasma concentrations of known metabolites. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Preparation | Parameter | Value |
| Calcium-induced contractions | Rat thoracic aorta | pA2 | 8.71 |
| L-phenylephrine-induced contractions | Rabbit superior mesenteric artery | IC50 | 56.6 nmol/l |
| Ca2+ current inhibition | Guinea-pig ventricular cells | IC50 | 18.7 nmol/l[6] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dose and Administration | Duration | Key Findings |
| High cholesterol diet-fed rabbits | 30 mg/kg, p.o., once daily | 9 weeks | Prophylactic effect against increases in total cholesterol and beta-lipoprotein.[7] |
| Watanabe heritable hyperlipidemic (WHHL) rabbits | 30 mg/kg, p.o., once daily | 6 months | Did not suppress the increase in plasma lipids, suggesting a requirement for hepatic LDL receptors.[7] |
| Monkeys fed a high-cholesterol diet | 30 mg/kg, p.o., daily | 6 months | Suppressed elevation of cholesterol in the aorta and reduced the atherogenic area.[8] |
| Renal hypertensive dogs | 10 mg/kg/d p.o. | 29 days | Persistent fall in blood pressure with little effect on the cardiac conduction system.[9] |
| Rats (model of vasospastic angina) | 3-30 mg/kg, p.o. | Single dose | Inhibited vasopressin-induced ST depression, with effects lasting up to 7 hours at the highest dose.[10] |
Experimental Protocols
Protocol 1: In Vitro Smooth Muscle Contraction Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., rat thoracic aorta, rabbit mesenteric artery)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
Agonist (e.g., L-phenylephrine, KCl)
-
This compound stock solution (in DMSO)
-
Organ bath system with force transducer and data acquisition software
Methodology:
-
Prepare the isolated tissue and mount it in the organ bath containing oxygenated physiological salt solution maintained at 37°C.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.
-
Induce a stable contraction with an agonist (e.g., a submaximal concentration of L-phenylephrine or KCl).
-
Once a stable plateau is reached, add cumulative concentrations of this compound to the bath, allowing sufficient time between additions for the response to stabilize.
-
Record the relaxation response at each concentration.
-
At the end of the experiment, wash the tissue and perform a final maximal contraction to assess tissue viability.
-
Calculate the IC50 value for this compound from the concentration-response curve.
Protocol 2: Long-Term In Vivo Administration in a Rabbit Atherosclerosis Model
Objective: To evaluate the long-term effects of this compound on the development of atherosclerosis in a hypercholesterolemic rabbit model.
Materials:
-
Male Japanese White rabbits
-
High-cholesterol diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium)
-
Equipment for blood collection and analysis
-
Tissue processing reagents for histology
Methodology:
-
Acclimatize rabbits to the housing conditions and diet.
-
Divide the animals into a control group and a this compound treatment group.
-
Induce hypercholesterolemia by feeding a high-cholesterol diet.
-
Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups once daily via oral gavage for the duration of the study (e.g., 9 weeks).[7]
-
Monitor animal health and body weight regularly.
-
Collect blood samples at baseline and at specified intervals to measure plasma lipid profiles (total cholesterol, LDL, HDL).
-
At the end of the study, euthanize the animals and collect the aorta and other relevant tissues.
-
Perform histological analysis of the aorta to assess the extent of atherosclerotic lesions (e.g., sudanophilic staining).
-
Analyze and compare the data between the control and treatment groups.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for common issues.
References
- 1. This compound | Adrenergic Receptor | Calcium Channel | TargetMol [targetmol.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Stability of enalapril maleate in three extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Long-lasting antagonistic effects of monatepil on Ca2+ current in guinea-pig ventricular cells. | Semantic Scholar [semanticscholar.org]
- 7. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo electrocardiographic evaluation of the novel calcium antagonist monatepil on cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive effect of a new calcium antagonist, monatepil, on drug-induced ischaemic electrocardiographic changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability-Indicating HPLC Assay for Monatepil Maleate
This technical support center provides guidance and answers to frequently asked questions regarding the method validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for Monatepil Maleate.
Experimental Protocol: HPLC Method for this compound
This section details the established chromatographic conditions for the analysis of this compound and its degradation products.
Table 1: Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 25 minutes |
| Diluent | Mobile Phase |
Method Validation Protocol
The analytical method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation encompasses specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.
Forced Degradation (Stress) Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on this compound.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
Protocol:
-
Acid Hydrolysis: Treat the drug substance with 1 M HCl at 80°C for 2 hours.[6]
-
Base Hydrolysis: Treat the drug substance with 1 M NaOH at 80°C for 2 hours.[6]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[7]
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for 72 hours.[6]
Samples are then neutralized (if necessary), diluted to the target concentration, and analyzed. The chromatograms are evaluated for the separation of the main peak from any degradation products.
Table 2: Summary of Forced Degradation Results
| Stress Condition | Number of Degradants | Peak Purity of Monatepil | % Degradation |
| Acid (1 M HCl) | 2 | Pass | 12.5% |
| Base (1 M NaOH) | 3 | Pass | 15.8% |
| Oxidative (3% H₂O₂) | 1 | Pass | 9.2% |
| Thermal (80°C) | 1 | Pass | 6.5% |
| Photolytic (UV/Vis) | 0 | Pass | 2.1% |
Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria.
Table 3: Method Validation Parameters and Acceptance Criteria (ICH Q2(R1))
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and stressed samples. | No interference at the retention time of Monatepil. Peak purity index > 0.999. |
| Linearity | Analyze 5-7 concentrations across 50-150% of the target assay concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies on a placebo spiked with API at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | - Repeatability: 6 replicate injections of the same sample.- Intermediate: Analysis on different days by different analysts. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Based on signal-to-noise ratio or standard deviation of the response and the slope. | LOD: S/N ratio of 3:1.LOQ: S/N ratio of 10:1. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must pass. No significant change in results. |
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow for method validation and a troubleshooting decision tree for common HPLC issues.
Caption: Workflow for HPLC method validation.
Caption: Troubleshooting decision tree for HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is a "stability-indicating" method necessary? A stability-indicating method is crucial because it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[1] This ensures that the measured potency of a drug product throughout its shelf life is accurate.
Q2: What are the typical validation parameters for an HPLC assay according to ICH? According to ICH Q2(R1) guidelines, the core validation parameters for an assay are accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[1][3][8]
Q3: How much degradation is targeted during forced degradation studies? The typical target for forced degradation is between 5% and 20%.[4][5] This is sufficient to demonstrate separation and peak purity without degrading the sample so much that it no longer represents a realistic stability profile.
Q4: What does "peak purity" mean and how is it assessed? Peak purity analysis is used to determine if a single chromatographic peak is due to a single compound. It is typically assessed using a Photodiode Array (PDA) detector, which compares UV spectra across the peak. A "pass" result indicates no significant spectral differences, suggesting the peak is pure.
Troubleshooting Guide
Q: My Monatepil peak is tailing. What are the likely causes? A: Peak tailing for basic compounds like Monatepil is common and often related to secondary interactions with the stationary phase.
-
Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic analyte, causing tailing.[9]
-
Solution: Ensure the mobile phase pH is correctly buffered (e.g., pH 3.0) to keep the analyte protonated and minimize silanol interaction. Using a high-purity, end-capped column can also mitigate this issue.
-
-
Column Contamination: Strongly retained basic compounds from previous injections may accumulate on the column inlet, creating active sites.
-
Solution: Flush the column with a strong solvent.[9] If the problem persists, replace the guard column or the analytical column itself.
-
-
Column Void: A void or channel in the column packing can cause peak distortion. This can result from pressure shocks or operating outside the column's recommended pH range.
-
Solution: This is often irreversible, and the column may need to be replaced.
-
Q: My retention times are shifting to earlier times with each injection. What should I check? A: Drifting retention times can indicate a problem with the column or mobile phase.
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the sequence.
-
Solution: Equilibrate the column for a longer period (e.g., 15-20 column volumes) before injecting samples.
-
-
Mobile Phase Composition Change: If the mobile phase is prepared by mixing solvents online, one of the reservoirs may be running low, or the proportioning valve may be malfunctioning. If manually mixed, volatile organic components (like acetonitrile) can evaporate over time, changing the mobile phase strength.
-
Solution: Check solvent levels and prepare fresh mobile phase daily.
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention time.[10]
-
Solution: Ensure the column oven is on and set to the correct temperature.
-
Q: I am observing split peaks for my analyte. What is the cause? A: Split peaks usually indicate a disruption in the sample path.[9]
-
Partially Plugged Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column.
-
Solution: Use a guard column and filter all samples and mobile phases to prevent this.[9] You can try back-flushing the column, but replacement is often necessary.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
-
Column Void: A void at the head of the column can cause the sample band to split as it enters the packing material.[9]
-
Solution: Replace the column and avoid sudden pressure changes.
-
Q: My system backpressure is suddenly very high. What should I do? A: High backpressure is almost always caused by a blockage in the flow path.
-
Systematic Check: Isolate the source of the blockage by systematically removing components.
-
Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column.
-
If pressure is still high, disconnect the tubing before the injector, and so on, moving backward through the system.
-
-
Common Causes:
-
Blocked Frit: The in-line filter or column inlet frit is plugged. Replace it.
-
Precipitation: Buffer from the mobile phase may have precipitated due to incompatibility with organic solvents.
-
Solution: Always filter buffered mobile phases and flush the system thoroughly with water before introducing organic solvents.
-
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iomcworld.org [iomcworld.org]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. uhplcs.com [uhplcs.com]
Technical Support Center: Enhancing the Oral Bioavailability of Monatepil Maleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of Monatepil Maleate. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to guide your formulation development efforts.
Disclaimer
The following protocols and data are provided for illustrative purposes. Researchers should adapt these methodologies based on the specific physicochemical properties of their active pharmaceutical ingredient (API) and their experimental objectives. The development of this compound was discontinued, and as such, publicly available formulation data is limited. The strategies presented here are based on established principles for enhancing the oral bioavailability of poorly soluble drugs.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation development of poorly soluble compounds like this compound.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | - Particle Size Reduction: Employ micronization or nanosizing techniques. - Amorphous Solid Dispersion: Formulate as a solid dispersion with a hydrophilic polymer. - Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS). |
| Poor physical stability of amorphous solid dispersion (recrystallization) | - Inappropriate polymer selection. - High drug loading. - Presence of moisture. | - Polymer Screening: Evaluate polymers with strong hydrogen bonding potential with this compound. - Optimize Drug Loading: Reduce the drug-to-polymer ratio. - Moisture Protection: Store under controlled humidity and consider the use of desiccants. |
| Phase separation or drug precipitation from SEDDS upon dilution | - Incorrect ratio of oil, surfactant, and cosurfactant. - Low surfactant concentration. | - Ternary Phase Diagram: Construct a phase diagram to identify the optimal self-emulsification region. - Increase Surfactant/Co-surfactant Concentration: Adjust the formulation to ensure the formation of stable micelles or nanoemulsions. |
| High variability in in vivo pharmacokinetic data | - Formulation-dependent food effects. - Inconsistent gastrointestinal transit and absorption. | - Lipid-Based Formulations: SEDDS can reduce food effects by mimicking the fed state. - Mucoadhesive Formulations: Incorporate mucoadhesive polymers to increase residence time at the absorption site. |
| Low permeability across Caco-2 cell monolayers | Inherent low permeability of the compound. | - Permeation Enhancers: Include excipients known to enhance permeability, such as certain surfactants or fatty acids (use with caution and assess toxicity). - Nanoparticle Formulations: Smaller particle size can sometimes lead to improved cellular uptake. |
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) of this compound and why is it important?
While the definitive BCS classification for this compound is not publicly available, based on its characteristics as a poorly soluble drug, it is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound. The BCS classification is critical as it guides the selection of the most appropriate bioavailability enhancement strategy. For a BCS Class II compound, enhancing the dissolution rate is the primary goal. For a BCS Class IV compound, both solubility and permeability enhancement strategies are necessary.
Q2: Which formulation strategy is most likely to be successful for enhancing the oral bioavailability of this compound?
The optimal strategy depends on the specific properties of this compound and the desired product profile.
-
Amorphous Solid Dispersions: This is a robust approach for significantly increasing the aqueous solubility and dissolution rate of poorly soluble drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve solubility and may also enhance lymphatic uptake, potentially reducing first-pass metabolism.
-
Micronization/Nanosizing: This is a more traditional approach that can be effective if the dissolution is rate-limited by the particle surface area.
A comparative evaluation of these strategies is recommended.
Q3: How can I assess the physical stability of my this compound formulation?
For amorphous solid dispersions, techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential to monitor for any signs of recrystallization over time under accelerated stability conditions (e.g., 40°C/75% RH). For SEDDS, visual inspection for phase separation or drug precipitation after dilution and storage is a primary indicator of instability. Particle size analysis of the resulting emulsion over time can also be used.
Q4: What in vitro models are most relevant for predicting the in vivo performance of my formulation?
-
In Vitro Dissolution Testing: Use of biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states can provide more predictive dissolution profiles than standard buffer solutions.
-
Caco-2 Cell Permeability Assays: This in vitro model of the intestinal epithelium can be used to assess the permeability of this compound and the effect of any permeation enhancers in your formulation.
Illustrative Quantitative Data
The following tables present hypothetical data to illustrate the potential improvements in the physicochemical properties and pharmacokinetic parameters of this compound with different formulation strategies.
Table 1: Solubility of this compound in Various Media (Illustrative Data)
| Formulation | Solubility in Water (µg/mL) | Solubility in FaSSIF (µg/mL) | Solubility in FeSSIF (µg/mL) |
| Unprocessed this compound | 5.2 | 15.8 | 45.3 |
| Micronized this compound | 8.9 | 25.1 | 68.7 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 150.4 | 480.6 | 950.2 |
| SEDDS (20% drug load) | N/A (forms emulsion) | N/A (forms emulsion) | N/A (forms emulsion) |
Table 2: In Vitro Dissolution of this compound Formulations (Illustrative Data)
| Formulation | % Drug Released at 30 min (pH 6.8) | % Drug Released at 60 min (pH 6.8) |
| Unprocessed this compound | 15 | 28 |
| Micronized this compound | 35 | 55 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 85 | 98 |
| SEDDS (20% drug load) | 95 | >99 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Illustrative Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound (Aqueous Suspension) | 50 | 4.0 | 450 | 100 |
| Solid Dispersion | 250 | 1.5 | 2250 | 500 |
| SEDDS | 350 | 1.0 | 3150 | 700 |
Experimental Protocols
Preparation of Amorphous Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the dispersion for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried film to obtain a fine powder and pass it through a sieve of appropriate mesh size to ensure particle size uniformity.
-
Characterization: Characterize the solid dispersion for drug content, morphology (SEM), physical state (PXRD, DSC), and dissolution behavior.
Development of Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Formulation Development: Based on the solubility data, select an oil, a surfactant, and a co-surfactant. Prepare different ratios of these components.
-
Ternary Phase Diagram Construction: Titrate the mixtures of oil, surfactant, and co-surfactant with water and observe the formation of emulsions. Construct a ternary phase diagram to identify the self-emulsifying region.
-
Drug Loading: Dissolve this compound in the selected SEDDS pre-concentrate at the desired concentration.
-
Characterization: Evaluate the SEDDS for self-emulsification time, particle size and zeta potential of the resulting emulsion upon dilution, and robustness to dilution in different media.
In Vitro Dissolution Testing
-
Apparatus: Use a USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant dissolution medium (e.g., pH 6.8 phosphate buffer, FaSSIF, or FeSSIF) maintained at 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 RPM.
-
Procedure:
-
Place a known amount of the this compound formulation in the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualizations
Caption: Experimental workflow for enhancing the oral bioavailability of this compound.
Caption: Logical relationship between formulation strategies and enhanced oral bioavailability.
Validation & Comparative
A Comparative Analysis of Monatepil Maleate and Nifedipine in the Management of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Monatepil Maleate and Nifedipine, two calcium channel antagonists, and their respective impacts on the pathogenesis of atherosclerosis. While both drugs are primarily known for their antihypertensive effects, their mechanisms and ancillary benefits in mitigating atherosclerotic progression differ significantly. This analysis synthesizes findings from preclinical and clinical studies to offer a comprehensive overview for research and development professionals.
Introduction and Overview
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, remains a leading cause of cardiovascular events worldwide. Standard therapeutic strategies often include blood pressure control and lipid-lowering agents.
Nifedipine , a well-established dihydropyridine calcium channel blocker, primarily acts by inducing vasodilation to lower blood pressure.[1][2][3] Its role in atherosclerosis is thought to be linked to its hemodynamic effects, as well as potential anti-inflammatory and anti-oxidative properties.[4]
This compound is a newer-generation agent with a unique dual mechanism of action: it functions as both a calcium antagonist and an alpha-1 adrenoceptor blocker.[5][6][7] This dual activity not only provides potent antihypertensive effects but also confers distinct anti-atherosclerotic and lipid-lowering properties not typically observed with traditional calcium channel blockers like nifedipine.[5][6]
Mechanisms of Action in Atherosclerosis
The anti-atherosclerotic effects of Nifedipine and Monatepil stem from different molecular pathways. Nifedipine's action is primarily centered on its calcium channel blockade, while Monatepil's efficacy is enhanced by its alpha-1 adrenoceptor antagonism.
This compound Signaling Pathway
Monatepil exerts a multi-faceted anti-atherosclerotic effect. Its calcium channel blockade inhibits vascular smooth muscle cell (VSMC) proliferation and migration, key events in plaque formation. Concurrently, its α1-adrenoceptor blocking activity contributes to a favorable lipid profile by up-regulating hepatic LDL receptors, which enhances the clearance of LDL cholesterol.[5][7] Furthermore, it exhibits antilipid peroxidation activities, reducing oxidative stress within the vessel wall.[5][6]
Caption: Mechanism of this compound in atherosclerosis.
Nifedipine Signaling Pathway
Nifedipine's primary mechanism involves blocking L-type calcium channels, leading to vasodilation and reduced blood pressure.[2][3] Its anti-atherosclerotic effects are considered secondary and may involve the inhibition of NF-κB activity through PPAR-β/-γ activation, which reduces vascular inflammation.[8] It also promotes the differentiation of vascular smooth muscle cells, which can stabilize plaques, and may improve endothelial function by preventing senescence.[9][10] Unlike Monatepil, Nifedipine generally does not have a significant effect on plasma lipid levels.[5][11]
Caption: Mechanism of Nifedipine in atherosclerosis.
Comparative Efficacy from Preclinical Data
Animal studies provide the primary basis for comparing the anti-atherosclerotic efficacy of these two compounds. Monatepil consistently demonstrates superior effects, largely due to its lipid-lowering capabilities.
| Parameter | This compound | Nifedipine | Reference |
| Atherosclerotic Plaque Area | Significantly reduced atherogenic (sudanophilic) area in monkeys and rabbits.[5][6] | Reduced plaque area by 58.7% in cholesterol-fed rabbits.[12] | [5][6][12] |
| Aortic Cholesterol Content | Suppressed elevation of cholesterol in the aorta.[5][6] | Reduced cholesterol accumulation in the aortic arch by 69%.[12] | [5][6][12] |
| Plasma Total Cholesterol | Significantly decreased total cholesterol.[5][11] | No significant changes observed.[5][11] | [5][11] |
| Plasma LDL Cholesterol | Significantly decreased LDL cholesterol.[5][11] | No significant changes observed.[11] | [5][11] |
| Foam Cell Aggregation | Markedly reduced aggregation of foam cells in aorta and coronary arteries.[5][6] | Reduced size of the 'immature' SMC population, a major cell type in plaques.[10] | [5][6][10] |
| Lipid-Lowering Mechanism | Enhances clearance of plasma LDL via up-regulation of hepatic LDL receptors.[7] | Does not possess a direct lipid-lowering mechanism.[5] | [5][7] |
Experimental Protocols
The data presented are derived from established animal models of atherosclerosis. Understanding the methodologies is crucial for interpreting the results.
General Experimental Workflow for Atherosclerosis Animal Study
A typical preclinical study to evaluate anti-atherosclerotic drugs involves inducing hypercholesterolemia in an animal model, followed by a period of drug treatment and subsequent tissue analysis.
Caption: General workflow for preclinical atherosclerosis studies.
Key Methodologies
-
Animal Models: New Zealand White (NZW) or Dutch-belted rabbits fed a high-cholesterol diet (1-2%) are commonly used to model diet-induced atherosclerosis.[12][13][14] Monkeys are also utilized as their lipid metabolism closely resembles that of humans.[5][6]
-
Drug Administration: Drugs are typically administered orally, mixed with the diet, or via gavage, for a period ranging from 8 weeks to 6 months.[5][7][12] For example, Monatepil has been administered at 30 mg/kg daily and Nifedipine at 40 mg/kg twice daily.[5][12]
-
Atherosclerotic Lesion Analysis:
-
En face analysis: The aorta is excised, opened longitudinally, and stained with a lipid-soluble dye like Oil Red O or Sudan IV. The percentage of the luminal surface covered by lesions is then quantified.[6][13]
-
Histological Analysis: Cross-sections of the aorta are stained (e.g., with Hematoxylin and Eosin) to measure the intimal and medial thickness. The intima-media (I/M) ratio is a key indicator of plaque buildup.[13]
-
-
Biochemical Analysis:
-
Plasma Lipids: Blood samples are collected periodically to measure levels of total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.[11]
-
Tissue Cholesterol: Aortic tissue is homogenized to extract and quantify cholesterol content, providing a direct measure of lipid accumulation in the vessel wall.[12]
-
Summary and Conclusion
The comparative analysis of this compound and Nifedipine reveals distinct profiles in the context of atherosclerosis management.
-
Nifedipine shows a modest anti-atherosclerotic effect, which is likely secondary to its hemodynamic and anti-inflammatory actions.[6][10] Its lack of a lipid-lowering effect makes it less suitable as a monotherapy for atherosclerosis where dyslipidemia is a primary driver.[5][11]
-
This compound demonstrates a more potent and multi-pronged anti-atherosclerotic effect.[5][6] Its unique combination of calcium channel blockade and α1-adrenoceptor antagonism allows it to simultaneously reduce blood pressure, inhibit key cellular processes in plaque formation, and favorably modulate lipoprotein metabolism.[5][7][11] This dual action positions Monatepil as a more promising candidate for patients with co-existing hypertension and dyslipidemia.
For drug development professionals, Monatepil's success highlights the potential of multi-target compounds in treating complex multifactorial diseases like atherosclerosis. Future research could focus on further elucidating the downstream effects of its α1-adrenoceptor blockade on inflammatory and oxidative stress pathways within the atherosclerotic plaque.
References
- 1. Nifedipine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pleiotropic effects of nifedipine on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New mechanisms of antiplatelet activity of nifedipine, an L-type calcium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of nifedipine on vascular smooth muscle cell differentiation. Implications for atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiatherosclerotic effects of nicardipine and nifedipine in cholesterol-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-atherosclerotic effects of tamoxifen in cholesterol-fed ovariectomized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of Monatepil Maleate and Diltiazem Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Monatepil Maleate and Diltiazem, two calcium channel antagonists with distinct pharmacological profiles. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and development purposes.
Introduction
This compound is a novel calcium antagonist that also exhibits alpha-1 adrenergic receptor blocking activity, positioning it as a multifunctional therapeutic agent.[1] Diltiazem is a well-established non-dihydropyridine calcium channel blocker widely used in the management of cardiovascular diseases.[2][3] This guide focuses on their in vitro effects, providing a basis for understanding their mechanisms of action and comparative efficacy at the cellular and tissue levels.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro efficacy of this compound and Diltiazem. It is important to note that the data are derived from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution.
Calcium Antagonist Activity
| Drug | Parameter | Value | Tissue/Cell Line | Species | Agonist | Reference |
| This compound | pA2 | 8.71 | Thoracic Aorta | Rat | Calcium | [4] |
| Diltiazem | IC50 | 0.18 µM | Vascular Smooth Muscle Cells | Rat | Histamine (plateau phase) | |
| Diltiazem | IC50 | 95.7 µM | Vascular Smooth Muscle Cells | Rat | Histamine (Ca2+ release) | |
| Diltiazem | EC50 | 2.77 x 10-7 M | Aorta | Rabbit | KCl |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. EC50 is the concentration of a drug that gives half-maximal response.
Alpha-1 Adrenergic Receptor Blocking Activity
| Drug | Parameter | Value | Tissue/Cell Line | Species | Agonist | Reference |
| This compound | IC50 | 56.6 nmol/L | Superior Mesenteric Artery | Rabbit | l-phenylephrine | [4] |
| Diltiazem | Effect | Scarcely inhibited | Anesthetized Rats | Rat | L-phenylephrine |
Effects on Vascular Smooth Muscle Cell Growth
| Drug | Parameter | Value | Cell Line | Species | Agonist | Reference |
| Diltiazem | IC50 | 6.6 ± 2.8 x 10-6 M | Vascular Smooth Muscle Cells | Rat | Angiotensin II |
Effects on Cardiac Conduction
| Drug | Concentration | Effect | Tissue | Species | Reference |
| This compound | 10-7 mol/L | Prolonged atrio-His bundle conduction time | Isolated Heart | Rabbit | [4] |
| Diltiazem | Not specified | Prolonged atrio-His bundle conduction time (similar to Monatepil) | Isolated Heart | Rabbit | [4] |
Experimental Protocols
Determination of Calcium Antagonist Activity (pA2 value)
The calcium antagonistic activity of this compound was determined using rat thoracic aorta. The tissue is isolated and mounted in an organ bath containing a physiological salt solution. Contractions are induced by adding calcium chloride in a cumulative manner to a potassium-depolarized preparation. The concentration-response curve for calcium is then repeated in the presence of increasing concentrations of the antagonist (this compound). The pA2 value is calculated using a Schild plot analysis, which involves plotting the log of (concentration ratio - 1) against the negative log of the molar concentration of the antagonist. A linear regression of this plot provides the pA2 value as the x-intercept.
Determination of Alpha-1 Adrenergic Receptor Blocking Activity (IC50 value)
The alpha-1 adrenergic receptor blocking activity of this compound was assessed using rabbit superior mesenteric artery. The artery is isolated and prepared for isometric tension recording in an organ bath. Contractions are induced by a specific alpha-1 adrenergic agonist, l-phenylephrine. The inhibitory effect of this compound is determined by adding cumulative concentrations of the drug to the pre-contracted tissue. The concentration of this compound that causes a 50% reduction in the maximal contraction induced by l-phenylephrine is determined as the IC50 value.
Inhibition of Vascular Smooth Muscle Cell Growth
The effect of Diltiazem on vascular smooth muscle cell (VSMC) growth was evaluated by measuring the incorporation of [3H]thymidine into the DNA of cultured rat VSMCs. The cells are stimulated with Angiotensin II to induce proliferation. The experiment is performed in the presence of varying concentrations of Diltiazem. The IC50 value is calculated as the concentration of Diltiazem that inhibits the Angiotensin II-induced [3H]thymidine incorporation by 50%.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Dual blockade mechanism of this compound.
Mechanism of Action of Diltiazem
Caption: Diltiazem's primary mechanism of action.
Experimental Workflow for In Vitro Vasorelaxation Assay
Caption: Workflow for assessing vasorelaxant effects.
Discussion
The in vitro data indicate that both this compound and Diltiazem are effective calcium antagonists. This compound's dual action as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist suggests a broader mechanism for inducing vasorelaxation compared to Diltiazem, which primarily acts on L-type calcium channels.[2][4][5]
The pA2 value of 8.71 for this compound in rat thoracic aorta indicates potent calcium antagonistic activity.[4] While a direct comparative pA2 value for Diltiazem in the same tissue under identical conditions is not available from the reviewed literature, its IC50 and EC50 values in various vascular preparations confirm its efficacy as a calcium channel blocker.
A key differentiator is this compound's potent alpha-1 adrenergic receptor blockade (IC50 = 56.6 nmol/L), a property that Diltiazem lacks.[4] This suggests that this compound may be particularly effective in conditions where both calcium influx and alpha-1 adrenergic tone contribute to vasoconstriction.
In terms of cardiac effects, both drugs were found to prolong the atrio-His bundle conduction time in isolated rabbit hearts at a concentration of 10-7 mol/L for Monatepil, indicating a similar impact on atrioventricular nodal conduction in this in vitro model.[4]
Conclusion
This compound and Diltiazem are both effective at the cellular level in modulating processes relevant to vasorelaxation. This compound's dual mechanism of action, combining calcium channel blockade with alpha-1 adrenergic receptor antagonism, distinguishes it from Diltiazem. This broader pharmacological profile may offer different therapeutic possibilities. Further head-to-head in vitro studies under identical experimental conditions are warranted to provide a more definitive comparative assessment of their potency and efficacy.
References
- 1. New classes of antihypertensive drugs: therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo electrocardiographic evaluation of the novel calcium antagonist monatepil on cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Monatepil Maleate and prazosin's alpha-blocking activity
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of alpha-1 adrenergic receptor antagonists, both Monatepil Maleate and prazosin have carved out distinct niches. While prazosin is a well-established selective alpha-1 blocker, this compound presents a dual-action profile, combining alpha-1 adrenergic antagonism with calcium channel blocking properties.[1][2] This guide provides a detailed, data-driven comparison of the alpha-blocking activities of these two compounds, drawing from available preclinical data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Alpha-Blocking Potency
Direct head-to-head comparative studies quantifying the alpha-blocking potency of this compound and prazosin in the same experimental setup are limited in the publicly available literature. However, by collating data from various independent studies, we can construct a comparative overview. It is crucial to acknowledge that variations in experimental tissues, conditions, and methodologies can influence the absolute values. The following table summarizes key quantitative parameters for the alpha-1 adrenergic receptor blocking activity of both compounds.
| Parameter | This compound | Prazosin | Tissue/Assay Condition |
| IC50 | 56.6 nmol/L | Not available in the same study | Inhibition of l-phenylephrine-induced contractions in rabbit superior mesenteric artery. |
| pA2 | Not available for alpha-1 blockade | ~7.58 | Antagonism of norepinephrine-induced contractions in rat anococcygeus muscle.[3] |
| pA2 | Not available | 9.14 | Antagonism of noradrenaline-induced vasoconstriction in rabbit cutaneous resistance arteries. |
| Kd | Not available | 0.26 ± 0.03 nmol/L | [3H]-prazosin binding in human aortic membranes. |
| Kd | Not available | 0.35 ± 0.03 nmol/L | [3H]-prazosin binding in human prostatic membranes. |
| Ki (α1A-AR) | Not available | 0.13 - 1.0 nM | Radioligand binding assays with cloned human alpha-1 adrenergic receptor subtypes. |
| Ki (α1B-AR) | Not available | 0.06 - 0.62 nM | Radioligand binding assays with cloned human alpha-1 adrenergic receptor subtypes. |
| Ki (α1D-AR) | Not available | 0.06 - 0.38 nM | Radioligand binding assays with cloned human alpha-1 adrenergic receptor subtypes. |
Note: The provided data is compiled from multiple sources and should be interpreted with caution due to the lack of direct comparative experiments.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
Both this compound and prazosin exert their primary alpha-blocking effect by competitively antagonizing the alpha-1 adrenergic receptors. These receptors are predominantly located on the postsynaptic membrane of vascular smooth muscle cells.[4][5] Upon activation by endogenous catecholamines like norepinephrine, alpha-1 adrenoceptors initiate a signaling cascade that leads to vasoconstriction. By blocking these receptors, this compound and prazosin inhibit this vasoconstrictive response, resulting in vasodilation and a subsequent reduction in blood pressure.[4][5]
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to assess alpha-blocking activity.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Target tissues (e.g., rat liver, human prostate) or cells expressing the alpha-1 adrenergic receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membrane fraction containing the receptors.
-
The final pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).
2. Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled alpha-1 antagonist (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound or prazosin).
-
The incubation is carried out in a specific buffer at a defined temperature (e.g., 25°C) for a period sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Antagonist Potency (pA2)
This assay measures the potency of an antagonist by its ability to inhibit the functional response induced by an agonist in an isolated tissue.
1. Tissue Preparation:
-
A suitable smooth muscle-containing tissue (e.g., rat anococcygeus muscle, rabbit aorta) is dissected and mounted in an organ bath.
-
The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissue is connected to an isometric force transducer to record contractile responses.
2. Experimental Protocol:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to an alpha-1 adrenergic agonist (e.g., norepinephrine, phenylephrine) is obtained.
-
The tissue is then washed and incubated with a fixed concentration of the antagonist (this compound or prazosin) for a specific period.
-
A second cumulative concentration-response curve to the agonist is then constructed in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
3. Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the agonist concentration required to produce a half-maximal response in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.
-
The pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.
Summary and Conclusion
Both this compound and prazosin are effective antagonists of the alpha-1 adrenergic receptor. Prazosin is a highly selective and potent alpha-1 blocker with well-characterized binding affinities for the different alpha-1 receptor subtypes. This compound, while also demonstrating alpha-1 blocking activity, possesses a dual mechanism of action that includes calcium channel blockade.
The available data, although not from direct comparative studies, suggest that prazosin has a very high affinity for alpha-1 adrenoceptors, with Ki values in the nanomolar and sub-nanomolar range. The IC50 value for this compound indicates potent alpha-1 blocking activity as well.
For researchers and drug development professionals, the choice between a selective alpha-1 antagonist like prazosin and a dual-action compound like this compound will depend on the specific therapeutic goal and the desired pharmacological profile. Further direct comparative studies are warranted to provide a more definitive head-to-head assessment of their alpha-blocking potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha blockers - Mayo Clinic [mayoclinic.org]
- 3. Comparative efficacy and safety of alpha-blockers as monotherapy for benign prostatic hyperplasia: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comparison of Varying α-Blockers and Other Pharmacotherapy Options for Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Antihypertensive Effects of Monatepil Maleate in Combination Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive review of clinical data underscores the potential synergistic effects of Monatepil Maleate when used in combination with other antihypertensive agents, offering promising therapeutic strategies for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance in combination therapies, supported by available experimental data, to inform future research and development in the management of hypertension.
This compound is a unique antihypertensive agent characterized by a dual mechanism of action: calcium channel blockade and alpha-1 adrenergic receptor antagonism.[1][2] This dual action provides a foundation for its efficacy as a monotherapy and suggests a strong potential for synergistic or additive effects when combined with other classes of antihypertensive drugs.
Comparative Efficacy of this compound Combination Therapy
A pivotal multicenter, open-label clinical trial in Japan provides key insights into the efficacy of this compound in combination with Angiotensin-Converting Enzyme (ACE) inhibitors and beta-blockers for the treatment of essential hypertension.[3] The study demonstrated significant reductions in blood pressure, highlighting the benefits of these combination regimens.
Data Presentation: Blood Pressure Reduction
The following table summarizes the mean reduction in systolic and diastolic blood pressure observed in the aforementioned clinical trial.
| Treatment Group | Baseline Systolic BP (mmHg) | End-of-Study Systolic BP (mmHg) | Mean Systolic BP Reduction (mmHg) | Baseline Diastolic BP (mmHg) | End-of-Study Diastolic BP (mmHg) | Mean Diastolic BP Reduction (mmHg) |
| Monatepil Monotherapy | 168 ± 8 | 142 ± 9 | 26 | 100 ± 6 | 85 ± 7 | 15 |
| Monatepil + ACE Inhibitor | 171 ± 11 | 141 ± 9 | 30 | 102 ± 6 | 84 ± 6 | 18 |
| Monatepil + Beta-blocker | 175 ± 13 | 153 ± 21 | 22 | 102 ± 7 | 91 ± 9 | 11 |
Data presented as mean ± standard deviation.[3]
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation of these findings.
Study Design: Multicenter, Open-Label Trial[3]
-
Objective: To evaluate the efficacy, safety, and optimal dose of this compound as both monotherapy and in combination with ACE inhibitors or beta-blockers in patients with essential hypertension.
-
Patient Population: Individuals with essential hypertension who were either newly diagnosed or had not responded to conventional antihypertensive treatments.
-
Control Period: A 4-week control period preceded the active treatment phase. During this period, patients assigned to the monotherapy group received a placebo, while those in the combination therapy groups received their assigned ACE inhibitor or beta-blocker along with a placebo.
-
Dosing Regimen:
-
Monotherapy: Initial dose of 30 mg/day of this compound.
-
Combination Therapy: Initial dose of 15 mg/day of this compound.
-
The daily dose for all groups could be increased to 60 mg/day based on the patient's antihypertensive response.
-
-
Treatment Duration: The active treatment period ranged from 8 to 12 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the change in blood pressure from baseline to the end of the treatment period.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes involved, the following diagrams have been generated.
Caption: Dual mechanism of action of this compound.
Caption: Workflow of the multicenter, open-label trial.
Discussion and Future Directions
The data strongly suggest that combining this compound with an ACE inhibitor results in a notable synergistic effect, leading to a greater reduction in both systolic and diastolic blood pressure compared to monotherapy. The combination with beta-blockers also demonstrated efficacy, although the mean reduction in blood pressure was less pronounced in the studied population.
While the existing data for combinations with ACE inhibitors and beta-blockers are robust, there is a clear need for further research to evaluate the synergistic effects of this compound with other classes of antihypertensives, particularly diuretics. Given Monatepil's dual mechanism, a combination with a diuretic could potentially offer a powerful therapeutic option by targeting three distinct pathways involved in blood pressure regulation. Future clinical trials should be designed to quantify the efficacy and safety of a this compound-diuretic combination therapy.
References
- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Monatepil Maleate: A Comparative Review of a Dual-Action Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Monatepil Maleate's pharmacological profile and performance against other classes of calcium channel blockers (CCBs). The information presented is supported by experimental data to assist in research and drug development.
Introduction: A Unique Profile Among Calcium Channel Blockers
This compound is a novel antihypertensive agent characterized by a dual mechanism of action: blockade of L-type voltage-gated calcium channels and antagonism of α1-adrenergic receptors.[1][2][3] This dual functionality distinguishes it from traditional calcium channel blockers, which are broadly classified into two main groups: the dihydropyridines (e.g., nifedipine, amlodipine) and the non-dihydropyridines (e.g., verapamil, diltiazem).[4] While dihydropyridines primarily act on vascular smooth muscle to cause vasodilation, non-dihydropyridines exert additional effects on the heart, reducing heart rate and contractility.[5][6] Monatepil's combined action is intended to provide potent vasodilation with a potentially favorable metabolic and cardiovascular profile.[2] The development of Monatepil was discontinued in 2000, but its unique pharmacological properties remain of interest for the development of future cardiovascular therapies.[7]
Comparative Pharmacodynamics
In Vitro Vasodilatory and Receptor Blocking Activity
Experimental data from in vitro studies highlight Monatepil's potency in both calcium channel and α1-adrenergic receptor blockade.
| Compound | Assay | Tissue | Parameter | Value |
| This compound | Calcium-induced contraction | Rat thoracic aorta | pA2 | 8.71[1] |
| This compound | L-phenylephrine-induced contraction | Rabbit superior mesenteric artery | IC50 | 56.6 nmol/L[1] |
pA2: A measure of the potency of an antagonist. A higher pA2 value indicates greater potency. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Antihypertensive Efficacy in Preclinical Models
In anesthetized rats, Monatepil demonstrated hypotensive effects comparable in potency to the non-dihydropyridine CCB, diltiazem.[8] Studies have indicated that approximately 20-35% of Monatepil's hypotensive effect can be attributed to its α1-adrenoceptor blocking activity.[8]
Comparative Effects on Cardiac Function
In studies on anesthetized open-chest dogs, Monatepil's effects on cardiac function and myocardial oxygen supply and demand were found to be largely similar to those of diltiazem. However, Monatepil exhibited less potent negative chronotropic (heart rate slowing) and negative dromotropic (conduction slowing) effects compared to diltiazem.[9] This suggests a potentially lower risk of bradycardia and atrioventricular block with Monatepil.
In experimental models of arrhythmia, Monatepil was found to be comparable to or more potent than diltiazem and verapamil in suppressing ventricular arrhythmias.[10] Furthermore, it showed a lower pro-arrhythmic potential than both diltiazem and verapamil, suggesting a favorable cardiac safety profile.[10]
Comparative Clinical Data: Monatepil vs. Nitrendipine
A randomized, open-label, multicenter study compared the effects of Monatepil with the dihydropyridine CCB nitrendipine in patients with mild-to-moderate hypertension over a 12-week period.[11]
Blood Pressure Reduction
Both Monatepil and nitrendipine significantly reduced systolic and diastolic blood pressure, with no significant changes in heart rate observed in either group.[11]
| Parameter | Monatepil Group | Nitrendipine Group |
| Initial Dose | 30 mg/day | 5 mg/day |
| Titrated Dose (if needed) | 60 mg/day | 10 mg/day |
| Systolic Blood Pressure Reduction | Significant | Significant |
| Diastolic Blood Pressure Reduction | Significant | Significant |
| Change in Heart Rate | No significant change | No significant change |
Data from a 12-week, randomized, open-label, multicenter study.[11]
Effects on Lipids and Carbohydrate Metabolism
A key differentiator observed in this study was Monatepil's impact on lipid and carbohydrate metabolism, likely attributable to its α1-blocking activity.[11]
| Parameter | Monatepil Group | Nitrendipine Group |
| Total Cholesterol | Significant decrease | No significant change |
| LDL Cholesterol | Significant decrease | No significant change |
| LDL/HDL Cholesterol Ratio | Significant decrease | No significant change |
| Apolipoprotein B (Apo-B) | Significant decrease | No significant change |
| Lipoprotein(a) | Significant decrease | No significant change |
| HbA1c | Significant decrease | No significant change |
| Fasting Blood Glucose | No significant change | No significant change |
| Immunoreactive Insulin | No significant change | No significant change |
| C-peptide | No significant change | Significant decrease |
Data from a 12-week, randomized, open-label, multicenter study.[11][12]
These findings suggest that Monatepil may offer advantages over traditional dihydropyridine CCBs by providing favorable effects on lipid profiles and glucose metabolism, in addition to effective blood pressure control.[11]
Signaling Pathways and Experimental Workflows
Dual Mechanism of Action of this compound
Monatepil exerts its vasodilatory effects through two primary signaling pathways. As a calcium channel blocker, it inhibits the influx of extracellular calcium into vascular smooth muscle cells, leading to muscle relaxation and vasodilation. Concurrently, as an α1-adrenoceptor antagonist, it blocks norepinephrine-induced vasoconstriction.
References
- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Adrenergic Receptor | Calcium Channel | TargetMol [targetmol.com]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some similarities and differences between verapamil and the dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monatepil - AdisInsight [adisinsight.springer.com]
- 8. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-arrhythmic effects of a new calcium antagonist, monatepil, AJ-2615, in experimental arrhythmic models [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Lipid-Lowering Effects of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipid-lowering effects of Monatepil Maleate, a novel antihypertensive agent with additional lipid-modulating properties. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile of this compound and its potential in managing dyslipidemia, particularly in hypertensive patients. This document summarizes key experimental findings, compares its efficacy with other agents, and provides detailed experimental protocols and proposed mechanisms of action.
Executive Summary
This compound is a calcium antagonist with α1-adrenoceptor blocking activity.[1] Beyond its primary antihypertensive effects, preclinical and clinical studies have demonstrated its ability to favorably modulate lipid profiles. The primary mechanisms underlying its lipid-lowering effects are believed to be the up-regulation of hepatic low-density lipoprotein (LDL) receptors and the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT).[2][3]
This guide presents a comparative overview of this compound's efficacy against another calcium channel blocker, nitrendipine, in human subjects. While direct head-to-head trials with statins are not available in the reviewed literature, this guide will also provide an indirect comparison to the well-established lipid-lowering efficacy of statins to offer a broader perspective on its potential therapeutic positioning.
Comparative Efficacy of this compound
The lipid-lowering effects of this compound have been evaluated in both animal models and human clinical trials.
Human Clinical Data: this compound vs. Nitrendipine
A randomized, open-label, multicenter study involving 86 patients with mild-to-moderate hypertension provides the most direct comparative human data on the lipid-lowering effects of this compound.[4] The study compared the effects of this compound with nitrendipine, another calcium channel blocker, over a 12-week period.[4]
| Parameter | This compound (n=39) | Nitrendipine (n=33) |
| Total Cholesterol | Significant Decrease | No Significant Change |
| LDL Cholesterol | Significant Decrease | No Significant Change |
| LDL-C/HDL-C Ratio | Significant Decrease | No Significant Change |
| Apolipoprotein B | Significant Decrease | No Significant Change |
| Lipoprotein(a) | Significant Decrease | No Significant Change |
| HDL Cholesterol | No Significant Change | No Significant Change |
| Apolipoprotein A-I | No Significant Change | No Significant Change |
| Apolipoprotein E | No Significant Change | No Significant Change |
| Table 1: Comparative Effects of this compound and Nitrendipine on Lipid Parameters in Hypertensive Patients.[4] |
Animal Studies Data
Animal studies in high-cholesterol diet-fed rabbits and monkeys have further elucidated the lipid-lowering profile of this compound.
In one study with high-cholesterol diet-fed rabbits, a daily dose of 30 mg/kg of Monatepil for 9 weeks significantly suppressed the expected increases in plasma cholesterol and phospholipids.[1] In contrast, the calcium channel blocker diltiazem (50 mg/kg twice daily), the α1-adrenoceptor blocker prazosin (3 mg/kg twice daily), and a combination of the two did not show this inhibitory effect.[1]
Another study in Japanese monkeys fed a cholesterol-rich diet for 6 months demonstrated that this compound (30 mg/kg/day) inhibited the increase of hepatic ACAT activity by 51% and the rise in esterified cholesterol content by 71%.[3] Prazosin showed a much weaker inhibitory effect on the increase in esterified cholesterol (18% inhibition).[3]
| Animal Model | This compound Effect | Comparator(s) and Effect |
| High-Cholesterol Fed Rabbits | Significantly suppressed increases in plasma cholesterol and phospholipids.[1] | Diltiazem: No inhibitory effect.[1] Prazosin: No inhibitory effect.[1] |
| High-Cholesterol Fed Japanese Monkeys | Inhibited increase in hepatic ACAT activity by 51% and esterified cholesterol by 71%.[3] | Prazosin: Tended to inhibit the increase of esterified cholesterol (18% inhibition).[3] |
| Table 2: Summary of this compound's Lipid-Lowering Effects in Animal Models. |
Indirect Comparison with Statins
While no direct comparative trials were identified, it is useful to contextualize the lipid-lowering effects of this compound with those of statins, the current standard of care for hyperlipidemia. Statins are HMG-CoA reductase inhibitors and are highly effective at lowering LDL cholesterol.
| Drug Class | Typical LDL-C Reduction | Mechanism of Action |
| Statins | 25-60%[5] | Inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[6] |
| This compound | Significant reduction (quantitative data vs. placebo not available from reviewed human studies)[4] | Up-regulation of hepatic LDL receptors and inhibition of ACAT.[2][3] |
| Table 3: Indirect Comparison of this compound and Statins. |
It is important to note that the patient populations in the this compound studies were primarily hypertensive individuals, some with associated hyperlipidemia.[4] The lipid-lowering effect of Monatepil appears to be an added benefit to its primary antihypertensive action.
Proposed Mechanisms of Action
This compound is understood to exert its lipid-lowering effects through a dual mechanism that is distinct from that of statins.
Up-regulation of Hepatic LDL Receptors
This compound has been shown to increase the expression of the LDL receptor gene in the liver.[7] This leads to an increased number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[7][8] This effect is thought to be mediated, at least in part, by its α1-adrenoceptor blocking activity.[8] However, studies have shown that the restorative effect of monatepil on LDL receptor mRNA levels is much stronger than that of prazosin, suggesting additional mechanisms are at play.[7]
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT)
This compound has been found to be a noncompetitive inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol within cells.[3] By inhibiting ACAT, this compound may reduce the secretion of esterified cholesterol into the plasma and suppress cholesterol absorption in the gastrointestinal tract.[3] In vitro experiments have shown that this compound inhibits ACAT activity in a concentration-dependent manner, while it does not affect HMG-CoA reductase activity.[3]
Experimental Protocols
The following are summaries of the methodologies employed in key studies investigating the lipid-lowering effects of this compound.
Human Clinical Trial Protocol (Monatepil vs. Nitrendipine)
-
Study Design: A 12-week randomized, open-label, multicenter study.[4]
-
Participants: 86 patients with mild-to-moderate essential hypertension.[4]
-
Treatment Groups:
-
Dosage: Not specified in the abstract.
-
Lipid Profile Analysis: Blood samples were collected at baseline and at the end of the 12-week treatment period. Total cholesterol, LDL cholesterol, HDL cholesterol, apolipoproteins B, A-I, and E, and lipoprotein(a) were measured.[4]
-
Statistical Analysis: Changes in lipid parameters from baseline were compared between the two treatment groups.[4]
Animal Study Protocol (High-Cholesterol Diet-Fed Rabbits)
-
Animal Model: Male Japanese White rabbits.
-
Diet: High-cholesterol diet (normal diet supplemented with 1% cholesterol and 6% coconut oil) for 9 weeks.[1]
-
Treatment Groups:
-
Duration: 9 weeks.[1]
-
Lipid Profile Analysis: Plasma total cholesterol and phospholipids were measured at regular intervals. At the end of the study, the aorta was excised for analysis of total cholesterol, phospholipid, and calcium content, and for the determination of atherosclerotic lesion area.[1]
-
LDL Clearance Assay: In a separate experiment, [3H]cholesterol-labeled LDL was injected intravenously, and blood radioactivity was monitored over time to assess LDL clearance. Biliary excretion of [3H]-bile acids was also measured.[8]
Conclusion
This compound demonstrates a statistically significant lipid-lowering effect, particularly on total cholesterol, LDL cholesterol, and apolipoprotein B, in hypertensive patients when compared to the calcium channel blocker nitrendipine.[4] Animal studies corroborate these findings and suggest a dual mechanism of action involving the up-regulation of hepatic LDL receptors and inhibition of ACAT.[3][8] This profile distinguishes this compound from other antihypertensive agents and suggests a potential therapeutic benefit for hypertensive patients with co-existing dyslipidemia.
The absence of direct comparative studies with statins makes it difficult to definitively position this compound in the broader landscape of lipid-lowering therapies. However, its unique mechanism of action and demonstrated efficacy suggest it could be a valuable therapeutic option, particularly in patient populations where both blood pressure and lipid management are required. Further research, including head-to-head trials with statins, would be beneficial to fully elucidate its comparative efficacy and potential role in cardiovascular risk reduction.
References
- 1. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Monatepil Maleate Demonstrates Significant Anti-Atherogenic Properties in Preclinical Models
For Immediate Release:
[City, State] – [Date] – A comprehensive review of preclinical data reveals that Monatepil Maleate, a dual-action calcium channel blocker and α1-adrenoceptor antagonist, exhibits significant anti-atherogenic properties when compared to placebo. Experimental studies in animal models of atherosclerosis demonstrate that this compound effectively reduces the development of atherosclerotic plaques and favorably modulates lipid profiles, suggesting its potential as a therapeutic agent in the management of atherosclerosis.
Key Findings from Preclinical Studies
This compound has been evaluated in non-human primates and rabbits fed high-cholesterol diets to induce atherosclerosis. These studies consistently show that treatment with this compound leads to a marked reduction in the progression of atherosclerotic lesions compared to control groups receiving a placebo.
In a key study involving monkeys on a high-cholesterol regimen, oral administration of this compound resulted in a significant suppression of cholesterol elevation in the aorta and a reduction in the total atherogenic (sudanophilic) area.[1] Histological examination of the aorta and coronary arteries from Monatepil-treated animals revealed a notable decrease in the aggregation of foam cells, which are critical in the formation of atherosclerotic plaques, when compared to the vehicle-treated (placebo) group.[1]
Furthermore, this compound has demonstrated beneficial effects on plasma lipid profiles, a crucial factor in the pathogenesis of atherosclerosis. The drug has been shown to prevent increases in total cholesterol and low-density lipoprotein (LDL) cholesterol while counteracting the decrease in high-density lipoprotein (HDL) cholesterol typically observed with high-cholesterol diets.[1]
Below is a summary of the quantitative data from representative preclinical studies:
Table 1: Effect of this compound on Plasma Lipid Profile in High-Cholesterol Fed Monkeys
| Parameter | Placebo (Vehicle-Treated) | This compound (30 mg/kg/day) |
| Total Cholesterol | Increased | Increase Prevented[1] |
| LDL Cholesterol | Increased | Increase Prevented[1] |
| HDL Cholesterol | Decreased | Decrease Prevented[1] |
Table 2: Effect of this compound on Aortic Atherosclerosis in High-Cholesterol Fed Monkeys
| Parameter | Placebo (Vehicle-Treated) | This compound (30 mg/kg/day) |
| Aortic Cholesterol Elevation | Present | Suppressed[1] |
| Atherogenic (Sudanophilic) Area | Present | Reduced[1] |
| Foam Cell Aggregation | Present | Little Aggregation[1] |
Dual Mechanism of Action
The anti-atherogenic effects of this compound are attributed to its unique dual mechanism of action, which combines calcium channel blockade and α1-adrenoceptor antagonism.
The α1-adrenoceptor blocking activity is believed to contribute to the favorable lipid-lowering effects. This action may lead to an up-regulation of the number of hepatic LDL receptors, enhancing the clearance of LDL cholesterol from the circulation.[1][2]
The calcium channel blocking activity likely exerts its anti-atherosclerotic effects by inhibiting the migration and proliferation of vascular smooth muscle cells (VSMCs), key events in the development and progression of atherosclerotic plaques.[3][4] By blocking calcium influx into VSMCs, this compound can interfere with the signaling pathways that promote these pro-atherogenic cellular processes.[5][6]
Experimental Protocols
The validation of this compound's anti-atherogenic properties has been conducted through rigorous experimental protocols in relevant animal models.
Animal Models and Diet-Induced Atherosclerosis
Non-human primates, such as monkeys, are utilized due to their lipid metabolism being highly comparable to that of humans.[1] A common protocol involves feeding the animals a high-cholesterol, high-fat diet for an extended period, typically several months, to reliably induce atherosclerosis.[7] This diet is designed to elevate plasma cholesterol levels and promote the formation of arterial lesions.[7] For instance, a diet providing approximately 40% of calories from fat and supplemented with cholesterol is often used.[7]
Rabbits are another frequently used model for atherosclerosis research.[8] They are typically fed a diet supplemented with a specific percentage of cholesterol (e.g., 0.5% to 2%) for several weeks to months to induce hypercholesterolemia and the development of aortic lesions.
Quantification of Atherosclerosis
The extent of atherosclerosis is quantified using several well-established techniques:
-
Sudanophilic Staining (e.g., Oil Red O): The aortas are excised, opened longitudinally, and stained with a lipid-soluble dye such as Oil Red O or Sudan IV.[9] These stains selectively color the lipid-rich atherosclerotic plaques, allowing for the quantification of the lesion area relative to the total aortic surface area using image analysis software.[9]
-
Histological Analysis: Cross-sections of the aorta and coronary arteries are prepared and stained (e.g., with hematoxylin and eosin) to visualize the cellular components of the plaques.[1] This allows for the assessment of features such as foam cell accumulation, smooth muscle cell proliferation, and the thickness of the intimal layer of the artery.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways for the anti-atherogenic effects of this compound and a typical experimental workflow for its evaluation.
Conclusion
The available preclinical evidence strongly supports the anti-atherogenic properties of this compound. Its ability to mitigate the development of atherosclerotic lesions and improve lipid profiles in animal models, driven by its dual mechanism of action, positions it as a promising candidate for further investigation in the context of human cardiovascular disease. Further clinical trials are warranted to validate these findings in patient populations.
References
- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1-adrenoreceptor blockade and the molecular basis of lipid metabolism alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vascular smooth muscle cell migration, atherosclerosis, and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium channel blockers and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diet-induced early-stage atherosclerosis in baboons: lipoproteins, atherogenesis, and arterial compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umassmed.edu [umassmed.edu]
A Comparative Analysis of Monatepil Maleate's Efficacy Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Monatepil maleate, a novel compound with a dual mechanism of action as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist, has demonstrated significant therapeutic potential in preclinical studies for managing hypertension and hyperlipidemia, and preventing atherosclerosis. This guide provides a comprehensive cross-study comparison of Monatepil's efficacy in various animal species, supported by experimental data and detailed methodologies.
Antihypertensive Efficacy
Monatepil has been shown to be an effective antihypertensive agent in multiple animal models of hypertension. Its efficacy is attributed to its dual action, with studies indicating that its alpha-1 adrenoceptor blocking activity contributes to 20-35% of its hypotensive effect in anesthetized rats.[1]
| Animal Model | Efficacy Metric | Dose | Results | Reference |
| Renal Hypertensive Dogs | ED25 (dose to reduce blood pressure by 25 mmHg) | 6.0 mg/kg (oral) | Not specified | [Pharmacological Profile of this compound] |
| Spontaneously Hypertensive Rats (SHR) | ED25 (dose to reduce blood pressure by 25 mmHg) | 24.9 mg/kg (oral) | Not specified | [Pharmacological Profile of this compound] |
| Anesthetized Rats | Contribution to Hypotensive Effect | Not specified | 20-35% of the hypotensive effect is attributed to its alpha-1 adrenoceptor blocking activity. | [1] |
Lipid-Lowering and Anti-Atherosclerotic Efficacy
Monatepil has demonstrated significant lipid-lowering and anti-atherosclerotic effects in animal models with diet-induced hyperlipidemia. These effects are linked to its ability to inhibit hepatic acyl-CoA:cholesterol acyltransferase (ACAT) activity and upregulate hepatic LDL receptors.[2][3]
| Animal Model | Efficacy Metric | Dose | Duration | Results | Reference |
| High-Cholesterol Diet-Fed Japanese Monkeys | Inhibition of Hepatic ACAT Activity | 30 mg/kg/day (oral) | 6 months | 51% inhibition of the increase in ACAT activity. | [2] |
| Inhibition of Hepatic Esterified Cholesterol | 30 mg/kg/day (oral) | 6 months | 71% inhibition of the increase in esterified cholesterol content. | [2] | |
| Plasma Lipids | 30 mg/kg/day (oral) | 6 months | Prevented increases in total cholesterol and LDL, and decreases in HDL. | [4] | |
| Atherosclerosis | 30 mg/kg/day (oral) | 6 months | Reduced the atherogenic (sudanophilic) area in the aorta. | [4] | |
| High-Cholesterol Diet-Fed Rabbits | Plasma Lipids | 30 mg/kg/day (oral) | 9 weeks | Showed a prophylactic effect against increases in total cholesterol and beta-lipoprotein. | [5] |
In Vitro Receptor Binding and Functional Activity
The dual mechanism of action of Monatepil has been characterized in vitro, demonstrating its potency as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.
| Assay | Animal Tissue | Efficacy Metric | Value | Reference |
| Calcium Antagonism | Rat Thoracic Aorta | pA2 | 8.71 | [Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound] |
| Alpha-1 Adrenergic Receptor Blockade | Rabbit Superior Mesenteric Artery | IC50 | 56.6 nmol/l | [Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound] |
Experimental Protocols
Induction of Renal Hypertension in Dogs
A common method to induce renal hypertension in dogs for evaluating antihypertensive drugs involves the following steps:
-
Surgical Procedure: A two-stage renal artery constriction is performed. In the first stage, one renal artery is partially ligated. After a period of recovery and stabilization of blood pressure, the contralateral kidney is removed.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or periodically using non-invasive methods like Doppler ultrasonography.
-
Drug Administration: Once stable hypertension is established, the test compound (e.g., this compound) is administered orally, and blood pressure is monitored to determine the dose-dependent effects.
Induction of Atherosclerosis in Rabbits
Atherosclerosis is typically induced in rabbits by feeding a high-cholesterol diet.
-
Diet: Rabbits are fed a diet supplemented with 0.5% to 2% cholesterol, often mixed with a fat source like coconut oil, for a period of 8 to 12 weeks.
-
Monitoring: Plasma lipid levels (total cholesterol, LDL, HDL) are monitored regularly.
-
Assessment of Atherosclerosis: At the end of the study period, the aorta is excised, stained with Sudan IV to visualize atherosclerotic plaques, and the percentage of the aortic surface area covered by lesions is quantified.
Visualizing the Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive effect of a new calcium antagonist, monatepil, on drug-induced ischaemic electrocardiographic changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereoselective Pharmacology of Monatepil Maleate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of the enantiomers of Monatepil Maleate, a dual-action antihypertensive agent known for its calcium channel blocking and α1-adrenergic receptor antagonistic properties. The following sections present a comprehensive analysis of their differential activities, supported by available experimental data, detailed methodologies for relevant assays, and visualizations of key signaling pathways and experimental workflows.
Executive Summary
This compound is a racemic mixture containing two enantiomers, (S)-Monatepil and (R)-Monatepil. Pharmacological studies reveal a significant difference in the calcium antagonistic activity between these enantiomers, demonstrating stereoselectivity. In contrast, their α1-adrenergic receptor blocking activity shows no such stereospecificity. The (S)-enantiomer is reported to be several times more potent as a calcium channel blocker than the (R)-enantiomer.[1] This differential activity is critical for understanding the overall pharmacological profile of the racemate and for the potential development of enantiomerically pure formulations.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative and qualitative data on the pharmacological activities of this compound and its enantiomers.
Table 1: Calcium Antagonistic Activity
| Compound | Assay | Parameter | Value | Potency Ranking |
| (±)-Monatepil Maleate (racemate) | Inhibition of Ca²⁺-induced contractions in rat thoracic aorta | pA₂ | 8.71[1] | Intermediate |
| (S)-Monatepil | Inhibition of Ca²⁺-induced contractions in rat thoracic aorta | pA₂ | Not explicitly reported, but stated to be several times more potent than (R)-Monatepil.[1] | High |
| (R)-Monatepil | Inhibition of Ca²⁺-induced contractions in rat thoracic aorta | pA₂ | Not explicitly reported.[1] | Low |
Table 2: α₁-Adrenergic Receptor Blocking Activity
| Compound | Assay | Parameter | Value | Stereoselectivity |
| (±)-Monatepil Maleate (racemate) | Inhibition of L-phenylephrine-induced contractions in rabbit superior mesenteric artery | IC₅₀ | 56.6 nmol/L[1] | Not Applicable |
| (S)-Monatepil | Inhibition of L-phenylephrine-induced contractions in rabbit superior mesenteric artery | IC₅₀ | No significant difference from (R)-enantiomer.[1] | None |
| (R)-Monatepil | Inhibition of L-phenylephrine-induced contractions in rabbit superior mesenteric artery | IC₅₀ | No significant difference from (S)-enantiomer.[1] | None |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacological activity of this compound and its enantiomers.
Assessment of Calcium Antagonistic Activity (Isolated Rat Thoracic Aorta)
This assay evaluates the ability of a compound to inhibit vascular smooth muscle contraction induced by extracellular calcium.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into helical strips.
-
Experimental Setup: The aortic strips are mounted in an organ bath containing a calcium-free, potassium-rich depolarizing solution. The tension of the strips is recorded isometrically.
-
Procedure:
-
The tissue is allowed to equilibrate in the calcium-free solution.
-
Cumulative concentration-response curves to calcium chloride are generated to induce contractions.
-
The tissue is washed and incubated with a specific concentration of the test compound (e.g., (S)-Monatepil, (R)-Monatepil, or racemate) for a predetermined period.
-
A second cumulative concentration-response curve to calcium chloride is obtained in the presence of the test compound.
-
-
Data Analysis: The antagonistic effect is quantified by determining the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Assessment of α₁-Adrenergic Receptor Blocking Activity (Isolated Rabbit Superior Mesenteric Artery)
This assay determines the potency of a compound in blocking the vasoconstriction mediated by α₁-adrenergic receptor stimulation.
-
Tissue Preparation: Male New Zealand white rabbits are euthanized, and the superior mesenteric artery is dissected and placed in a physiological salt solution. The artery is cleaned and cut into rings.
-
Experimental Setup: The arterial rings are mounted in an organ bath containing a physiological salt solution and aerated with 95% O₂ and 5% CO₂ at 37°C. Isometric tension is continuously recorded.
-
Procedure:
-
The arterial rings are allowed to equilibrate under a resting tension.
-
The rings are contracted with a submaximal concentration of L-phenylephrine, an α₁-adrenergic agonist.
-
Once a stable contraction is achieved, the test compound is added cumulatively to the organ bath to obtain a concentration-response curve for relaxation.
-
-
Data Analysis: The inhibitory potency is expressed as the IC₅₀ value, which is the concentration of the antagonist required to inhibit 50% of the maximal contraction induced by phenylephrine.
Mandatory Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of action of Monatepil's enantiomers.
Experimental Workflow for In Vitro Vascular Reactivity Studies
Caption: Workflow for assessing vascular effects of Monatepil.
References
Comparative analysis of the safety profiles of Monatepil Maleate and amlodipine
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the safety profiles of Monatepil Maleate and amlodipine, two calcium channel antagonists developed for the management of hypertension. While amlodipine remains a cornerstone of antihypertensive therapy, the development of this compound was discontinued. This analysis is based on available preclinical and clinical data to inform research and development in cardiovascular therapeutics.
Introduction and Mechanism of Action
Amlodipine is a third-generation dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1][2] This action leads to peripheral arterial vasodilation, reducing peripheral vascular resistance and, consequently, lowering blood pressure.[1][3] It is widely prescribed for hypertension and angina.[4][5]
This compound is a novel compound with a dual mechanism of action, functioning as both a calcium channel antagonist and an alpha-1 adrenergic receptor antagonist.[6][7][8] This dual activity was intended to provide potent antihypertensive effects, with additional potential benefits in preventing atherosclerosis and lowering plasma lipid levels.[9][10] However, its clinical development was discontinued in June 2000.[7]
Comparative Clinical Safety Data
Direct head-to-head, large-scale clinical trials comparing this compound and amlodipine are unavailable due to the former's discontinued development. The following table summarizes adverse event data compiled from separate clinical trials and post-marketing surveillance.
| Adverse Event Category | Amlodipine | This compound |
| Common Adverse Events | Incidence >1%: - Peripheral Edema (most common)[5][11]- Flushing[12]- Headache[13]- Dizziness or Lightheadedness[14]- Fatigue/Drowsiness[12]- Nausea/Abdominal Pain[14][15]- Palpitations[15] | Data from a multicenter trial showed the drug was generally well-tolerated. Specific incidence rates for adverse events are not detailed in the available literature. It was noted that its slow onset of action may reduce side effects typical of vasodilators.[9][16] |
| Serious Adverse Events | Incidence <0.1%: - Worsening Angina or Acute Myocardial Infarction (especially in patients with severe obstructive coronary artery disease)[2]- Severe Hypotension[2]- Jaundice and elevated liver enzymes (signs of liver problems)[13]- Pancreatitis[13]- Serious Allergic Reaction (e.g., skin rash, swelling)[15] | Preclinical studies suggested Monatepil is a "highly safe drug."[9] In anesthetized dogs, it did not prolong the PR interval, unlike diltiazem.[17] Clinical trial data did not highlight significant serious adverse events, but the discontinuation of its development suggests potential unpublicized safety or efficacy concerns.[7][16] |
| Cardiovascular Effects | - Does not lead to clinically significant changes in heart rate in chronic oral administration.[18]- May cause reflex tachycardia with overdose.[4]- Favorable safety profile compared to beta-blockers.[19] | - Showed less potent negative chronotropic (heart rate) and dromotropic (conduction) effects than diltiazem in animal models.[17]- Did not cause tachycardia in hypertensive animal models.[9] |
| Metabolic Effects | - Not associated with unfavorable changes in serum cholesterol or triglyceride levels.[19]- No deleterious effects on serum creatinine, urate, or fasting glucose.[19] | - Showed favorable effects on lipid profiles, including significant decreases in total cholesterol, LDL cholesterol, and apolipoprotein B levels in a comparative study against nitrendipine.[20]- Also demonstrated preventive effects against increases in total cholesterol in animal models fed a high-cholesterol diet.[10] |
| Drug Interactions | - Risk of hypotension when co-administered with CYP3A4 inhibitors (e.g., clarithromycin).[4]- Increased risk of myopathy with high-dose statins.[4] | Specific drug interaction studies are not extensively documented in the available public literature. |
Experimental Protocols: Safety and Efficacy Assessment
Detailed protocols for the specific clinical trials of this compound are not publicly available. However, a standard experimental workflow for assessing the safety of a new antihypertensive agent in a Phase III clinical trial is outlined below. This represents a typical methodology used in drug development.
Experimental Protocol: Phase III Multicenter, Randomized, Double-Blind, Active-Comparator Study
-
Objective: To compare the antihypertensive efficacy and safety profile of an investigational drug (e.g., this compound) against a standard-of-care agent (e.g., amlodipine) over a 12-week treatment period.
-
Patient Population: Adults (18-75 years) with a diagnosis of mild to moderate essential hypertension. Key exclusion criteria include secondary hypertension, recent myocardial infarction or stroke, severe renal or hepatic impairment, and known hypersensitivity to the drug class.
-
Study Design:
-
Screening & Washout (2-4 weeks): Eligible patients discontinue prior antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive either the investigational drug or the active comparator.
-
Titration (4 weeks): Doses are adjusted based on blood pressure response to achieve a target goal (e.g., <140/90 mmHg).
-
Maintenance (8 weeks): Patients continue on the established effective dose.
-
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, coded using MedDRA, and assessed for severity and relationship to the study drug.
-
Vital Signs: Seated blood pressure and heart rate are measured at each visit.
-
Laboratory Tests: Comprehensive metabolic panels, complete blood counts, and urinalysis are conducted at baseline and at specified intervals (e.g., week 4, week 12).
-
Electrocardiograms (ECGs): 12-lead ECGs are performed at baseline and end of treatment to monitor for changes in cardiac conduction (e.g., PR, QRS, QTc intervals).
-
-
Statistical Analysis: The incidence of all adverse events, serious adverse events, and discontinuations due to AEs are compared between treatment groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
Discussion and Conclusion
Amlodipine is a well-established antihypertensive agent with a safety profile that has been characterized over decades of clinical use and numerous large-scale trials.[19][21][22] Its most frequent side effects, such as peripheral edema, are directly related to its potent vasodilatory mechanism and are generally manageable.[5]
This compound presented a novel therapeutic approach by combining calcium channel blockade with alpha-1 adrenergic antagonism. Preclinical and early clinical data suggested a potent antihypertensive effect, a good safety profile, and unique, favorable effects on lipid metabolism not typically seen with other calcium channel blockers.[9][20] The alpha-1 blockade may have contributed to improved lipid profiles by up-regulating hepatic LDL receptors.[10][23]
However, the discontinuation of this compound's development in 2000 prevents a full assessment of its long-term safety and comparative efficacy.[7] While the available data suggests it was well-tolerated in short-term studies, the reasons for its withdrawal remain undisclosed and could be related to safety, efficacy, or commercial factors. For drug development professionals, the case of Monatepil serves as a reminder that promising dual-mechanism compounds must still undergo rigorous, long-term safety and efficacy evaluation to prove their viability against established standards of care like amlodipine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Amlodipine Besylate? [synapse.patsnap.com]
- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. openheart.bmj.com [openheart.bmj.com]
- 6. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monatepil - AdisInsight [adisinsight.springer.com]
- 8. Monatepil - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Adverse events associated with amlodipine: a pharmacovigilance study using the FDA adverse event reporting system [frontiersin.org]
- 12. 15 Amlodipine Side Effects You Should Know About - GoodRx [goodrx.com]
- 13. Side effects of amlodipine - NHS [nhs.uk]
- 14. Amlodipine: MedlinePlus Drug Information [medlineplus.gov]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. The safety of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An update on the safety of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 23. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Monatepil Maleate: A Guide for Laboratory Professionals
The fundamental principle guiding the disposal of any research chemical is to prevent its release into the environment and to mitigate any potential harm to human health.[6][7] Therefore, Monatepil Maleate should never be disposed of down the drain or in regular trash.[8][9] Instead, it must be treated as hazardous chemical waste and managed through your institution's Environmental Health and Safety (EHS) program.[8]
Key Characteristics of this compound
A summary of the available information on this compound is presented below. This data is essential for a preliminary hazard assessment and for communicating with EHS professionals.
| Property | Value | Source |
| Chemical Name | N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | [3] |
| Molecular Formula | C28H30FN3OS | [3][10] |
| Molecular Weight | 591.69 g/mol | [1] |
| Therapeutic Class | Antihypertensive, Calcium Channel Blocker, α1-Adrenergic Receptor Antagonist | [1][2][3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1][2] |
Standard Operating Procedure for this compound Disposal
The following step-by-step guide outlines the recommended procedure for the disposal of this compound and its associated waste streams.
1. Waste Identification and Segregation:
-
Pure Compound: Any unused or expired pure this compound powder should be considered hazardous waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including personal protective equipment (PPE), weighing boats, contaminated glassware, and sharps, must be treated as hazardous waste.[11]
-
Solutions: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.[12] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[12]
2. Waste Collection and Containerization:
-
Use only appropriate, leak-proof, and clearly labeled containers for waste collection.[13][14] Plastic containers are often preferred over glass to minimize the risk of breakage.[8][14]
-
Ensure containers are compatible with the waste they are holding. For example, strong acids should be stored in glass containers, not metal.[13]
-
Keep waste containers securely closed except when adding waste.[12][14]
3. Labeling:
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag provided by your institution's EHS department.[8]
-
The label must include:
4. Storage:
-
Store waste in a designated and secure satellite accumulation area within the laboratory.[14]
-
Segregate incompatible waste types to prevent dangerous chemical reactions.[12]
5. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department.[8]
-
EHS will then arrange for the transportation and disposal of the waste through a licensed hazardous waste management vendor.[5][15]
Experimental Protocol: Triple Rinsing of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash. The standard procedure for this is triple rinsing.[9][12]
Objective: To decontaminate an empty container that held this compound to a level where it is no longer considered hazardous waste.
Materials:
-
Empty this compound container
-
A solvent capable of dissolving this compound (e.g., ethanol, acetone - consult a solubility reference or the product information sheet)
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
A designated hazardous waste container for the rinsate
Procedure:
-
Select a solvent in which this compound is soluble.
-
Add a small amount of the solvent to the empty container, approximately 10% of the container's volume.
-
Securely cap the container and swirl or shake it to ensure the solvent comes into contact with all interior surfaces.
-
Pour the solvent (now considered rinsate) into a designated liquid hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
The collected rinsate must be disposed of as hazardous waste.[9]
-
After triple rinsing, deface or remove the original label from the container.[9]
-
The container can now be disposed of in the regular trash or recycled according to your institution's policies.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a research laboratory setting.
Caption: A workflow diagram for the disposal of this compound waste.
By adhering to these general yet critical guidelines, researchers can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's specific EHS protocols and guidelines as they are the ultimate authority on chemical waste management.
References
- 1. This compound | Adrenergic Receptor | Calcium Channel | TargetMol [targetmol.com]
- 2. Monatepil 2maleate | TargetMol [targetmol.com]
- 3. Monatepil - Wikipedia [en.wikipedia.org]
- 4. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. anentawaste.com [anentawaste.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. Monatepil | C28H30FN3OS | CID 60810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
